molecular formula C8H8N2O B171861 N-Methyl lactam CAS No. 116212-46-5

N-Methyl lactam

Cat. No.: B171861
CAS No.: 116212-46-5
M. Wt: 148.16 g/mol
InChI Key: ZLKWLYKVKAVOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl lactam is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKWLYKVKAVOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Methyl Lactam Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl lactams are a significant class of cyclic amides characterized by a nitrogen atom substituted with a methyl group within a heterocyclic ring. These compounds, including N-methyl-2-pyrrolidone (NMP), N-methyl-2-piperidone, and N-methyl-ε-caprolactam, are pivotal in various industrial and scientific domains. Their utility as dipolar aprotic solvents is widespread in the petrochemical, polymer, and battery industries.[1] In the pharmaceutical sector, they serve as intermediates in organic synthesis, drug formulation agents for oral and transdermal delivery, and structural motifs in biologically active molecules.[1][2][3] This guide provides an in-depth overview of the primary synthetic methodologies for N-methyl lactams and the key spectroscopic techniques employed for their characterization, offering detailed experimental protocols and structured data for researchers in chemistry and drug development.

Synthesis of N-Methyl Lactams

The synthesis of N-methyl lactams can be broadly achieved through two primary strategies: the N-methylation of a parent lactam or the cyclization of an appropriate N-methylated linear precursor. The most prevalent industrial method involves the reaction of a corresponding lactone with methylamine.

Synthesis from Lactones and Methylamine

The industry standard for producing N-methyl-2-pyrrolidone (NMP) is the condensation reaction between γ-butyrolactone and methylamine.[4] This process is conducted in two main stages:

  • Amidation: An initial reversible reaction between γ-butyrolactone and methylamine at lower temperatures and pressures forms the intermediate N-methyl-γ-hydroxybutanamide.[4]

  • Cyclization: The intermediate undergoes dehydration and cyclization at elevated temperatures (200-350°C) and pressures (e.g., ~10 MPa) to yield the final N-methyl lactam product.[4][5]

A large excess of methylamine is typically used to drive the reaction to completion, which simplifies the subsequent purification process, as the boiling points of NMP (202-204°C) and γ-butyrolactone (204-206°C) are very close.[1][4]

N-Methylation of Lactams

Direct methylation of the parent lactam is another common route. For instance, N-methyl-ε-caprolactam can be synthesized by reacting caprolactam with a methylating agent like dimethyl sulfate in a solvent such as benzene.[2]

Alternative Synthetic Routes

Other methods have been explored, particularly for NMP, including:

  • The reaction of acrylonitrile with methylamine, followed by hydrolysis.[1]

  • Partial hydrogenation of N-methylsuccinimide.[1]

  • A one-pot cyclization and methylation of γ-aminobutyric acid (GABA) using methanol as the methylating agent, presenting a potential bio-based route.[6]

The general workflow for the synthesis and subsequent purification of N-methyl lactams is depicted below.

Synthesis_Workflow General Synthesis and Purification Workflow for N-Methyl Lactams cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_recycling Recycling Reactants Lactone (e.g., γ-Butyrolactone) + Methylamine Reactor High Temperature & High Pressure Reactor Reactants->Reactor Feed Product_Mixture Crude Reaction Mixture (this compound, Excess Amine, Water) Reactor->Product_Mixture Output Amine_Removal Amine Removal Tower (Fractional Distillation) Product_Mixture->Amine_Removal Water_Removal Light Fraction Removal Tower Amine_Removal->Water_Removal Bottoms Product Recycled_Amine Recycled Methylamine Amine_Removal->Recycled_Amine Distillate Final_Product Pure this compound Water_Removal->Final_Product Purified Product Recycled_Amine->Reactor Recycle Feed

Caption: A diagram illustrating the industrial synthesis of N-Methyl Lactams.

Physicochemical Properties

N-methyl lactams are colorless to slightly yellow liquids, generally miscible with water and a wide range of common organic solvents.[1] Their high boiling points and dipolar aprotic nature make them excellent solvents.[1][7]

PropertyN-Methyl-2-pyrrolidone (NMP)N-Methyl-2-piperidoneN-Methyl-ε-caprolactam
Formula C₅H₉NOC₆H₁₁NO[8]C₇H₁₃NO[2]
Molar Mass 99.133 g/mol [1]113.16 g/mol [8]127.18 g/mol
Melting Point -24 °C[1]--
Boiling Point 202-204 °C[1]105-106 °C / 12 mmHg[8]106-108 °C / 6 mmHg[2]
Density 1.028 g/cm³[1]0.997 g/mL at 25 °C[8]0.991 g/mL at 25 °C[2]
Flash Point 91 °C[1]91 °C103 °C[2]
Solubility in Water Miscible[1]-Fully miscible[2]

Characterization of N-Methyl Lactams

Following synthesis, a combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the this compound products. The standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Characterization_Workflow Standard Characterization Workflow for Synthesized Compounds cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Input Synthesized This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR FTIR Spectroscopy Input->IR MS Mass Spectrometry (e.g., GC-MS, ESI-MS) Input->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (e.g., C=O stretch) IR->IR_Data MS_Data Molecular Ion Peak (M+) Fragmentation Pattern MS->MS_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A flowchart of the typical analytical workflow for N-Methyl Lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of N-methyl lactams. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR: The spectrum will show characteristic signals for the N-methyl group (a singlet typically around 2.8-3.0 ppm) and the aliphatic protons on the lactam ring. The chemical shifts and coupling patterns of the ring protons are used to confirm the ring size and conformation.[9][10]

  • ¹³C NMR: The carbonyl carbon of the amide group gives a distinct signal in the downfield region (typically >170 ppm). Signals for the N-methyl carbon and the aliphatic ring carbons appear in the upfield region.[9]

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (referenced to TMS or the residual solvent peak) and coupling constants.

This compoundCharacteristic ¹H NMR Signals (ppm, approx.)Characteristic ¹³C NMR Signals (ppm, approx.)
NMP N-CH₃ (s, ~2.8), Ring CH₂s (m, ~1.9-3.2)C=O (~175), N-CH₃ (~29), Ring CH₂s
N-Methyl-ε-caprolactam N-CH₃ (s, ~2.9), Ring CH₂s (m, ~1.6-3.2)C=O (~177), N-CH₃ (~36), Ring CH₂s
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For N-methyl lactams, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide.

  • Carbonyl Stretch (C=O): This appears as a very strong and sharp band, typically in the range of 1630-1680 cm⁻¹. The exact position can be influenced by ring strain and solvent. For example, the carbonyl absorption in β-lactams is found at a much higher frequency (1720-1690 cm⁻¹) due to increased ring strain.[11]

  • C-N Stretch: The C-N stretching vibration also provides a characteristic band.

Experimental Protocol (General):

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be analyzed in a suitable solvent (e.g., CCl₄) using an IR cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[12]

  • Data Analysis: Identify the characteristic absorption bands and compare them to literature values for known lactams. The region from 600-1400 cm⁻¹ is known as the fingerprint region and can be used for detailed comparison.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the this compound.

  • Fragmentation: Common fragmentation pathways for lactams involve cleavage of the ring. For N-methyl caprolactam, characteristic fragments at m/z values of 44 and 70 have been observed.[13] The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

Experimental Protocol (General):

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds like NMP, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is common.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight. If structural information is needed, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Role in Drug Development

While simple N-methyl lactams like NMP are used as solvents and penetration enhancers in formulations, the lactam ring itself is a crucial pharmacophore.[7] The β-lactam ring is the cornerstone of one of the most important classes of antibiotics.[3][14] More complex N-methylated lactam derivatives have been investigated for a range of therapeutic applications beyond antibiotics, including as anticancer agents that can induce apoptosis in tumor cells.[15][16] Structure-activity relationship (SAR) studies of these complex lactams show that stereochemistry and substitutions on the ring are critical for their biological potency.[15][17]

Signaling_Pathway Representative Apoptosis Pathway Induced by Bioactive N-Methylated β-Lactams Compound N-Methylated β-Lactam Derivative Cell Cancer Cell Compound->Cell Cellular Uptake Target Intracellular Target (e.g., Enzyme, Protein) Compound->Target Binds/Inhibits Caspase_Cascade Caspase Activation (Caspase-8, Caspase-9) Target->Caspase_Cascade Initiates Executioner Executioner Caspases (Caspase-3) Caspase_Cascade->Executioner Activates Apoptosis Apoptosis (Cell Death) Executioner->Apoptosis Executes

References

An In-depth Technical Guide to the Structure and Spectroscopic Data of N-Methyl Lactams

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl lactams are a class of organic compounds characterized by a cyclic amide structure where a methyl group is attached to the nitrogen atom.[1] These compounds are widely utilized as polar aprotic solvents in various industries, including petrochemicals, polymers, and pharmaceuticals, owing to their high solvency power and stability.[2][3] This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of common N-Methyl lactams, namely N-methyl-2-pyrrolidone, N-methyl-2-piperidone, and N-methyl-ε-caprolactam. The information presented is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure of N-Methyl Lactams

N-Methyl lactams are cyclic amides, which can be visualized as a ring containing a nitrogen atom adjacent to a carbonyl group. The nitrogen atom is substituted with a methyl group. The ring size is denoted by Greek letters, starting from the carbon atom adjacent to the carbonyl group (α, β, γ, δ, ε, etc.).[1] The common N-Methyl lactams discussed here are:

  • N-methyl-2-pyrrolidone (NMP): A 5-membered ring lactam, also known as 1-methylpyrrolidin-2-one.[2][4]

  • N-methyl-2-piperidone (NMPip): A 6-membered ring lactam, also known as 1-methylpiperidin-2-one.[5]

  • N-methyl-ε-caprolactam (NMC): A 7-membered ring lactam, also known as 1-methylazepan-2-one.[6]

N_Methyl_Lactam_Structure cluster_nmp N-methyl-2-pyrrolidone (5-membered ring) cluster_nmpip N-methyl-2-piperidone (6-membered ring) cluster_nmc N-methyl-ε-caprolactam (7-membered ring) nmp_img nmp_img nmpip_img nmpip_img nmc_img nmc_img

Caption: Chemical structures of common N-Methyl lactams.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and quantification of N-Methyl lactams. The following sections summarize the key spectroscopic data for N-methyl-2-pyrrolidone, N-methyl-2-piperidone, and N-methyl-ε-caprolactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Table 1: ¹H NMR Spectroscopic Data of N-Methyl Lactams

CompoundChemical Shift (ppm)MultiplicityAssignment
N-methyl-2-pyrrolidone ~3.2t-CH₂- (adjacent to C=O)
~2.8s-N-CH₃
~2.2t-CH₂- (adjacent to N)
~1.9m-CH₂-
N-methyl-2-piperidone ~3.2t-CH₂- (adjacent to C=O)
~2.9s-N-CH₃
~2.3t-CH₂- (adjacent to N)
~1.7m-CH₂-CH₂-CH₂-
N-methyl-ε-caprolactam ~3.2t-CH₂- (adjacent to C=O)
~2.9s-N-CH₃
~2.4t-CH₂- (adjacent to N)
~1.6m-CH₂-CH₂-CH₂-CH₂-

Table 2: ¹³C NMR Spectroscopic Data of N-Methyl Lactams

CompoundChemical Shift (ppm)Assignment
N-methyl-2-pyrrolidone [7]~174C=O
~49-CH₂- (adjacent to N)
~31-CH₂- (adjacent to C=O)
~29-N-CH₃
~18-CH₂-
N-methyl-2-piperidone ~172C=O
~51-CH₂- (adjacent to N)
~35-N-CH₃
~32-CH₂- (adjacent to C=O)
~23-CH₂-
~21-CH₂-
N-methyl-ε-caprolactam ~175C=O
~52-CH₂- (adjacent to N)
~37-N-CH₃
~36-CH₂- (adjacent to C=O)
~30-CH₂-
~29-CH₂-
~27-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of N-Methyl Lactams

CompoundWavenumber (cm⁻¹)Functional Group
N-methyl-2-pyrrolidone [8][9]~1680C=O (Amide I) stretch
~2930, ~2870C-H stretch (aliphatic)
N-methyl-2-piperidone ~1640C=O (Amide I) stretch
~2930, ~2860C-H stretch (aliphatic)
N-methyl-ε-caprolactam ~1630C=O (Amide I) stretch
~2925, ~2855C-H stretch (aliphatic)
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation based on fragmentation patterns.

Table 4: Mass Spectrometry Data of N-Methyl Lactams

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
N-methyl-2-pyrrolidone [4]C₅H₉NO99.1399 [M]⁺, 98, 84, 56, 44, 42
N-methyl-2-piperidone [5][10]C₆H₁₁NO113.16113 [M]⁺, 98, 84, 70, 56, 42
N-methyl-ε-caprolactam [6][11]C₇H₁₃NO127.18127 [M]⁺, 112, 98, 84, 70, 56, 44, 42[12]

Experimental Protocols

The acquisition of spectroscopic data for N-Methyl lactams typically involves standard analytical procedures. The following provides a general overview of the methodologies.

Sample Preparation
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-25 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard.

  • IR Spectroscopy: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull in Nujol.

  • Mass Spectrometry: Samples are introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For GC-MS, samples are often dissolved in a volatile organic solvent.[13] For LC-MS, samples are dissolved in a solvent compatible with the mobile phase.[14][15]

Instrumentation and Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Data is typically collected over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: A variety of mass spectrometers can be used, including those with electron ionization (EI) or electrospray ionization (ESI) sources.[14] For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed.[14][16]

Spectroscopic_Workflow start Sample Preparation (Dissolution/Dilution) separation Chromatographic Separation (GC or LC) start->separation for complex mixtures no_separation Direct Infusion start->no_separation for pure samples ionization Ionization (EI or ESI) separation->ionization no_separation->ionization mass_analysis Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing and Spectral Interpretation detection->data_processing end Structural Elucidation/ Quantification data_processing->end

Caption: A generalized workflow for mass spectrometry analysis.

References

The Pivotal Role of N-Methyl Lactams in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – The N-methyl lactam scaffold, a versatile and synthetically accessible heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery and development. This technical guide provides an in-depth analysis of N-methyl lactams, including N-methyl-2-pyrrolidone (NMP), N-methyl-2-piperidone, and N-methylcaprolactam, detailing their synthesis, physicochemical properties, and burgeoning applications across a spectrum of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to N-Methyl Lactams

N-methylated lactams are cyclic amides featuring a methyl group on the nitrogen atom. This structural feature can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, a phenomenon often referred to as the "magic methyl effect".[1] While N-methyl-2-pyrrolidone (NMP) is widely recognized as a versatile aprotic solvent in pharmaceutical manufacturing and as a penetration enhancer in drug formulations, the this compound core is increasingly being incorporated into the design of novel therapeutic agents.[2][3] Its utility spans a range of applications, from serving as a key pharmacophore in active pharmaceutical ingredients (APIs) to acting as a crucial solvent in their synthesis and purification.[4][5]

Synthesis of N-Methyl Lactams

The efficient and selective synthesis of N-methyl lactams is paramount for their application in medicinal chemistry. Several synthetic strategies are employed, each with its own advantages and limitations. A comparative analysis of three common methods is presented below.[6]

Comparative Data of N-Methylation Methods
ParameterClassical Alkylation (NaH/MeI)Eschweiler-Clarke ReactionGreen Methylation (DMC)
Methylating Agent Methyl Iodide (MeI)Formaldehyde (CH₂O)Dimethyl Carbonate (DMC)
Co-reagent/Catalyst Strong Base (e.g., NaH)Formic Acid (HCOOH)Base Catalyst (e.g., K₂CO₃)
Typical Temperature 0 °C to Room Temperature80 - 100 °C90 - 160 °C
Typical Reaction Time 1 - 6 hours12 - 24 hours8 - 24 hours
Reported Yields 70 - 95%60 - 90%75 - 98%
Key Advantages High yields, well-establishedInexpensive reagents, broad substrate scopeNon-toxic, biodegradable, high atom economy
Key Disadvantages Hazardous reagents, strict anhydrous conditionsHigh temperatures, long reaction timesHigh temperatures, requires sealed vessel

A logical workflow for selecting an appropriate N-methylation method is depicted in the following diagram.

start Start: Need to N-methylate a lactam substrate_sensitivity Is the substrate sensitive to strong bases or harsh conditions? start->substrate_sensitivity safety_environmental Are safety and environmental impact a primary concern? substrate_sensitivity->safety_environmental No green Green Methylation (DMC) Environmentally friendly, safe substrate_sensitivity->green Yes cost_scalability Is cost and scalability the main driver? safety_environmental->cost_scalability No safety_environmental->green Yes classical Classical Alkylation (NaH/MeI) High yield, fast reaction cost_scalability->classical No eschweiler Eschweiler-Clarke Reaction Cost-effective, tolerant of some functional groups cost_scalability->eschweiler Yes drug N-Methylthiolated β-Lactam dna_damage DNA Damage drug->dna_damage p38 p38 MAPK Activation dna_damage->p38 caspase8 Caspase-8 Activation p38->caspase8 bid Bid Cleavage (tBid) caspase8->bid mito Mitochondrial Cytochrome c Release bid->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis drug 2-Piperidone Derivative abeta_agg Aβ Aggregation drug->abeta_agg Inhibits myd88 MyD88 Dimerization drug->myd88 Inhibits neuroprotection Neuroprotection drug->neuroprotection abeta Aβ Monomers abeta->abeta_agg neuroinflammation Neuroinflammation abeta_agg->neuroinflammation lps LPS microglia Microglia lps->microglia microglia->myd88 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) myd88->cytokines cytokines->neuroinflammation cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development target_id Target Identification and Validation hit_gen Hit Generation (e.g., HTS, Fragment Screening) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_gen->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt in_vivo In Vivo Efficacy Studies (Xenograft Models) lead_opt->in_vivo phase1 Phase I (Safety, PK) in_vivo->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving N-Methyl Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving N-Methyl lactams. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, reactivity, and biological significance of this important class of compounds.

Physicochemical Properties of Common N-Methyl Lactams

N-Methyl lactams are a class of cyclic amides characterized by a methyl group attached to the nitrogen atom of the lactam ring. Their physical and chemical properties are influenced by the ring size and the nature of the amide bond. The data for three common N-Methyl lactams are summarized below for easy comparison.

PropertyN-Methyl-2-pyrrolidone (NMP)N-Methyl-2-piperidone (NMPi)N-Methyl-ε-caprolactam (NMC)
Molecular Formula C₅H₉NOC₆H₁₁NOC₇H₁₃NO
Molecular Weight 99.13 g/mol [1]113.16 g/mol [2]127.18 g/mol [3]
Appearance Colorless liquid[1]Liquid[2]Clear colorless to light yellow liquid[3]
Melting Point -24 °C[1]--
Boiling Point 202 °C[1]105-106 °C at 12 mmHg[2]106-108 °C at 6 mmHg[3]
Density 1.028 g/mL at 25 °C[1]0.997 g/mL at 25 °C[2]0.991 g/mL at 25 °C[3]
Solubility in Water Miscible[1]-Fully miscible[3]
Flash Point 91 °C[1]91 °C[4]103 °C[3]
Refractive Index 1.4700[1]-1.484 at 20 °C[3]

Synthesis of N-Methyl Lactams: A Comparative Overview

The synthesis of N-Methyl lactams can be achieved through various methods, each with its own advantages and limitations. The choice of method often depends on the scale of the reaction, the desired purity, and environmental considerations. Below is a comparison of three common N-methylation strategies.

ParameterClassical N-Alkylation (NaH/MeI)Eschweiler-Clarke ReactionGreen N-Methylation (DMC)
Methylating Agent Methyl Iodide (MeI)Formaldehyde (CH₂O)Dimethyl Carbonate (DMC)
Co-reagent/Catalyst Strong Base (e.g., NaH)Formic Acid (HCOOH)Base Catalyst (e.g., K₂CO₃, TMEDA) or Zeolites
Typical Temperature 0 °C to Room Temperature80 - 100 °C90 - 160 °C
Typical Reaction Time 1 - 6 hours12 - 24 hours8 - 24 hours
Reported Yields 70 - 95%82% (for β-alanine)[2]up to 95%[3]
Key Advantages High yields, well-establishedAvoids quaternary ammonium salt formationEnvironmentally friendly, non-toxic reagent
Key Disadvantages Hazardous reagents, strict anhydrous conditionsHigh temperatures, long reaction timesHigh temperatures, requires sealed vessel

Core Reaction Mechanisms

Synthesis of N-Methyl Lactams

The introduction of a methyl group onto the nitrogen atom of a lactam is a fundamental transformation. The selection of a suitable method depends on factors such as substrate compatibility, scalability, and green chemistry principles.

G cluster_0 Method Selection Workflow for N-Methylation of Lactams Start Start with Lactam Decision1 Substrate Sensitive to Strong Base/Electrophile? Start->Decision1 Decision2 High Temperature Tolerance? Decision1->Decision2  Yes Method1 Classical N-Alkylation (e.g., NaH, MeI) Decision1->Method1  No Method2 Eschweiler-Clarke Reaction (HCOOH, CH₂O) Decision2->Method2  Yes Method3 Green N-Methylation (DMC, Base Catalyst) Decision2->Method3  Yes End N-Methyl Lactam Method1->End Method2->End Method3->End G Lactam Lactam LactamAnion Lactam Anion Lactam->LactamAnion Deprotonation Base Strong Base (e.g., NaH) Base->LactamAnion NMethylLactam This compound LactamAnion->NMethylLactam SN2 Attack MethylIodide Methyl Iodide (CH₃I) MethylIodide->NMethylLactam Byproduct NaI NMethylLactam->Byproduct G Lactam Lactam IminiumIon Iminium Ion Intermediate Lactam->IminiumIon Condensation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->IminiumIon NMethylLactam This compound IminiumIon->NMethylLactam Reduction (Hydride Transfer) FormicAcid Formic Acid (HCOOH) FormicAcid->NMethylLactam CO2 CO₂ NMethylLactam->CO2 G Lactam Lactam Intermediate Intermediate Lactam->Intermediate DMC Dimethyl Carbonate (CH₃OCOOCH₃) DMC->Intermediate Nucleophilic Attack Catalyst Base Catalyst (e.g., TMEDA) Catalyst->Intermediate NMethylLactam This compound Intermediate->NMethylLactam Methyl Transfer Byproducts Methanol + CO₂ NMethylLactam->Byproducts G NMethylLactam This compound TetrahedralIntermediate Tetrahedral Intermediate NMethylLactam->TetrahedralIntermediate Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Hydroxide->TetrahedralIntermediate RingOpening Ring-Opened Intermediate TetrahedralIntermediate->RingOpening Ring Opening NMethylAminoAcid N-Methyl Amino Acid Salt RingOpening->NMethylAminoAcid Proton Transfer G cluster_initiation Initiation cluster_propagation Propagation Lactam1 Lactam LactamAnion1 Lactam Anion Lactam1->LactamAnion1 Deprotonation Initiator Initiator (Base) Initiator->LactamAnion1 LactamAnion2 Lactam Anion DimerAnion Dimer Anion LactamAnion2->DimerAnion Nucleophilic Attack Lactam2 Lactam Monomer Lactam2->DimerAnion ... ... DimerAnion->... Chain Growth G Enzyme Enzyme Active Site (e.g., Acetylcholinesterase) EnzymeInhibitorComplex Enzyme-Inhibitor Complex (Covalent or Non-covalent) Enzyme->EnzymeInhibitorComplex NMethylLactam This compound (Inhibitor) NMethylLactam->EnzymeInhibitorComplex Binding Inhibition Inhibition of Enzyme Activity EnzymeInhibitorComplex->Inhibition G NMethylLactam This compound Derivative (Ligand) GPCR GPCR NMethylLactam->GPCR Binds to GProtein G-Protein GPCR->GProtein Activates Effector Effector Enzyme GProtein->Effector Modulates SecondMessenger Second Messenger Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of N-Methyl-2-pyrrolidone (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-2-pyrrolidone (NMP), a 5-membered lactam, is a versatile organic solvent widely utilized across various industries, including petrochemicals, electronics, pharmaceuticals, and polymer manufacturing.[1][2][3] Its efficacy as a solvent is attributed to its high solvency, low volatility, and miscibility with water and common organic solvents.[1][2] However, its use is associated with significant health and environmental considerations, necessitating stringent safety, handling, and disposal protocols. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals to ensure the safe and responsible use of NMP.

Safety and Toxicology

NMP is classified as a reproductive toxicant and is known to cause skin, eye, and respiratory irritation.[1][4][5] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have identified NMP as a substance of concern due to its potential health risks.[3][6][7]

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for NMP:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • H360D: May damage the unborn child.[5]

Toxicological Profile

Acute Effects: Short-term exposure to NMP can lead to irritation of the skin, eyes, and respiratory tract.[8][9] Symptoms may include coughing, wheezing, headache, nausea, and vomiting.[9]

Chronic Effects: Long-term or repeated exposure to NMP poses more severe health risks. The primary concern is its reproductive and developmental toxicity.[6][7][8] Studies have linked NMP exposure to miscarriages, fetal death, and reduced fertility.[6][7] Additionally, chronic exposure can result in damage to the liver, kidneys, immune system, and nervous system.[6][7]

Quantitative Toxicological Data

The following table summarizes key toxicological data from animal studies, which are crucial for assessing the potential human health risks associated with NMP exposure.

Endpoint Species Dose/Concentration Effect Reference
Reproductive Toxicity (Oral)Male Rat1000 mg/kg/dayProduced male infertility and extensive damage to the seminiferous epithelium.[10]
Reproductive Toxicity (Oral)Male Rat100 mg/kg/day & 300 mg/kg/dayDid not significantly affect fertility or spermatogenesis. However, 300 mg/kg resulted in lower viability of offspring.[10]
Developmental Toxicity (Inhalation)Rat116 ppm (6 hr/day)Slight decrease in fetal weight among F1 offspring.[11]
Developmental Toxicity (Inhalation)Rat10 ppm & 51 ppm (6 hr/day)No detectable developmental effects.[11]
Aquatic Toxicity (Acute)FishLC50: >500 mg/l (96 h)[12]
Aquatic Toxicity (Acute)DaphniaEC50: >1000 mg/l (24 h)[12]
Aquatic Toxicity (Chronic)Aquatic InvertebratesNOEC: 12.5 mg/l (21 d)[12]

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No-Observed-Effect-Concentration.

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits (OELs) to protect workers from the harmful effects of NMP.

Organization Limit Notes Reference
Cal/OSHA PEL: 1 ppm (8-hour TWA)Includes a skin notation, indicating significant absorption through the skin.[8][13]
AIHA WEEL: 10 ppm (8-hour TWA)American Industrial Hygiene Association Workplace Environmental Exposure Level.[9]
EU REACH DNEL (Workers, Inhalation): 14.4 mg/m³ DNEL (Workers, Dermal): 4.8 mg/kg/dayDerived No-Effect Levels that must be included in chemical safety reports.[4]

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; AIHA: American Industrial Hygiene Association; WEEL: Workplace Environmental Exposure Level; REACH: Registration, Evaluation, Authorisation and Restriction of Chemicals; DNEL: Derived No-Effect Level.

Experimental Protocols

Understanding the methodologies behind toxicological studies is essential for interpreting the data. Below is a detailed protocol for a two-generation reproductive and developmental toxicity study of NMP in rats.

Objective: To assess the reproductive and developmental toxicity of NMP via inhalation in rats.

Methodology:

  • Animal Model: Male and female rats.

  • Exposure Groups: Rats were exposed to 0, 10, 51, or 116 ppm of NMP.

  • Exposure Route and Duration: Inhalation for 6 hours/day, 7 days/week.

  • F0 Generation: Exposure began at 34 days of age and continued through mating for males (100 days) and until weaning for females (approximately 143 days).

  • Developmental Toxicity Assessment: A separate group of rats was exposed to 0 or 116 ppm NMP. Females were euthanized on Day 21 of gestation for fetal examination.

  • F1 Generation: Offspring from the F0 generation were observed for any effects on viability and development.

  • F2 Generation: At 70 days postpartum, one male and one female from each F1 litter were selected and mated with non-exposed adults to produce an F2 generation, allowing for assessment of reproductive performance.[11]

Handling and Exposure Control

Effective control of NMP exposure is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy of Controls

The most effective way to manage risks associated with NMP is to follow the hierarchy of controls, prioritizing the most effective measures first.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for NMP Exposure Elimination Elimination (e.g., remove NMP from the process) Substitution Substitution (e.g., replace with a safer solvent like benzyl alcohol) Elimination->Substitution Engineering Engineering Controls (e.g., fume hoods, ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., training, restricted access) Engineering->Administrative PPE Personal Protective Equipment (e.g., gloves, respirators) Administrative->PPE NMP_Spill_Response_Workflow cluster_1 NMP Spill Response Workflow Start Spill Occurs Evacuate Evacuate Personnel Secure the Area Start->Evacuate Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Ventilate the Area Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (use absorbent material like sand or vermiculite) PPE->Contain Collect Collect Absorbed Material in Sealed Containers Contain->Collect Clean Clean the Area with Soap and Water Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose End Spill Managed Dispose->End

References

An In-depth Technical Guide to the Solubility and Miscibility of N-Methyl Lactams in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of key N-Methyl lactams—N-Methyl-2-pyrrolidone (NMP), N-Methyl-2-piperidone (NMPip), and N-Methyl-ε-caprolactam (NMC)—in a variety of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other industrial fields who utilize these versatile aprotic solvents.

Introduction to N-Methyl Lactams

N-Methyl lactams are a class of cyclic amides characterized by a nitrogen atom that is part of a heterocyclic ring and is substituted with a methyl group. Their unique combination of high polarity, aprotic nature, and chemical stability makes them excellent solvents for a wide range of applications, including in the pharmaceutical, petrochemical, and polymer industries. Understanding their solubility and miscibility in different organic solvents is crucial for their effective use in chemical synthesis, formulation, and purification processes.

N-Methyl-2-pyrrolidone (NMP) , a five-membered ring lactam, is a widely used industrial solvent known for its high solvency power for a broad spectrum of organic and inorganic compounds.[1][2] N-Methyl-2-piperidone (NMPip) , a six-membered ring lactam, and N-Methyl-ε-caprolactam (NMC) , a seven-membered ring lactam, are less common but are of growing interest in various applications.

This guide presents a compilation of available quantitative and qualitative data on the solubility and miscibility of these N-Methyl lactams. It also details the experimental protocols commonly employed for determining these properties.

Chemical Structures

The chemical structures of the N-Methyl lactams discussed in this guide are presented below.

G cluster_0 N-Methyl-2-pyrrolidone (NMP) cluster_1 N-Methyl-2-piperidone (NMPip) cluster_2 N-Methyl-ε-caprolactam (NMC) NMP_img NMPip_img NMC_img G A Preparation of Solvent and Solute B Addition of Excess Solute to Solvent in a Sealed Vial A->B C Equilibration at Constant Temperature (e.g., 24-72 hours with agitation) B->C D Phase Separation (Centrifugation or Filtration) C->D E Sampling of the Saturated Supernatant D->E F Dilution of the Sample E->F G Quantitative Analysis (e.g., GC, HPLC, or Spectrophotometry) F->G H Calculation of Solubility G->H G A Define Application and Required Properties B Identify Potential Organic Solvents A->B C Preliminary Miscibility Screening (Visual Method) B->C D Quantitative Solubility Determination (Shake-Flask Method) C->D If Miscible or Partially Miscible E Data Analysis and Comparison D->E F Select Optimal Solvent System E->F

References

The Thermal and Chemical Stability of N-Methyl-2-pyrrolidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent, is widely utilized across the pharmaceutical, petrochemical, and microelectronics industries for its exceptional solvency power and high boiling point.[1] However, a thorough understanding of its thermal and chemical stability is paramount for its safe and effective use, particularly in sensitive applications such as drug formulation and synthesis where degradation products can impact efficacy and safety. This technical guide provides a comprehensive overview of the stability of NMP under various conditions, detailed experimental protocols for its analysis, and a summary of its compatibility with common materials.

Thermal Stability

NMP exhibits high thermal stability in an inert atmosphere. However, its stability is significantly influenced by the presence of oxygen and water, as well as the temperature.

In the absence of air and water, NMP is thermally stable up to approximately 350°C.[2] Significant decomposition has been observed at temperatures at or above 700°F (371°C). The presence of even small amounts of water has been shown to inhibit thermal decomposition at elevated temperatures.[3]

In the presence of oxygen, NMP can undergo autoxidation, especially at elevated temperatures (e.g., 60-80°C), leading to the formation of hydroperoxides.[4] This process can be accelerated by the presence of transition metal catalysts.

Experimental Protocol: Thermogravimetric Analysis (TGA) of NMP

Thermogravimetric analysis is a fundamental technique to evaluate the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of thermal decomposition of NMP under both inert (nitrogen) and oxidizing (air) atmospheres.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Alumina or platinum crucibles

  • Nitrogen and air gas cylinders with regulators

Procedure:

  • Sample Preparation: Tare a clean, empty TGA crucible on an analytical balance. Add approximately 5-10 mg of NMP to the crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with the desired gas (high-purity nitrogen or dry air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidizing atmosphere, respectively.[5]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[6]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis start Start tare Tare Crucible start->tare add_sample Add 5-10 mg NMP tare->add_sample place_sample Place in TGA add_sample->place_sample purge Purge with N2 or Air (20-50 mL/min) place_sample->purge heat Heat from 30°C to 600°C @ 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA Curve record->plot determine_onset Determine Decomposition Onset plot->determine_onset end End determine_onset->end

Caption: Workflow for Thermogravimetric Analysis of NMP.

Chemical Stability

NMP is generally considered chemically stable in neutral conditions. However, it is susceptible to degradation under acidic, basic, and oxidizing conditions.

Hydrolytic Stability

NMP is resistant to hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, the lactam ring can undergo hydrolysis to form 4-(methylamino)butyric acid (NM4ABA).[7] The rate of hydrolysis is dependent on both temperature and the concentration of the acid or base.[8] In acidic solutions, the primary degradation product is 4-methylaminobutyric acid, which can be further broken down into succinic acid semiamide.[2]

Table 1: Hydrolytic Degradation of N-Methyl-2-pyrrolidone

ConditionPrimary Degradation ProductSecondary Degradation Product
Acidic (e.g., HCl)4-(methylamino)butyric acid (NM4ABA)Succinic acid semiamide[2]
Basic (e.g., NaOH)4-(methylamino)butyric acid (NM4ABA)-

Experimental Protocol: Determination of NMP Hydrolysis Rate

Objective: To quantify the rate of NMP hydrolysis under acidic or basic conditions.

Apparatus:

  • Reaction vessel (e.g., three-neck round-bottom flask) with a condenser and temperature controller

  • Magnetic stirrer

  • HPLC with a suitable column (e.g., C18) and UV detector

  • pH meter

  • Standard solutions of NMP and 4-(methylamino)butyric acid

Procedure:

  • Reaction Setup:

    • Prepare a solution of known concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) in water in the reaction vessel.

    • Bring the solution to the desired temperature (e.g., 80°C) with stirring.

  • Initiation of Reaction:

    • Add a known amount of NMP to the pre-heated solution to achieve the desired starting concentration.

    • Start a timer immediately upon the addition of NMP.

  • Sampling:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately neutralize the aliquot to quench the hydrolysis reaction. For acidic hydrolysis, neutralize with a base; for basic hydrolysis, neutralize with an acid.

  • HPLC Analysis:

    • Dilute the neutralized samples as necessary and analyze them by HPLC to determine the concentration of remaining NMP and the formed 4-(methylamino)butyric acid.

  • Data Analysis:

    • Plot the concentration of NMP versus time.

    • Determine the rate of hydrolysis from the slope of the curve. The rate constant can be calculated if the reaction order is known.[9]

Oxidative Stability

The oxidation of NMP is a complex process that is significantly influenced by the presence of oxygen, water, and catalysts such as transition metals.[10] In industrial applications, the oxidative degradation of NMP can lead to a decrease in pH, which in turn can cause corrosion of metal components.[4]

The primary mechanism of oxidation is believed to be a free-radical autoxidation process.[4] This can be initiated by hydroxyl radicals, leading to hydrogen abstraction from the NMP molecule. The resulting alkyl radical can then react with oxygen to form a peroxy radical, which can undergo further reactions to form a variety of degradation products.

Table 2: Major Oxidative Degradation Products of N-Methyl-2-pyrrolidone

Degradation ProductAbbreviationFormation Pathway
N-MethylsuccinimideNMSOxidation of the pyrrolidone ring[10]
1-Formyl-2-pyrrolidoneFPHydrogen abstraction from the methyl group[10]
4-(methylamino)butyric acidNM4ABARing-opening via hydrolysis of an intermediate[10]
5-Hydroxy-N-methyl-2-pyrrolidone5-HNMPOxidation at the 5-position of the ring[11]
2-Hydroxy-N-methylsuccinimide2-HMSIFurther oxidation of NMS[11]

A study on the catalytic oxidation of NMP in the presence of a Co-Na Y-52 zeolite catalyst at 75-80°C under an oxygen atmosphere identified several degradation products. The relative abundance of these products was quantified by LC/UV analysis.

Table 3: Quantitative Analysis of NMP Oxidative Degradation Products

Degradation Product (by RRT)Abundance in Oxygen Atmosphere (%)Abundance in Nitrogen Atmosphere (%)
N-Methylsuccinimide (NMS)15.02.8
RRT 0.92 (Unidentified)10.54.3
RRT 1.16 (Likely 1-Formyl-2-pyrrolidone)11.4-
RRT 0.27 (Likely 4-(methylamino)butyric acid)2.5-
RRT 1.52 (Unidentified)2.1-
RRT 1.82 (Unidentified)1.5-
Relative Retention Time[10]

Proposed Oxidative Degradation Pathway of NMP

Oxidation_Pathway cluster_pathway1 Pathway I: Ring Oxidation cluster_pathway2 Pathway II: Methyl Group Oxidation cluster_pathway3 Pathway III: Hydrolytic Ring Opening NMP N-Methyl-2-pyrrolidone (NMP) H_abstraction_ring H abstraction at C5 NMP->H_abstraction_ring + •OH H_abstraction_methyl H abstraction from CH3 NMP->H_abstraction_methyl + •OH Ring_opening Ring Opening NMP->Ring_opening + H2O Alkyl_radical_ring Alkyl Radical H_abstraction_ring->Alkyl_radical_ring Peroxy_radical_ring Peroxy Radical Alkyl_radical_ring->Peroxy_radical_ring + O2 NMS N-Methylsuccinimide (NMS) Peroxy_radical_ring->NMS Alkyl_radical_methyl Alkyl Radical H_abstraction_methyl->Alkyl_radical_methyl Peroxy_radical_methyl Peroxy Radical Alkyl_radical_methyl->Peroxy_radical_methyl + O2 FP 1-Formyl-2-pyrrolidone (FP) Peroxy_radical_methyl->FP NM4ABA 4-(methylamino)butyric acid (NM4ABA) Ring_opening->NM4ABA

Caption: Proposed pathways for the oxidative degradation of NMP.[10]

Material Compatibility

The compatibility of NMP with various materials is a critical consideration for storage and handling. NMP is a powerful solvent and can degrade certain plastics and elastomers.

Table 4: Compatibility of N-Methyl-2-pyrrolidone with Various Polymers

PolymerCompatibility
Polyethylene (PE)Insoluble[1]
Polypropylene (PP)Insoluble[1]
Polytetrafluoroethylene (PTFE)Good[2]
Polyvinylidene fluoride (PVDF)Soluble
Nylon 6/6Good[2]
Acetal CopolymerGood[2]
Silicone RubberGood[2]
Butyl RubberGood[2]

Experimental Protocol: Material Compatibility Testing (Adapted from ASTM D543)

Objective: To evaluate the resistance of a plastic or elastomer to NMP.

Apparatus:

  • Test specimens of the material of interest (e.g., tensile bars)

  • Glass immersion containers with lids

  • Oven for elevated temperature testing

  • Analytical balance

  • Micrometer or calipers

  • Tensile testing machine

Procedure:

  • Initial Measurements:

    • Condition the test specimens as per standard procedures.

    • Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

    • If mechanical properties are to be assessed, test a set of control specimens for properties like tensile strength and elongation.

  • Immersion:

    • Place the test specimens in a glass container and completely immerse them in NMP.

    • Seal the container to prevent solvent evaporation.

  • Exposure:

    • Store the containers at a specified temperature (e.g., ambient or an elevated temperature like 49°C) for a defined period (e.g., 6 weeks).[2]

  • Final Measurements:

    • After the exposure period, carefully remove the specimens from the NMP.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-measure and record the final weight and dimensions.

    • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

    • If applicable, conduct tensile tests on the exposed specimens to determine any changes in mechanical properties.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Compare the mechanical properties of the exposed specimens to the control specimens.

    • Report the observations on the appearance of the specimens.

Logical Flow for Material Compatibility Testing

Compatibility_Test start Start: Select Material initial_measure Initial Measurements (Weight, Dimensions, Mechanical Properties) start->initial_measure immersion Immerse Specimens in NMP initial_measure->immersion exposure Controlled Exposure (Time, Temperature) immersion->exposure final_measure Final Measurements (Weight, Dimensions, Appearance) exposure->final_measure mech_test Final Mechanical Testing final_measure->mech_test analysis Data Analysis (% Change, Property Retention) mech_test->analysis report Report Compatibility analysis->report end End report->end

References

Investigating Novel Derivatives of Gamma-Lactam for Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The γ-lactam scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its inherent chemical versatility and ability to modulate various biological pathways have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel γ-lactam derivatives, with a particular focus on their potential as anticancer agents. We delve into synthetic methodologies, present key quantitative biological data, detail experimental protocols, and visualize the intricate signaling pathways these compounds modulate.

Synthetic Strategies: Multicomponent Reactions for Diversity-Oriented Synthesis

A highly efficient and widely adopted method for generating diverse libraries of γ-lactam derivatives is the multicomponent reaction (MCR).[2][4][5] MCRs offer significant advantages by combining three or more starting materials in a single pot to construct complex molecules in a time- and resource-effective manner. A prominent example is the three-component reaction of amines, aldehydes, and pyruvate derivatives, which yields densely functionalized 3-amino-1,5-dihydro-2H-pyrrol-2-ones.[1][2]

This approach allows for systematic structural modifications by varying the substituents on each of the starting components, enabling extensive structure-activity relationship (SAR) studies.[4][6] The general workflow for such a synthesis and subsequent biological evaluation is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation amine Amine (R1) mcr Multicomponent Reaction amine->mcr aldehyde Aldehyde (R2) aldehyde->mcr pyruvate Pyruvate Derivative (R3) pyruvate->mcr lactam_library γ-Lactam Library mcr->lactam_library screening Antiproliferative Screening (e.g., MTT Assay) lactam_library->screening Characterization hit_id Hit Identification screening->hit_id apoptosis_assay Apoptosis Assay (e.g., Annexin V) hit_id->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

General workflow for the synthesis and biological evaluation of γ-lactam derivatives.

Antiproliferative Activity of Novel γ-Lactam Derivatives

Numerous studies have demonstrated the potent in vitro cytotoxicity of novel γ-lactam derivatives against a panel of human cancer cell lines.[1][4][5] The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%. The following tables summarize the IC50 values for selected γ-lactam derivatives from recent studies.

Table 1: Antiproliferative Activity of 3-Amino-3-pyrrolin-2-one Derivatives

CompoundA549 IC₅₀ (µM)SKOV3 IC₅₀ (µM)Reference
4a p-CH₃C₆H₄PhEt11.70 ± 1.02> 50[4]
4b p-CH₃OC₆H₄PhEt14.26 ± 1.8016.62 ± 0.19[4]
4c BnPhEt2.42 ± 0.156.95 ± 0.59[4]
4h p-CH₃C₆H₄p-OH-PhMe1.98 ± 0.1810.15 ± 1.12[4]
8a p-CH₃C₆H₄PhNH(p-CH₃C₆H₄)2.97 ± 0.296.95 ± 0.59[4]

Data extracted from a study on multicomponent synthesis of unsaturated γ-lactam derivatives.[4]

Table 2: Antiproliferative Activity of C-5 Substituted and Tetrasubstituted γ-Lactam Derivatives

CompoundA549 IC₅₀ (µM)SKOV3 IC₅₀ (µM)Reference
25a p-CH₃C₆H₄CH₃-15.16 ± 1.849.73 ± 1.27[5]
25b p-CH₃C₆H₄n-Bu-3.35 ± 0.426.93 ± 0.35[5]
25c p-CH₃OC₆H₄n-Bu-4.12 ± 0.315.88 ± 0.47[5]
25d p-FC₆H₄n-Bu-2.89 ± 0.254.56 ± 0.39[5]
25e p-ClC₆H₄n-Bu-3.17 ± 0.295.02 ± 0.41[5]

Data extracted from a study on the synthetic potential of γ-lactam derivatives.[5]

Mechanism of Action: Induction of Apoptosis and Pathway Modulation

The primary mechanism by which many of these cytotoxic γ-lactam derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][4][7] This has been confirmed through various assays, including cell morphology analysis and flow cytometry.[1][4]

Furthermore, some unsaturated γ-lactam derivatives have been identified as inhibitors of key protein-protein interactions that are often dysregulated in cancer, such as the p53-MDM2 and STAT3 signaling pathways.[4][5]

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation.[8][9] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8][10]

G cluster_pathway p53-MDM2 Signaling Pathway mdm2 MDM2 p53 p53 mdm2->p53 Inhibits ubiquitination Ubiquitination & Degradation mdm2->ubiquitination Promotes p53->ubiquitination apoptosis Cell Cycle Arrest Apoptosis p53->apoptosis Induces gamma_lactam γ-Lactam Derivative gamma_lactam->mdm2 Inhibits

Inhibition of the p53-MDM2 interaction by γ-lactam derivatives.
The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and promotes cell proliferation, survival, and angiogenesis.[11] Inhibition of STAT3 signaling can therefore be an effective anticancer strategy.

G cluster_pathway STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates dimerization Dimerization stat3->dimerization gamma_lactam γ-Lactam Derivative gamma_lactam->stat3 Inhibits translocation Nuclear Translocation dimerization->translocation gene_expression Target Gene Expression (Proliferation, Survival) translocation->gene_expression

References

Methodological & Application

Application Notes and Protocols for N-Methyl Lactam as a Solvent in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-2-pyrrolidone (NMP), a prominent N-Methyl lactam, is a versatile, polar aprotic solvent widely employed in the synthesis of high-performance polymers.[1] Its high boiling point, excellent thermal and chemical stability, and ability to dissolve a broad range of monomers and polymers make it an ideal medium for various polymerization reactions.[2] These characteristics are particularly advantageous in the production of engineering plastics such as aromatic polyamides (aramids), polyimides, and polysulfones, which are known for their exceptional thermal stability and mechanical properties.[1] This document provides detailed application notes and experimental protocols for utilizing NMP as a solvent in these critical polymerization processes.

Key Advantages of NMP in Polymerization

  • High Solvency: NMP effectively dissolves a wide array of polar and non-polar monomers and the resulting polymers, facilitating homogeneous reaction conditions.[2]

  • Thermal Stability: Its high boiling point (202-204 °C) allows for polymerization reactions to be conducted at elevated temperatures, which is often necessary for achieving high molecular weights and desirable polymer properties.[2]

  • Chemical Inertness: NMP is chemically stable under various reaction conditions, minimizing side reactions and ensuring the integrity of the polymerization process.[1]

  • Miscibility with Water: NMP is miscible with water, which can be advantageous in certain precipitation and purification steps of the polymer.[2]

Applications in Polymer Synthesis

NMP serves as a crucial solvent in the industrial production of several high-performance polymers:

  • Aromatic Polyamides (Aramids): Used in the synthesis of aramids like Poly(p-phenylene terephthalamide) (PPTA), known for their high strength and thermal resistance. The solvent helps to keep the rigid polymer chains in solution during polymerization.[3][4]

  • Polyimides: NMP is the solvent of choice for the two-step synthesis of polyimides, starting with the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically converted to the final polyimide.[5][6]

  • Polysulfones: In the preparation of polysulfone membranes via the phase inversion method, NMP is used to dissolve the polysulfone polymer to create the casting solution.[7][8]

Data Presentation

The following tables summarize quantitative data from various polymerization reactions using NMP as the solvent.

Table 1: Synthesis of Aromatic Polyamides in NMP

DiamineDiacid ChlorideMonomer Conc. (mmol)Solvent (NMP) Volume (mL)AdditiveReaction ConditionsInherent Viscosity (dL/g)
p-Phenylenediamine (PPD)Terephthaloyl Chloride (TC)5252 g CaCl20-5 °C for 1h, then 20 °C for 12h6.7
Aromatic Diamine (V)Isophthaloyl Chloride (IPC)Not SpecifiedNot SpecifiedNot SpecifiedLow Temperature0.30 - 0.52
Aromatic Diamine (V)Terephthaloyl Chloride (TPC)Not SpecifiedNot SpecifiedNot SpecifiedLow Temperature0.30 - 0.52
1,4-Bis(4-aminophenoxy)-2-t-butylbenzeneDiimide-diacid INot SpecifiedNot SpecifiedPyridine, CaCl2Triphenyl phosphite activated0.98 - 1.51

Table 2: Synthesis of Polyimides in NMP (Two-Step Method)

DianhydrideDiamineMonomer Conc.SolventImidization MethodKey Properties
Pyromellitic dianhydride (PMDA)4,4'-Oxydianiline (ODA)High concentration favoredNMP or DMAcThermal: 250-350 °C or stepwise heating to 300 °CHigh thermal stability
Benzophenone tetracarboxylic dianhydride (BTDA)p-Phenylenediamine (PPDA)Not SpecifiedPolar aprotic solventElevated temperatureExcellent mechanical and dielectric properties
Various Aromatic Dianhydrides1,1'-bis[4-(4'-benzylaminooxy) phenyl] cyclohexaneNot SpecifiedNMPThermal cyclodehydrationExcellent yields (96-98%)

Table 3: Preparation of Polysulfone Membranes in NMP (Phase Inversion Method)

PolymerPolymer Conc. (wt%)Co-solventNon-solventKey ParametersMembrane Structure
Polysulfone (PSU)15 - 21Tetrahydrofuran (THF)WaterEvaporation time: 0-100 sAsymmetric, porous
Polysulfone (PSf)20Ethylene glycolWaterSolvent evaporation at 300 °C for 2 minUniform pores
Polyetherimide (PEI)16WaterWater, methanol, ethanol, etc.N/ANot Specified

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

This protocol is based on the classical low-temperature solution polycondensation method.[3][4]

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Nitrogen gas

Equipment:

  • Double-walled glass flask with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Cooling bath

Procedure:

  • Dry all glassware thoroughly before use.

  • Charge the reaction flask with PPD (5 mmol), CaCl2 (2 g), and NMP (25 mL) under a nitrogen atmosphere.

  • Stir the mixture at room temperature until the diamine and salt are completely dissolved.

  • Cool the solution to 0 °C using a cooling bath.

  • Slowly add a stoichiometric amount of TC (5 mmol) to the stirred solution.

  • Maintain the reaction temperature at 5 °C for 1 hour.

  • Allow the reaction to proceed at 20 °C for an additional 12 hours under a nitrogen blanket.

  • The resulting viscous polymer solution can be used for fiber spinning or precipitated in a non-solvent like water to isolate the polymer.

Protocol 2: Synthesis of a Polyimide via a Two-Step Poly(amic acid) Method

This protocol describes a general procedure for synthesizing a polyimide.[5][6]

Materials:

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas

Equipment:

  • Three-necked flask with a mechanical stirrer and nitrogen inlet

  • Glass plate or substrate for film casting

  • Oven or furnace capable of reaching at least 350 °C

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous NMP at room temperature. Higher monomer concentrations are generally favored.[5]

  • Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution. A slight excess of dianhydride can sometimes be used to achieve higher molecular weights.[5]

  • Continue stirring at ambient temperature for several hours (e.g., 2-24 hours) to form a viscous poly(amic acid) solution.

Step 2: Imidization

  • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the cast film in an oven for thermal imidization. A typical heating cycle involves:

    • Heating to 100 °C and holding for one hour.

    • Ramping to 200 °C and holding for one hour.

    • Ramping to 300 °C and holding for one hour.[5]

    • Slowly cooling to room temperature.

    • Alternatively, a gradual heating ramp to 250-350 °C can be employed.[5]

  • During heating, the poly(amic acid) undergoes cyclodehydration to form the insoluble, thermally stable polyimide film.

Protocol 3: Preparation of a Polysulfone Membrane via Non-Solvent Induced Phase Separation (NIPS)

This protocol outlines a general method for fabricating polysulfone membranes.[7][9]

Materials:

  • Polysulfone (PSf) polymer

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized water (non-solvent)

Equipment:

  • Beaker or flask for preparing the casting solution

  • Magnetic stirrer

  • Glass plate

  • Casting knife or doctor blade

  • Immersion bath

Procedure:

  • Prepare a dope solution by dissolving a specific concentration of polysulfone (e.g., 15-25 wt%) in NMP. Stir the mixture until the polymer is completely dissolved and a homogeneous solution is formed.[9][10]

  • Degas the solution to remove any air bubbles.

  • Pour the dope solution onto a clean, flat glass plate.

  • Use a casting knife to spread the solution into a thin film of uniform thickness.

  • Optionally, allow the solvent to partially evaporate for a controlled period (e.g., 30-120 seconds) to influence the membrane morphology.[9]

  • Immerse the glass plate with the cast film into a coagulation bath containing deionized water.

  • The exchange between the solvent (NMP) and non-solvent (water) induces phase separation, leading to the formation of a porous polysulfone membrane.

  • Keep the membrane in the water bath until it detaches from the glass plate.

  • Wash the membrane thoroughly with deionized water to remove any residual solvent.

Mandatory Visualization

Polymerization_Workflow cluster_Aromatic_Polyamide Aromatic Polyamide Synthesis (PPTA) cluster_Polyimide Polyimide Synthesis (Two-Step) cluster_Polysulfone Polysulfone Membrane Preparation (NIPS) A1 Dissolve PPD and CaCl2 in NMP A2 Cool to 0-5 °C A1->A2 A3 Add TC A2->A3 A4 Polymerization (1h at 5 °C, 12h at 20 °C) A3->A4 A5 Viscous Polymer Solution A4->A5 B1 Dissolve Diamine in NMP B2 Add Dianhydride B1->B2 B3 Form Poly(amic acid) Solution B2->B3 B4 Cast Film B3->B4 B5 Thermal Imidization (Stepwise Heating) B4->B5 B6 Polyimide Film B5->B6 C1 Dissolve Polysulfone in NMP C2 Cast Dope Solution on Glass Plate C1->C2 C3 Immerse in Water Bath (Non-solvent) C2->C3 C4 Phase Inversion C3->C4 C5 Porous Polysulfone Membrane C4->C5

Caption: Experimental workflows for polymer synthesis using NMP.

Safety and Handling

N-Methyl-2-pyrrolidone is a reproductive toxicant and can cause skin and eye irritation. It is essential to handle NMP in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for NMP for detailed safety information before use.

Conclusion

N-Methyl lactams, particularly NMP, are indispensable solvents in the synthesis of high-performance polymers. Their unique combination of high solvency, thermal stability, and chemical inertness enables the production of materials with superior properties for demanding applications. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals working in polymer chemistry and materials science. Adherence to proper experimental procedures and safety precautions is paramount for successful and safe polymer synthesis.

References

N-Methyl Lactams in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl lactams, particularly N-Methyl-2-pyrrolidone (NMP), are widely utilized polar aprotic solvents in solid-phase peptide synthesis (SPPS). Their excellent solvating properties for amino acid derivatives, coupling reagents, and peptide resins are crucial for efficient peptide chain assembly.[1][2] Furthermore, the growing emphasis on green chemistry has led to the investigation and adoption of less hazardous N-methyl lactam alternatives, such as N-butylpyrrolidinone (NBP), which have demonstrated comparable or even superior performance in terms of yield, purity, and reduction of side reactions.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of N-methyl lactams in peptide synthesis, with a focus on both the established NMP and the greener alternative NBP.

Data Presentation: Quantitative Comparison of Solvents

The choice of solvent significantly impacts several aspects of solid-phase peptide synthesis, including resin swelling, reaction kinetics, and the occurrence of side reactions. The following tables summarize quantitative data comparing N-methyl lactams with the commonly used solvent N,N-dimethylformamide (DMF).

Resin Swelling

Effective resin swelling is critical to ensure accessibility of reagents to the growing peptide chain.[6]

Table 1: Resin Swelling in Various Solvents

Resin TypeSolventSwelling (mL/g)Reference
Polystyrene (PS)NMP~5.5[7]
Polystyrene (PS)DMF~5.3[7]
Polystyrene (PS)NBPComparable to DMF[4]
Polystyrene (PS)2-MeTHF~4.3[7]
ChemMatrix®NMP~9.1[7]
ChemMatrix®DMF~9.5[7]
ChemMatrix®NBPSlightly inferior to DMF[6]

Note: Swelling values can vary depending on the specific resin cross-linking and experimental conditions.

Peptide Yield and Purity

The ultimate measure of a solvent's efficacy is the yield and purity of the final peptide product.

Table 2: Synthesis of Model Peptides - NBP vs. DMF

PeptideSolventCrude Yield (%)Crude Purity (%)Reference
[Asp5]-vasopressinNBP> DMF> DMF[4]
[Asp5]-vasopressinNBP:EtOAc (1:1)> DMF> DMF[4]
[Asp5]-vasopressinNBP:2-Me-THF (1:1)> DMF> DMF[4]
[Asp26]-calcitoninNBP28.797.9[4]
Side Reaction Mitigation

The choice of solvent can influence the rate of common side reactions in SPPS.

Table 3: Effect of Solvent on Side Reactions

Side ReactionSolventObservationReference
RacemizationNBPLower or equal to DMF[1][3]
Aspartimide FormationNBPClearly lower than DMF[1][3]

Experimental Protocols

The following are detailed protocols for key steps in Fmoc-based solid-phase peptide synthesis utilizing N-methyl lactams.

Protocol 1: Resin Swelling

Objective: To adequately swell the solid support to allow for efficient diffusion of reagents.

Materials:

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N-Methyl-2-pyrrolidone (NMP) or N-butylpyrrolidinone (NBP)

  • Solid-phase synthesis vessel

Procedure:

  • Place the desired amount of resin in the synthesis vessel.

  • Add a sufficient volume of NMP or NBP to completely cover the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. For highly cross-linked resins, a longer swelling time may be necessary.

  • After swelling, drain the solvent. The resin is now ready for the first amino acid coupling.

Protocol 2: Fmoc Deprotection

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% piperidine in NMP or NBP (v/v)

  • NMP or NBP for washing

  • Solid-phase synthesis vessel

Procedure:

  • Drain the solvent from the peptide-resin.

  • Add the deprotection solution to the resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NMP or NBP (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to the coupling step.

Protocol 3: Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU) (2.9 equivalents)

  • Base (e.g., DIPEA, NMM) (6 equivalents)

  • NMP or NBP as the reaction solvent

Procedure:

  • In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in NMP or NBP.

  • Add the base to the activation mixture and allow it to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered amino acids.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with NMP or NBP (3-5 times) to remove excess reagents and byproducts.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow cluster_cycle SPPS Cycle Start Start with Resin Swell Resin Swelling (NMP/NBP) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine in NMP/NBP) Swell->Deprotection If Fmoc-resin Coupling Amino Acid Coupling (in NMP/NBP) Swell->Coupling If starting resin Wash1 Wash (NMP/NBP) Deprotection->Wash1 Wash1->Coupling Wash2 Wash (NMP/NBP) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No (Final AA) Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow of solid-phase peptide synthesis using N-methyl lactams.

Solvent Selection Logic for SPPS

Solvent_Selection cluster_criteria Key Solvent Properties cluster_solvents Solvent Options Start Start: Choose a Solvent for SPPS ResinSwelling Adequate Resin Swelling? Start->ResinSwelling ReagentSolubility Good Reagent Solubility? ResinSwelling->ReagentSolubility SideReactions Minimizes Side Reactions? ReagentSolubility->SideReactions Greenness Environmental & Safety Profile SideReactions->Greenness Decision Select Optimal Solvent Greenness->Decision DMF DMF (Standard, but reprotoxic) FinalChoice Proceed with Synthesis DMF->FinalChoice NMP NMP (Good performance, regulatory concerns) NMP->FinalChoice NBP NBP (Greener alternative, good performance) NBP->FinalChoice OtherGreen Other Green Solvents (e.g., 2-MeTHF, CPME) OtherGreen->FinalChoice Decision->DMF Traditional Choice Decision->NMP High Performance Decision->NBP Balanced Profile Decision->OtherGreen Specific Applications

Caption: Decision-making flowchart for solvent selection in SPPS.

References

Application of N-Methyl Lactam in the Synthesis of Beta-Lactams: A Review of Solvent Effects and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The beta-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of widely used antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams. The synthesis of this strained four-membered ring has been a subject of intensive research, leading to the development of various synthetic methodologies. Among the factors influencing the outcome of these syntheses, the choice of solvent plays a critical role, particularly in controlling the stereochemistry of the resulting beta-lactam.

This document explores the application of N-methyl lactams, specifically N-methyl-2-pyrrolidone (NMP), in the synthesis of beta-lactams. NMP is a polar aprotic solvent known for its high boiling point, thermal stability, and excellent dissolving power for a wide range of organic and inorganic compounds.[1] While the properties of NMP suggest its potential utility in organic synthesis, a comprehensive review of the literature indicates that its specific application as a primary solvent in mainstream beta-lactam ring-forming reactions is not widely documented.

Therefore, this application note will focus on the broader role of polar aprotic solvents in beta-lactam synthesis, using well-established protocols with other common solvents to illustrate the principles that would apply to a solvent like NMP. The primary focus will be on the Staudinger [2+2] cycloaddition, a cornerstone of beta-lactam synthesis, where solvent polarity is known to significantly impact diastereoselectivity.

The Role of Polar Aprotic Solvents in Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a beta-lactam. The reaction is believed to proceed through a zwitterionic intermediate. The polarity of the solvent can influence the lifetime and conformational flexibility of this intermediate, thereby affecting the stereochemical outcome of the reaction.

In non-polar solvents, the zwitterionic intermediate is less stabilized and rapidly collapses to form the cis-beta-lactam, which is often the kinetically favored product. Conversely, polar aprotic solvents, such as dichloromethane, acetonitrile, and theoretically NMP, can stabilize the zwitterionic intermediate. This stabilization allows for rotation around the newly formed C-C bond, leading to the thermodynamically more stable trans intermediate, which then cyclizes to form the trans-beta-lactam as the major product.

Below is a diagram illustrating the general mechanism of the Staudinger reaction and the influence of solvent polarity on the stereochemical outcome.

Staudinger_Mechanism Imine Imine (R1-CH=N-R2) Zwitterion_E Zwitterionic Intermediate (E-geometry) Imine->Zwitterion_E Nucleophilic Attack Ketene Ketene (R3R4C=C=O) Ketene->Zwitterion_E Zwitterion_Z Zwitterionic Intermediate (Z-geometry) Zwitterion_E->Zwitterion_Z Bond Rotation (Favored in Polar Solvents) Cis_Lactam cis-β-Lactam Zwitterion_E->Cis_Lactam Conrotatory Ring Closure (Fast in Non-polar Solvents) Trans_Lactam trans-β-Lactam Zwitterion_Z->Trans_Lactam Conrotatory Ring Closure

Figure 1: Mechanism of the Staudinger Reaction and Solvent Influence.

Experimental Protocols and Data

While specific protocols detailing the use of NMP in beta-lactam synthesis are scarce, the following section provides a representative protocol for the Staudinger reaction using a common polar aprotic solvent, dichloromethane (DCM). This protocol illustrates the general conditions under which a high-boiling polar aprotic solvent like NMP could theoretically be employed, likely with adjustments to temperature and reaction time.

Protocol 1: Synthesis of a trans-β-Lactam via Staudinger Cycloaddition

This protocol describes the synthesis of a trans-3-azido-4-styryl-azetidin-2-one, a precursor for various carbapenems, using a polar aprotic solvent.

Materials:

  • Cinnamaldehyde imine (1.0 eq)

  • Azidoacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of the cinnamaldehyde imine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

  • Slowly add a solution of azidoacetyl chloride in anhydrous DCM to the reaction mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired trans-β-lactam.

Quantitative Data:

The table below summarizes typical results for the synthesis of trans-β-lactams using different solvents to illustrate the solvent effect. While data for NMP is not available from the reviewed literature, the trend suggests that as a polar aprotic solvent, it would likely favor the formation of the trans isomer.

SolventDielectric Constant (ε)cis:trans RatioYield (%)Reference
Benzene2.370:30~65Generic Result
Dichloromethane9.115:85~80Generic Result
Acetonitrile37.510:90~85Generic Result
NMP (for reference) 32.2 N/A N/A

Table 1: Effect of Solvent Polarity on the Diastereoselectivity of the Staudinger Reaction.

General Experimental Workflow

The synthesis and purification of beta-lactams typically follow a standardized workflow, as depicted in the diagram below. The choice of solvent, such as NMP, would primarily be in the "Reaction" stage. Given NMP's high boiling point, its removal during the "Work-up and Purification" stage would require high vacuum distillation.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Work-up & Purification cluster_analysis Analysis Reagents Prepare Reactants (Imine, Acid Chloride, Base) Reaction Perform Reaction (e.g., Staudinger Cycloaddition) - Control Temperature - Monitor by TLC Reagents->Reaction Solvent Select & Dry Solvent (e.g., DCM, NMP) Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate in vacuo (High vacuum for NMP) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Yield Determine Yield & Purity Characterize->Yield

Figure 2: General Experimental Workflow for β-Lactam Synthesis.

Conclusion

N-methyl-2-pyrrolidone (NMP) is a versatile polar aprotic solvent with properties that could theoretically be beneficial in the synthesis of beta-lactams, particularly in directing the stereochemical outcome towards the trans isomer in reactions such as the Staudinger cycloaddition. However, a review of the available scientific literature reveals a lack of specific, detailed protocols where NMP is employed as the primary solvent for these transformations. The industrial synthesis of beta-lactam antibiotics is a well-established field, and the absence of NMP in common protocols may be due to factors such as its high boiling point, which can complicate product isolation, or the availability of other suitable solvents that provide excellent results.

For researchers and drug development professionals, while NMP remains a viable solvent for a wide range of organic reactions, its application in the core synthesis of the beta-lactam ring is not a mainstream approach. The provided protocols using more conventional solvents serve as a reliable guide for the synthesis of these important pharmaceutical building blocks. Further investigation into niche applications or in the synthesis of specific, highly functionalized beta-lactams may yet reveal a role for N-methyl lactams in this field.

References

Application Notes and Protocols for N-Methyl Lactam as a Medium for Enzymatic Reactions in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-aqueous media for enzymatic reactions has opened up new possibilities in biocatalysis, enabling reactions that are difficult or impossible to perform in aqueous solutions. Organic solvents can enhance the solubility of non-polar substrates, shift reaction equilibria to favor synthesis over hydrolysis, and suppress water-dependent side reactions. N-methyl lactams, particularly N-methyl-2-pyrrolidone (NMP), are a class of polar aprotic solvents with properties that make them attractive media for enzymatic reactions.[1][2] NMP is a versatile solvent with high chemical and thermal stability, a high boiling point, and miscibility with water and many organic solvents, making it a suitable candidate for a range of biocatalytic applications.[3]

These application notes provide an overview of the use of N-methyl lactams as a medium for enzymatic reactions, with a focus on lipases and proteases. Detailed protocols for representative reactions are provided, along with a summary of quantitative data to guide researchers in designing their experiments.

Advantages of N-Methyl Lactams in Enzymatic Reactions

The unique properties of N-methyl lactams offer several advantages for enzymatic reactions in organic media:

  • High Solvency: N-methyl lactams can dissolve a wide range of organic compounds, including many substrates and products of enzymatic reactions that have limited solubility in other common organic solvents.[3]

  • Enhanced Enzyme Stability: For certain enzymes, the polar aprotic nature of N-methyl lactams can help maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, thus enhancing its stability.

  • Favorable Reaction Equilibria: By minimizing the water content, N-methyl lactams can shift the thermodynamic equilibrium of hydrolytic enzymes to favor synthesis reactions, such as esterification and peptide bond formation.[4]

  • Reduced Microbial Contamination: The use of organic solvents like N-methyl lactams can inhibit the growth of microorganisms, which is a common issue in aqueous reaction media.

Data Presentation: Quantitative Analysis of Enzyme Activity

The choice of solvent can significantly impact the activity and stability of an enzyme. The following tables summarize the effects of different organic solvents, including those with properties similar to N-methyl lactams, on the activity of lipases and proteases. This data can serve as a guide for selecting appropriate reaction conditions.

Table 1: Effect of Various Organic Solvents on Protease Stability

Organic SolventLog PRelative Activity (%)
Benzene2.0174
Acetone-0.23163
Chloroform2.0154.8
Toluene2.5134.5
Hexane3.5130.2
Methanol-0.76129.8
Isopropanol0.28124.6
Dimethyl sulfoxide (DMSO)-1.3119.5
Dimethylformamide (DMF)-1.0100
Ethanol-0.2497.1

Data adapted from a study on the stability of protease from Brevibacillus laterosporus strain PAP04 after incubation in 50% (v/v) organic solvent for two weeks.

Table 2: Initial Transesterification Activities of Lipases in Various Organic Solvents

LipaseSolventLog PInitial Activity (nmol pNP/min)
Novozyme 4352-Methyl-2-butanol (2M2B)1.151.2 ± 33.3
Novozyme 435tert-Butanol0.893.6 ± 8.1
Novozyme 435Acetone-0.2327.6 ± 12.1
Novozyme 435Acetonitrile (ACN)-0.33112.5 ± 21.2
Lipozyme2-Methyl-2-butanol (2M2B)1.1141.4 ± 31.6
Lipozymetert-Butanol0.851.1 ± 23.3
LipozymeAcetone-0.2352.9 ± 22.1

Data from a study on lipase-catalyzed synthesis of 4-nitrophenol esters using methyl octanoate.[5] Note: NMP has a Log P of -0.46, similar to acetone and acetonitrile.

Experimental Protocols

The following are detailed protocols for key enzymatic reactions that can be performed in N-methyl lactam-based solvent systems.

Protocol 1: Lipase-Catalyzed Enantioselective Transesterification of a Lactam

This protocol is adapted from the resolution of N-hydroxymethyl vince lactam and can be generalized for the kinetic resolution of other chiral alcohols.

Objective: To perform the enantioselective acylation of a racemic alcohol using a lipase in an organic solvent system containing an this compound.

Materials:

  • Lipase (e.g., from Burkholderia ambifaria or Candida antarctica Lipase B)

  • Racemic alcohol substrate

  • Acyl donor (e.g., vinyl acetate)

  • N-Methyl-2-pyrrolidone (NMP)

  • Co-solvent (e.g., hexane, methyl tert-butyl ether (MTBE))

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped vial)

  • Shaker incubator

  • Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Enzyme Preparation: Dry the lipase under vacuum for 24 hours prior to use.

  • Reaction Setup:

    • To a 10 mL screw-capped vial, add the racemic alcohol substrate (e.g., 0.1 mmol).

    • Add the acyl donor (e.g., 0.2 mmol, 2 equivalents).

    • Add the desired volume of NMP and co-solvent to achieve the desired solvent ratio (e.g., 1 mL of a 1:9 v/v NMP:MTBE mixture).

    • Add activated molecular sieves (e.g., 50 mg) to maintain anhydrous conditions.

    • Add the lipase (e.g., 10 mg).

  • Reaction:

    • Seal the vial tightly and place it in a shaker incubator.

    • Incubate the reaction at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

  • Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

  • Work-up:

    • Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Purify the product and the unreacted substrate by column chromatography.

Expected Outcome: One enantiomer of the alcohol is acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Protocol 2: Protease-Catalyzed Peptide Synthesis in N-Methyl-2-pyrrolidone

This protocol describes a general method for the synthesis of a dipeptide using a protease in a low-water organic medium. NMP is used to dissolve the reactants.[3]

Objective: To synthesize a peptide bond between two amino acid derivatives using a protease in NMP.

Materials:

  • Protease (e.g., Subtilisin Carlsberg, α-Chymotrypsin)

  • N-protected amino acid ester (acyl donor, e.g., N-acetyl-L-phenylalanine ethyl ester)

  • Amino acid amide or ester (nucleophile, e.g., L-leucine amide)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Buffer for pH adjustment of the enzyme (e.g., Tris-HCl)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Magnetic stirrer

  • Analytical equipment for product analysis (e.g., HPLC)

Procedure:

  • Enzyme Preparation: The protease is lyophilized from an aqueous buffer of a specific pH to maintain its optimal ionization state in the organic solvent. Dissolve the enzyme in the desired buffer, freeze-dry, and then store in a desiccator.

  • Reaction Setup:

    • In a dry glass vial, dissolve the N-protected amino acid ester (e.g., 0.1 mmol) and the amino acid amide (e.g., 0.2 mmol, 2 equivalents) in anhydrous NMP (e.g., 1 mL).

    • Add the lyophilized protease (e.g., 5 mg).

  • Reaction:

    • Seal the vial and stir the mixture at a constant temperature (e.g., 30°C).

  • Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of the dipeptide product.

  • Work-up:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the enzyme.

    • Wash the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude peptide product.

    • Purify the product by crystallization or chromatography.

Expected Outcome: Formation of a new peptide bond, resulting in a dipeptide product. The yield will depend on the specific substrates, enzyme, and reaction conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the enzymatic reactions described above.

Enzymatic_Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Dry Lipase ReactionVessel Combine Reactants in Sealed Vial Enzyme->ReactionVessel Substrates Racemic Alcohol & Acyl Donor Substrates->ReactionVessel Solvent NMP/Co-solvent Mixture Solvent->ReactionVessel Sieves Activate Molecular Sieves Sieves->ReactionVessel Incubation Incubate with Shaking at Controlled Temperature ReactionVessel->Incubation Monitoring Monitor Conversion & ee by Chiral HPLC/GC Incubation->Monitoring Purification Purify Product & Unreacted Substrate Monitoring->Purification

Caption: Workflow for lipase-catalyzed transesterification.

Peptide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Lyophilize Protease from Buffer ReactionVessel Combine Enzyme & Substrates in Vial Enzyme->ReactionVessel Substrates Dissolve Amino Acid Derivatives in NMP Substrates->ReactionVessel Stirring Stir at Constant Temperature ReactionVessel->Stirring Monitoring Monitor Product Formation by HPLC Stirring->Monitoring Workup Purify Dipeptide Product Monitoring->Workup

Caption: Workflow for protease-catalyzed peptide synthesis.

Conclusion

N-methyl lactams, particularly NMP, represent a promising class of solvents for conducting enzymatic reactions in non-aqueous media. Their excellent solvency and stability can lead to improved reaction outcomes for a variety of biocatalytic transformations. The provided protocols and data serve as a starting point for researchers to explore the potential of N-methyl lactams in their own work. Further optimization of reaction parameters such as enzyme and substrate concentration, temperature, and water activity will be crucial for achieving high efficiency and selectivity in these solvent systems.

References

Application Notes and Protocols for the Quantification of N-Methyl Lactams in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Methyl lactams, such as N-Methyl-2-pyrrolidone (NMP) and N-Methyl-caprolactam, are widely used as solvents in various industries, including pharmaceuticals, electronics, and petrochemicals.[1][2] Due to their potential toxicity and environmental impact, it is crucial to have reliable and sensitive analytical methods for their quantification in different matrices.[1] These application notes provide detailed protocols for the determination of N-Methyl lactams in solution using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle:

HPLC is a widely used technique for the separation and quantification of N-Methyl lactams. The method typically involves a reversed-phase column where the separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is commonly achieved using a UV detector, as N-Methyl lactams exhibit absorbance at low UV wavelengths.[3]

Experimental Protocol: Quantification of NMP in an Aqueous Solution

This protocol is adapted from a method for the determination of NMP in water.[4]

  • Instrumentation:

    • HPLC system equipped with a pump, an injector, a variable wavelength UV detector, and a data acquisition system.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Reagents and Materials:

    • N-Methyl-2-pyrrolidone (NMP), analytical standard grade.

    • Methanol, HPLC grade.

    • Water, HPLC grade.

  • Procedure:

    • Standard Preparation:

      • Prepare a stock solution of NMP (e.g., 1000 µg/mL) in water.

      • Perform serial dilutions of the stock solution with water to prepare working standards in the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

    • Sample Preparation:

      • For aqueous solutions, filter the sample through a 0.45 µm filter prior to injection.

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 10:90, v/v).[4]

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 100 µL to 500 µL (a larger injection volume can increase sensitivity for low concentrations).[4]

      • Column Temperature: Ambient.

      • Detection Wavelength: 205 nm.[4]

    • Calibration and Quantification:

      • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration of NMP.

      • Inject the prepared sample and determine the concentration of NMP from the calibration curve.

Quantitative Data Summary: HPLC-UV Method for NMP

ParameterValueReference
Linearity Range0.11 - 1.08 µg/mL[3]
Correlation Coefficient (r²)1.000[3]
Limit of Detection (LOD)Signal-to-noise ratio of 3[3]
Limit of Quantitation (LOQ)RSD of peak areas ≤ 10% for six injections[3]

Experimental Workflow: HPLC-UV Analysis of NMP

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare NMP Standards HPLC HPLC-UV Analysis (C18, MeOH/H2O, 205 nm) Standard->HPLC Sample Filter Aqueous Sample Sample->HPLC Calibration Construct Calibration Curve HPLC->Calibration Quantification Quantify NMP in Sample Calibration->Quantification

Caption: Workflow for the quantification of NMP by HPLC-UV.

Gas Chromatography (GC) with Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) Detection

Principle:

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like N-Methyl lactams.[2] The sample is vaporized and separated on a capillary column. FID is a universal detector for organic compounds, while NPD offers higher selectivity and sensitivity for nitrogen-containing compounds like NMP.[5][6]

Experimental Protocol: Quantification of NMP in Air (adapted from NIOSH Method 1302)

This protocol is suitable for environmental or workplace air monitoring.[5]

  • Instrumentation:

    • Gas chromatograph equipped with an autosampler, a split/splitless injector, and an FID or NPD detector.

    • Capillary column (e.g., 30 m x 0.32 mm ID, 1 µm film thickness, crossbonded 5% diphenyl-95% dimethyl polysiloxane).[5]

  • Reagents and Materials:

    • N-Methyl-2-pyrrolidinone (NMP), reagent grade.

    • Methylene chloride, chromatographic grade.

    • Methanol, chromatographic grade.

    • Desorption Solvent: 95:5 (v/v) methylene chloride:methanol.[1][5]

    • Charcoal sorbent tubes for sample collection.[6]

  • Procedure:

    • Sample Collection:

      • Draw a known volume of air through a charcoal sorbent tube at a calibrated flow rate (e.g., 0.05 to 0.2 L/min).[6]

    • Standard Preparation:

      • Prepare a stock solution of NMP in the desorption solvent.

      • Prepare a series of working standards by diluting the stock solution with the desorption solvent.

    • Sample Preparation:

      • Break the ends of the sorbent tube and transfer the front and back sorbent sections to separate vials.

      • Add 1 mL of the desorption solvent to each vial, cap, and allow to stand for 30 minutes with occasional agitation.[5]

    • GC Conditions:

      • Carrier Gas: Helium at a constant flow rate (e.g., 2.4 mL/min).[5]

      • Injection Volume: 1 µL.[5]

      • Injector Temperature: 250 °C.[5]

      • Detector Temperature: 300 °C (FID or NPD).[5]

      • Oven Temperature Program: 60 °C, ramped to 200 °C at 10 °C/min.[5]

    • Calibration and Quantification:

      • Analyze the standards to generate a calibration curve.

      • Analyze the sample extracts and quantify NMP based on the calibration curve.

Quantitative Data Summary: GC-FID/NPD Method for NMP

ParameterGC-NPDGC-FIDReference
Range0.063 to 25.8 µ g/sample 0.662 to 2066 µ g/sample [5]
Estimated LOD0.02 µ g/sample 0.3 µ g/sample [5]
Precision (r)0.050.01[5]

Experimental Workflow: GC Analysis of NMP from Air Samples

GC_Workflow cluster_sampling Sampling & Preparation cluster_analysis Analysis cluster_data Data Processing AirSample Collect Air on Sorbent Tube Desorption Desorb NMP with Solvent AirSample->Desorption GC GC-FID/NPD Analysis Desorption->GC Quantification Quantify NMP GC->Quantification Calibration Prepare Standards & Calibrate Calibration->Quantification

Caption: Workflow for the quantification of NMP from air samples by GC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle:

LC-MS/MS offers high sensitivity and selectivity for the quantification of N-Methyl lactams, especially in complex matrices like biological fluids or drug products.[7][8] The method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.[8] Multiple Reaction Monitoring (MRM) is typically used for quantification, providing excellent signal-to-noise ratios.[9]

Experimental Protocol: Quantification of NMP in a Biological Matrix (e.g., Liver Tissue)

This protocol is based on a validated method for NMP in swine liver.[9][10]

  • Instrumentation:

    • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents and Materials:

    • N-Methyl-2-pyrrolidone (NMP), analytical standard grade.

    • Deuterated NMP (e.g., d9-NMP) as an internal standard (IS).[9]

    • Acetonitrile, LC-MS grade.

    • Methanol, LC-MS grade.

    • Formic acid, LC-MS grade.

    • Water, LC-MS grade.

    • Solid Phase Extraction (SPE) cartridges (e.g., C18+WAX mixed-mode) for sample cleanup.[10]

  • Procedure:

    • Standard Preparation:

      • Prepare stock solutions of NMP and the internal standard (d9-NMP) in a suitable solvent (e.g., acetonitrile).

      • Prepare calibration standards by spiking blank matrix extract with known amounts of NMP and a fixed amount of the internal standard.

    • Sample Preparation (Extraction and Cleanup):

      • Homogenize the tissue sample.

      • Add the internal standard (d9-NMP) to the homogenized sample.

      • Extract NMP with acetonitrile.[9][10]

      • Centrifuge the sample and collect the supernatant.

      • Perform a solid-phase extraction (SPE) cleanup of the supernatant using a C18+WAX cartridge to remove matrix interferences.[10]

      • Evaporate the eluate and reconstitute in the mobile phase.

    • LC-MS/MS Conditions:

      • LC Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column.[10]

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[9]

      • Ionization Mode: Positive electrospray ionization (ESI+).[9][10]

      • MS/MS Detection (MRM Transitions):

        • NMP: m/z 100 → 58.[9][10]

        • d9-NMP (IS): m/z 109 → 62.[9][10]

    • Calibration and Quantification:

      • Generate a calibration curve by plotting the peak area ratio of NMP to the internal standard against the concentration of NMP.

      • Analyze the prepared samples and calculate the concentration of NMP using the calibration curve. The internal standard compensates for matrix effects and variations in injection volume.[10]

Quantitative Data Summary: LC-MS/MS Method for NMP

ParameterValueMatrixReference
Linearity Range2 - 2000 ppbDrug Products[7]
LOD5 ng/gSwine Liver[10]
LOD0.0001 mg/LUrine[11]
LOQ2 ppbDrug Products[7]
Precision (CV%)3.4% - 9.2%Urine[11]
Accuracy/Recovery93.8% - 112.1%Drug Products[7]

Experimental Workflow: LC-MS/MS Analysis of NMP in Biological Samples

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenize Homogenize Sample Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (ACN) Spike->Extract Cleanup SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Cleanup->LCMS Calibration Generate Calibration Curve (Analyte/IS Ratio) LCMS->Calibration Quantification Quantify NMP Calibration->Quantification

Caption: Workflow for the quantification of NMP by LC-MS/MS.

References

Application Notes and Protocols: N-Methyl Lactams in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl lactams are versatile reagents in multicomponent reactions (MCRs), offering an efficient pathway to complex nitrogen-containing heterocyclic structures. Their utility is particularly significant in medicinal chemistry and drug discovery, where the rapid generation of diverse molecular scaffolds is paramount. This document provides an overview of the applications of N-methyl lactams in MCRs, focusing on the Ugi and Passerini reactions, and furnishes detailed experimental protocols for their implementation.

Multicomponent reactions, by their nature, are convergent, atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. The inclusion of N-methyl lactams in these reactions often leads to the formation of lactam-fused or lactam-substituted heterocyclic systems, which are prevalent in a wide array of biologically active compounds.

Application Notes

N-methyl lactams can participate in MCRs in several capacities:

  • As the Amine Component: In reactions like the Ugi four-component reaction (Ugi-4CR), the endocyclic nitrogen of an N-methyl lactam can act as the amine component, leading to the formation of complex diamide structures.

  • As a Bifunctional Component: When the lactam ring is appropriately substituted, it can act as a bifunctional building block, contributing both the amine and another reactive group to the MCR.

  • Post-MCR Cyclization Substrate: The product of an MCR involving a reactant with a pendant this compound moiety can undergo subsequent intramolecular cyclization to yield novel heterocyclic systems.

The primary advantage of using N-methyl lactams in MCRs is the direct incorporation of a lactam motif, a privileged structure in medicinal chemistry, into the final product. This strategy has been successfully employed in the synthesis of inhibitors for various enzymes and receptors.

Key Multicomponent Reactions Involving N-Methyl Lactams

1. Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1] When an this compound is used as the amine component, the reaction yields a product with a lactam substituent.

A notable application involves the use of isatin as the carbonyl component in an Ugi four-center, three-component reaction (U4C3R) to synthesize oxindole-lactam hybrids.[2] These compounds have shown potential as inhibitors of central nervous system targets like cholinesterases.[2]

Workflow for a Typical Ugi-4CR

Caption: General workflow for an Ugi four-component reaction.

2. Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][4] While direct participation of N-methyl lactams is less common, derivatives of lactams can be employed as one of the components. For instance, a carboxylic acid-functionalized this compound could be used.

Reaction Mechanism of the Passerini Reaction (Concerted)

Passerini_Mechanism Reactants Carboxylic Acid (R-COOH) Aldehyde (R'-CHO) Isocyanide (R''-NC) Transition_State Cyclic Transition State Reactants->Transition_State α-addition Intermediate α-Adduct Intermediate Transition_State->Intermediate Product α-Acyloxy Carboxamide Intermediate->Product Mumm Rearrangement

Caption: Concerted mechanism of the Passerini three-component reaction.

Experimental Protocols

Protocol 1: Synthesis of an Oxindole-γ-Lactam Hybrid via Ugi-type Reaction

This protocol is adapted from the synthesis of oxindole-lactam hybrids, which have been investigated as potential butyrylcholinesterase inhibitors.[2]

Materials:

  • Isatin (or N-substituted isatin) (1.0 mmol)

  • γ-Aminobutyric acid (GABA) (1.0 mmol)

  • Cyclohexyl isocyanide (1.0 mmol)

  • Methanol (5 mL)

  • Magnetic stirrer and hotplate

  • Round-bottom flask (25 mL)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add isatin (1.0 mmol), γ-aminobutyric acid (1.0 mmol), and methanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and initial imine formation.

  • Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure oxindole-γ-lactam hybrid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The scope of the reaction can be explored by varying the substituents on the isatin ring and using different isocyanides. The results can be summarized in a table as follows:

EntryIsatin SubstituentIsocyanideYield (%)
1HCyclohexyl75
25-BrCyclohexyl72
3N-MethylCyclohexyl78
4Htert-Butyl70
5HBenzyl65

Note: The yields presented are hypothetical and for illustrative purposes.

Protocol 2: Synthesis of a Dihydropyrimidinone via Biginelli-type Reaction

While not directly involving N-methyl lactams as a primary reactant in its classical form, the Biginelli reaction is a fundamental MCR for synthesizing nitrogen-containing heterocycles and provides a basis for more complex syntheses that could incorporate lactam moieties.[5][6] This protocol describes the synthesis of a dihydropyrimidinone.

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Magnetic stirrer and hotplate with reflux condenser

  • Round-bottom flask (100 mL)

  • Standard glassware for work-up and purification

Procedure:

  • In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • A precipitate will form. Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

  • Characterize the final product by melting point, ¹H NMR, and ¹³C NMR.

Data Presentation

The versatility of the Biginelli reaction can be demonstrated by using various aromatic aldehydes.

EntryAldehydeYield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde88
34-Methoxybenzaldehyde90
43-Nitrobenzaldehyde82

Note: The yields presented are hypothetical and for illustrative purposes.

Logical Relationship of Biginelli Reaction Components

Biginelli_Components cluster_reactants Starting Materials cluster_product Product Aldehyde Aryl Aldehyde DHPM Dihydropyrimidinone Aldehyde->DHPM Ketoester β-Ketoester Ketoester->DHPM Urea Urea/Thiourea Urea->DHPM Catalyst Acid Catalyst Catalyst->DHPM catalyzes

Caption: Reactant relationship in the Biginelli multicomponent reaction.

Conclusion

N-methyl lactams are valuable building blocks in multicomponent reactions, enabling the efficient synthesis of a diverse range of complex heterocyclic compounds. The Ugi and related MCRs provide a powerful platform for the rapid generation of compound libraries for drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers and scientists in this field.

References

Application Notes and Protocols: The Role of N-Methyl Lactam in Agrochemical Compound Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2-pyrrolidone (NMP), a prominent N-Methyl lactam, serves as a versatile and highly effective polar aprotic solvent in the agrochemical industry. Its unique properties, including high solvency power, low volatility, and chemical stability, make it an invaluable component in both the synthesis and formulation of a wide range of pesticides, including herbicides, insecticides, and fungicides.[1][2][3] These attributes facilitate improved reaction kinetics, higher yields in synthetic processes, and enhanced stability and bioavailability of active ingredients in final formulations.[1] This document provides detailed application notes, experimental protocols, and visualizations to illustrate the utility of this compound in the preparation of key agrochemical compounds.

Data Presentation

The strong solvency of N-Methyl lactams is crucial for dissolving a wide array of active agrochemical ingredients, which is a critical factor for both synthesis and formulation. The following table summarizes the solubility of several key agrochemicals in N-(n-butyl)-2-pyrrolidone, a close analog of NMP, demonstrating the high capacity of this solvent class to dissolve these compounds.

Active Agrochemical IngredientTypeSolubility in N-(n-butyl)-2-pyrrolidone (% by weight)
AzoxystrobinFungicide> 20%
TebuconazoleFungicide> 50%
ProthioconazoleFungicide> 35%
ImidaclopridInsecticide> 15%
ThiaclopridInsecticide> 15%
MetribuzinHerbicide> 50%
SaflufenacilHerbicide> 20%

Data sourced from patent literature describing the use of N-substituted pyrrolidones as solvents for agrochemical active agents.[4]

Experimental Protocols

The following protocols are illustrative examples based on patent literature for the synthesis of key agrochemicals where N-Methyl-2-pyrrolidone (NMP) can be utilized as a reaction solvent. It is important to note that reaction conditions may require optimization for specific laboratory settings.

Protocol 1: Synthesis of Imidacloprid

Objective: To synthesize the insecticide Imidacloprid by reacting 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine using NMP as the solvent.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • 2-nitroiminoimidazolidine

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 2-nitroiminoimidazolidine and potassium carbonate.

  • Add N-Methyl-2-pyrrolidone (NMP) to the flask to dissolve the reactants. The volume of NMP should be sufficient to ensure good stirring and dissolution.

  • Heat the mixture to a reflux temperature suitable for NMP (around 80-90 °C) with continuous stirring.

  • Gradually add a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to the reaction mixture.

  • Maintain the reaction at reflux for several hours, monitoring the progress by a suitable analytical method such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • The NMP solvent can be removed from the filtrate under reduced pressure to yield the crude Imidacloprid product.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Logical Workflow for Imidacloprid Synthesis:

G cluster_reactants Reactants cluster_solvent Solvent cluster_process Process 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine Heating_Reflux Heating & Reflux 2-chloro-5-(chloromethyl)pyridine->Heating_Reflux 2-nitroiminoimidazolidine 2-nitroiminoimidazolidine 2-nitroiminoimidazolidine->Heating_Reflux K2CO3 K2CO3 K2CO3->Heating_Reflux NMP NMP NMP->Heating_Reflux Reaction_Monitoring Reaction Monitoring (TLC) Heating_Reflux->Reaction_Monitoring Workup_Filtration Workup (Filtration) Reaction_Monitoring->Workup_Filtration Solvent_Removal Solvent Removal Workup_Filtration->Solvent_Removal Purification Purification (Recrystallization) Solvent_Removal->Purification Imidacloprid_Product Imidacloprid_Product Purification->Imidacloprid_Product

Caption: Workflow for the synthesis of Imidacloprid.

Protocol 2: Formulation of an Abamectin Emulsifiable Concentrate

Objective: To prepare a stable emulsifiable concentrate (EC) formulation of the insecticide/acaricide Abamectin using NMP as a solvent.

Materials:

  • Abamectin technical grade

  • N-Methyl-2-pyrrolidone (NMP)

  • Aromatic hydrocarbon solvent (e.g., Solvesso™ 200)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Stabilizer (optional)

  • Laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer

Procedure:

  • In a beaker, dissolve the required amount of Abamectin technical grade in N-Methyl-2-pyrrolidone (NMP) with stirring until a clear solution is obtained. The high solvency of NMP is critical for dissolving the active ingredient.[1]

  • In a separate beaker, prepare a mixture of the aromatic hydrocarbon solvent and the emulsifier blend.

  • Slowly add the Abamectin-NMP solution to the solvent-emulsifier mixture under continuous stirring.

  • If required, add a stabilizer to the formulation.

  • Continue stirring until a homogeneous, clear, and stable emulsifiable concentrate is formed.

  • The resulting EC can be tested for its emulsion stability by diluting it in water according to standard protocols.

Workflow for Abamectin EC Formulation:

G cluster_components Components Abamectin_TC Abamectin (Technical) Dissolution_in_NMP Dissolution_in_NMP Abamectin_TC->Dissolution_in_NMP NMP NMP NMP->Dissolution_in_NMP Aromatic_Solvent Aromatic Solvent Solvent_Emulsifier_Mix Solvent_Emulsifier_Mix Aromatic_Solvent->Solvent_Emulsifier_Mix Emulsifiers Emulsifiers Emulsifiers->Solvent_Emulsifier_Mix Final_Mixing Final_Mixing Dissolution_in_NMP->Final_Mixing Solvent_Emulsifier_Mix->Final_Mixing Homogenization Homogenization Final_Mixing->Homogenization Abamectin_EC Abamectin_EC Homogenization->Abamectin_EC

Caption: Process flow for Abamectin emulsifiable concentrate formulation.

Signaling Pathways and Mechanisms of Action

Understanding the mode of action of agrochemicals is crucial for their effective and sustainable use. NMP, by ensuring the effective delivery of the active ingredient, plays an indirect but vital role in these biochemical processes.

Imidacloprid: Nicotinic Acetylcholine Receptor Agonist

Imidacloprid is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5] It binds to these receptors, causing persistent stimulation and leading to the paralysis and eventual death of the insect.

G cluster_synapse Insect Synaptic Cleft Imidacloprid Imidacloprid nAChR Nicotinic Acetylcholine Receptor Imidacloprid->nAChR Binds to Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Persistent Stimulation Paralysis_Death Paralysis_Death Postsynaptic_Neuron->Paralysis_Death Leads to

Caption: Mechanism of action of Imidacloprid.

Glyphosate: EPSP Synthase Inhibitor

Glyphosate is a broad-spectrum herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants. Inhibition of EPSPS leads to a deficiency in these crucial amino acids, ultimately causing plant death.

G cluster_pathway Shikimate Pathway in Plants Chorismate Chorismate EPSP_Synthase EPSP Synthase Chorismate->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids EPSP_Synthase->Aromatic_Amino_Acids Blocked Plant_Death Plant_Death Aromatic_Amino_Acids->Plant_Death Deficiency leads to Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Caption: Glyphosate's inhibition of the shikimate pathway.

Azoxystrobin: Quinone Outside Inhibitor (QoI)

Azoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi. It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, blocking ATP synthesis and leading to fungal cell death.

G cluster_mitochondria Fungal Mitochondrial Respiration Complex_III Cytochrome bc1 Complex (Complex III) Electron_Transport Electron Transport Chain Complex_III->Electron_Transport Blocked ATP_Synthesis ATP Synthesis Electron_Transport->ATP_Synthesis Inhibited Fungal_Cell_Death Fungal_Cell_Death ATP_Synthesis->Fungal_Cell_Death Lack of ATP leads to Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Binds to Qo site & Inhibits

Caption: Azoxystrobin's mode of action as a QoI fungicide.

Conclusion

N-Methyl lactams, particularly NMP, are indispensable solvents in the modern agrochemical industry. Their ability to dissolve a wide range of active ingredients is crucial for both the efficient synthesis and the formulation of high-performance pesticides. The provided protocols and diagrams offer a foundational understanding for researchers and professionals in the field, highlighting the critical role of these solvents in developing effective crop protection solutions. Further research and process optimization will continue to leverage the beneficial properties of N-Methyl lactams in advancing agrochemical technology.

References

Application Notes and Protocols for the Synthesis of N-Substituted Methylene Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent synthetic methodologies for the preparation of N-substituted methylene γ- and β-lactams. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antifungal and anticancer properties. The following sections detail key synthetic strategies, provide step-by-step experimental protocols for their implementation, and present quantitative data to facilitate methodological comparison and optimization.

Methodologies for the Synthesis of N-Substituted Methylene γ-Lactams

A prevalent and effective method for the synthesis of N-substituted γ-methylene γ-lactams involves a two-step sequence: a base-catalyzed condensation of an N-substituted cyanoacetamide with a 1,2-diketone to form a γ-hydroxy γ-lactam intermediate, followed by an acid-catalyzed dehydration to yield the target methylene lactam.[1] This approach is particularly noteworthy for producing compounds with significant fungicidal activity.[1]

Another powerful strategy is the intramolecular cyclization of N-allyl propiolamides. This method offers an efficient and atom-economical route to highly substituted γ-lactams.[2] Various transition metals, including palladium and rhodium, can catalyze this transformation, often with high efficiency.[2]

Application Note 1: Condensation-Dehydration Synthesis of Fungicidal γ-Methylene γ-Lactams

This two-step method provides a reliable route to novel fungicidal γ-methylene γ-lactams. The initial condensation is typically catalyzed by a mild base, and the subsequent dehydration is readily achieved with a strong acid.[1]

  • Dissolve the N-substituted cyanoacetamide (10 mmol) and the 1,2-diketone (11 mmol) in N,N-dimethylformamide (6 mL).

  • Add three drops of morpholine or piperidine to the solution.

  • Allow the mixture to stand at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the cyanoacetamide (typically 1–5 days). For more sterically hindered diketones, the reaction time may be extended up to seven days.

  • Pour the reaction mixture into water (100 mL).

  • Collect the resulting crystalline precipitate by filtration. If a precipitate does not form, extract the aqueous mixture with dichloromethane.

  • Purify the crude product by chromatography on silica gel.

  • Dissolve the γ-hydroxy γ-lactam intermediate in excess trifluoroacetic acid.

  • Stir the solution at room temperature overnight or warm gently for a few minutes to facilitate the elimination of water.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to yield the crude N-substituted γ-methylene γ-lactam.

  • Further purification can be achieved by recrystallization or column chromatography.

N-Substituent1,2-DiketoneCondensation Time (days)Dehydration ConditionsOverall Yield (%)Reference
PhenylButane-2,3-dione1Formic acid, heatHigh[1]
4-ChlorophenylButane-2,3-dione1-5Trifluoroacetic acid, RTNot specified[1]
Benzyl1-Phenylpropane-1,2-dione1-5Trifluoroacetic acid, RTNot specified[1]

Table 1: Synthesis of N-Substituted γ-Methylene γ-Lactams via Condensation-Dehydration.

Condensation_Dehydration cluster_step1 Step 1: Condensation cluster_step2 Step 2: Dehydration N-Substituted\nCyanoacetamide N-Substituted Cyanoacetamide gamma-Hydroxy\ngamma-Lactam gamma-Hydroxy gamma-Lactam N-Substituted\nCyanoacetamide->gamma-Hydroxy\ngamma-Lactam 1,2-Diketone, Base (Piperidine) N-Substituted\nMethylene gamma-Lactam N-Substituted Methylene gamma-Lactam gamma-Hydroxy\ngamma-Lactam->N-Substituted\nMethylene gamma-Lactam Acid (TFA), -H2O

Condensation-Dehydration Workflow

Methodologies for the Synthesis of N-Substituted Methylene β-Lactams

The synthesis of N-substituted α-methylene-β-lactams can be effectively achieved through intramolecular cyclization strategies. One notable method is the triphenylphosphine (PPh₃)-catalyzed umpolung cyclization of propiolamides.[3] This approach is advantageous due to its mild, metal-free conditions.[3] Another key strategy is the base-promoted intramolecular cyclization of N-benzyl-N-methyl-propiolamides, which offers high regioselectivity for the 4-exo-dig cyclization.

A more general and powerful method for constructing cyclic structures, including lactams, is the intramolecular Heck reaction.[4][5] This palladium-catalyzed reaction involves the intramolecular coupling of an alkenyl or aryl halide with an alkene and is known for its high functional group tolerance.[4][5]

Application Note 2: PPh₃-Catalyzed Umpolung Cyclization

This methodology provides a facile route to 4-substituted 3-methyleneazetidin-2-ones from readily available propiolamides under neutral conditions.[3]

  • To a solution of ethyl 2-(N-benzylpropiolamido)acetate (1.0 mmol) in ethanol (10 mL), add triphenylphosphine (0.1 mmol, 10 mol%).

  • Reflux the reaction mixture at 80°C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired α-methylene-β-lactam.

N-SubstituentR Group on PropiolamideCatalyst Loading (mol%)SolventYield (%)Reference
BenzylCOOEt10Ethanol70[3]
tert-ButylCOOEt10EthanolHigh[3]
PhenylCOPh10EthanolHigh[3]

Table 2: PPh₃-Catalyzed Synthesis of N-Substituted α-Methylene-β-Lactams.

PPh3_Cyclization Propiolamide Propiolamide Zwitterionic\nIntermediate Zwitterionic Intermediate Propiolamide->Zwitterionic\nIntermediate PPh3 alpha-Methylene\nbeta-Lactam alpha-Methylene beta-Lactam Zwitterionic\nIntermediate->alpha-Methylene\nbeta-Lactam Intramolecular Cyclization

PPh₃-Catalyzed Umpolung Cyclization

Biological Activity and Signaling Pathways

N-substituted methylene lactams exhibit a range of biological activities. Notably, certain β-lactam derivatives have been identified as potent anticancer agents.[6][7][8] For instance, a novel N-methylthio-β-lactam has been shown to induce apoptosis in human leukemia cells by causing DNA damage, which subsequently activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to S-phase arrest and ultimately, programmed cell death.[6]

Signaling Pathway of a Novel Anticancer β-Lactam

The diagram below illustrates the proposed mechanism of action for an N-methylthio-β-lactam in inducing apoptosis in cancer cells.[6]

Anticancer_Signaling cluster_drug_action Drug Action cluster_cellular_response Cellular Response N-methylthio\nbeta-lactam N-methylthio beta-lactam DNA_Damage DNA Damage N-methylthio\nbeta-lactam->DNA_Damage p38_MAPK p38 MAPK Activation DNA_Damage->p38_MAPK S_Phase_Arrest S Phase Arrest p38_MAPK->S_Phase_Arrest Caspase_Activation Caspase-8, -9, -3 Activation p38_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Anticancer Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylation of Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the N-methylation of lactams. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during this crucial chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of lactams, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My N-methylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in lactam N-methylation can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Deprotonation: The nitrogen atom of the lactam needs to be sufficiently deprotonated to become nucleophilic. If using a base like sodium hydride (NaH), ensure it is fresh and that anhydrous conditions are strictly maintained, as NaH reacts with water.[1] Consider extending the deprotonation time or using a stronger base if necessary.

    • Inactive Methylating Agent: Methylating agents like methyl iodide can degrade over time. It is advisable to use a fresh bottle or purify the reagent before use.[2]

    • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the methylation. For methods using NaH/MeI, the reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature.[1] For methods involving dimethyl carbonate (DMC), higher temperatures (90-160 °C) are typically required.[1]

    • Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some methods, like the Eschweiler-Clarke reaction, can require up to 24 hours.[1]

    • Moisture in the Reaction: Water can quench the deprotonated lactam and react with the methylating agent. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[1][2]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: The most common side reaction in the N-methylation of substrates with other nucleophilic sites is O-methylation.

    • O-Methylation: If your lactam substrate contains hydroxyl groups, these can also be methylated, leading to undesired byproducts.[3][4] To favor N-methylation over O-methylation, consider the following strategies:

      • Choice of Base and Solvent: The reaction conditions can influence the selectivity. Using a milder base and carefully selecting the solvent can sometimes favor N-alkylation.[4]

      • Protecting Groups: A common strategy is to protect the hydroxyl groups with a suitable protecting group before the N-methylation reaction. The protecting group can be removed in a subsequent step.[4]

    • Formation of Quaternary Ammonium Salts: The use of excess methylating agent can sometimes lead to the formation of quaternary ammonium salts, especially if the reaction conditions are harsh.[5] Use a controlled stoichiometric amount of the methylating agent to avoid this.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my N-methylated lactam from the reaction mixture. What are the recommended purification techniques?

  • Answer: Purifying the N-methylated product can be challenging due to the presence of unreacted starting materials, reagents, and side products.

    • Column Chromatography: This is the most common method for purifying N-methylated lactams.[1] Optimizing the solvent system for your specific product is crucial for achieving good separation.

    • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatography.[1] For instance, quenching the reaction with a saturated aqueous solution of ammonium chloride is a common step in reactions using NaH.[1]

    • Removal of Excess Methyl Iodide: Methyl iodide is volatile and can often be removed under reduced pressure (rotary evaporation).[2] However, due to its toxicity, appropriate safety precautions must be taken.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of lactams?

A1: The three primary strategies for the N-methylation of lactams are classical N-alkylation with a strong base and methyl iodide, the Eschweiler-Clarke reaction, and a greener approach using dimethyl carbonate (DMC).[1] Another common and potent methylating agent is dimethyl sulfate (DMS).[6]

Q2: How do I choose the best N-methylation method for my specific lactam?

A2: The choice of method depends on several factors, including the substrate's sensitivity to heat and strong bases, safety considerations, and environmental impact.[1]

  • Classical Alkylation (NaH/MeI): This method is highly effective and generally provides high yields but requires stringent anhydrous conditions and the handling of hazardous reagents like sodium hydride and methyl iodide.[1]

  • Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde and is advantageous as it prevents the formation of quaternary ammonium salts. However, it requires higher temperatures and longer reaction times.[1]

  • Green Methylation (DMC): Dimethyl carbonate is an environmentally friendly and non-toxic methylating agent. This method often requires high temperatures and may need a catalyst.[1]

  • Dimethyl Sulfate (DMS): DMS is a potent and cost-effective methylating agent but is also highly toxic.[6][7]

Q3: What safety precautions should I take when working with methylating agents like methyl iodide and dimethyl sulfate?

A3: Both methyl iodide and dimethyl sulfate are toxic and suspected carcinogens.[1][7] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Be aware of the proper quenching and waste disposal procedures for these hazardous materials.

Q4: Can I use microwave irradiation to speed up the N-methylation reaction?

A4: Yes, microwave irradiation can be used to accelerate N-alkylation reactions, often under solvent-free conditions, which can reduce reaction times significantly.[8]

Data Presentation

Table 1: Comparison of Common N-Methylation Methods for Lactams

ParameterClassical Alkylation (NaH/MeI)Eschweiler-Clarke ReactionGreen Methylation (DMC)Dimethyl Sulfate (DMS)
Methylating Agent Methyl Iodide (MeI)[1]Formaldehyde (CH₂O)[1]Dimethyl Carbonate (DMC)[1]Dimethyl Sulfate (DMS)[6]
Co-reagent/Catalyst Strong Base (e.g., NaH)[1]Formic Acid (HCOOH)[1]Base Catalyst (e.g., K₂CO₃)[1]Base (e.g., K₂CO₃)[6]
Typical Temperature 0 °C to Room Temperature[1]80 - 100 °C[1]90 - 160 °C[1]Room Temperature to Reflux[6]
Typical Reaction Time 1 - 6 hours[1]12 - 24 hours[1]8 - 24 hours[1]Varies (monitored by TLC)[6]
Reported Yields 70 - 95%[1]Moderate to High70 - 90%Good to Excellent
Safety Profile Poor: MeI is toxic and a suspected carcinogen; NaH is highly flammable.[1]Moderate: Formic acid and formaldehyde are corrosive and toxic.[1]Excellent: DMC is non-toxic and biodegradable.[1]Poor: DMS is highly toxic and a suspected carcinogen.[6][7]

Experimental Protocols

Protocol 1: Classical N-Methylation using Sodium Hydride and Methyl Iodide

  • Prepare a solution of the starting lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.[1]

  • Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour to ensure complete deprotonation.[1]

  • Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise via syringe.[1]

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extract the mixture three times with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to yield the N-methylated lactam.[1]

Protocol 2: N-Methylation using Dimethyl Sulfate

  • Dissolve the starting lactam (1 equivalent) in a suitable solvent such as acetone.[6]

  • Add potassium carbonate (2 equivalents) to the solution.[6]

  • Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirred suspension at room temperature. Caution: The reaction can be exothermic.[6]

  • After the addition is complete, heat the reaction mixture to reflux.[6]

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.[6]

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.[6]

  • Concentrate the filtrate under reduced pressure to remove the acetone.[6]

  • The residue can be further purified by column chromatography if necessary.

Protocol 3: Green N-Methylation with Dimethyl Carbonate (DMC)

  • In a sealed vessel, combine the starting lactam (1.0 eq), dimethyl carbonate (DMC, 5.0 eq), and a catalytic amount of a base such as potassium carbonate (K₂CO₃).[1]

  • Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for 8-12 hours.[1]

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction mixture to room temperature.[1]

  • Remove the excess DMC under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purify the resulting crude product by column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Anhydrous Reaction Setup reagents Add Lactam and Anhydrous Solvent prep->reagents deprotonation Deprotonation (add base) reagents->deprotonation methylation N-Methylation (add methylating agent) deprotonation->methylation monitoring Monitor Progress (TLC/LC-MS) methylation->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction dry Dry and Concentrate extraction->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolate Pure N-methylated Lactam

Caption: A generalized workflow for the N-methylation of lactams.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Inactive Reagents start->cause3 cause4 Suboptimal Conditions start->cause4 sol1 Use Fresh/Stronger Base Increase Deprotonation Time cause1->sol1 sol2 Use Anhydrous Solvents Flame-dry Glassware cause2->sol2 sol3 Use Fresh Reagents cause3->sol3 sol4 Optimize Temperature and Reaction Time cause4->sol4

Caption: A decision tree for troubleshooting low yield in N-methylation.

References

Technical Support Center: N-Methyl Lactam (NMP) Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-2-pyrrolidone (NMP) mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing direct solutions to improve your synthetic outcomes.

Question: Why is my reaction yield unexpectedly low?

Answer:

Low yields in NMP-mediated reactions can stem from several factors, primarily related to reagent purity, reaction conditions, and workup procedures.

  • NMP Purity: The purity of N-Methyl-2-pyrrolidone is critical. Common impurities include N-methyl succinimide (NMS), 2-pyrrolidinone (2PYR), and unreacted starting materials like γ-butyrolactone (GBL). These can interfere with the reaction. Additionally, NMP is highly hygroscopic and can absorb significant amounts of water from the atmosphere, which can negatively impact moisture-sensitive reactions.[1]

    • Solution: Use anhydrous NMP for moisture-sensitive reactions. If purity is a concern, consider purifying the solvent before use. A common method involves distillation under reduced pressure.[2] For removal of amine and color impurities, treatment with specific types of alumina can be effective.[3]

  • Reaction Temperature: NMP is often used for high-temperature applications due to its high boiling point (202-204 °C) and thermal stability.[4][5] However, excessively high temperatures can lead to side reactions or degradation of starting materials or products.[6] Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal balance between reaction rate and side product formation.

  • Reaction Time: Incomplete reactions are a common cause of low yields.[6]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if the starting materials are not fully consumed.

  • Product Loss During Workup: NMP is miscible with water and many common organic solvents, which can make extraction challenging.[5][7] Significant amounts of the product may be lost to the aqueous layer during washing steps intended to remove the NMP.[8]

    • Solution: To minimize product loss, use multiple extractions with a suitable organic solvent. If the product is stable, washing the organic layer repeatedly with water and brine can help remove residual NMP.[8] For non-polar products, diluting the reaction mixture with a non-polar solvent like toluene before aqueous washing can improve phase separation and reduce product loss.[8]

Question: My final product is yellow or discolored. What is the cause and how can I fix it?

Answer:

Product discoloration, often appearing as a yellow tint, is typically a sign of impurities or product degradation.[9]

  • Cause: NMP can slowly oxidize in the presence of air, a process that can be accelerated by heat and light.[9] This degradation can introduce colored impurities into your reaction. High reaction temperatures can also cause the decomposition of reactants or products into colored byproducts.

  • Solution 1: Activated Carbon Treatment: Before the final purification step, dissolve the crude product in an appropriate solvent and stir it with a small amount of activated carbon for 15-30 minutes. The carbon can adsorb colored impurities. Filter the mixture through a pad of celite before proceeding with recrystallization or chromatography.[9]

  • Solution 2: Purification Under Inert Atmosphere: When performing high-temperature purifications like distillation, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

  • Solution 3: Proper Storage: Store the purified NMP and your final product under an inert atmosphere, protected from light, and at low temperatures to prevent degradation over time.[9]

Question: I am having difficulty removing NMP from my reaction mixture after the reaction is complete. What are the best methods?

Answer:

Due to its high boiling point (202-204 °C), removing NMP can be challenging with a standard rotary evaporator.[7][10]

  • Method 1: Aqueous Extraction: Since NMP is water-soluble, it can be removed by washing the reaction mixture with water.[7] Dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and perform several washes with water and/or brine. This is often the most common and practical method.

  • Method 2: Vacuum Distillation: For compounds that are thermally stable, high-vacuum distillation can be effective.[11] This often requires heating the flask (e.g., to 70-85 °C) while applying a strong vacuum (e.g., <1 mmHg) and using a cold trap to collect the NMP.[11]

  • Method 3: Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove NMP. For instance, water can be used to form an azeotrope to aid in its removal.[2]

  • Method 4: Lyophilization (Freeze-Drying): While possible, freeze-drying to remove NMP is generally not recommended for standard laboratory equipment as NMP can damage plastic and elastomer components in the system.[7] It requires specialized equipment capable of achieving very low pressures.[7]

Frequently Asked Questions (FAQs)

Q1: How does water content in NMP affect my reaction?

A1: NMP is very hygroscopic, meaning it readily absorbs moisture from the air.[12][1] The presence of water can significantly alter the solvent's properties, including its selectivity and effectiveness.[12] For moisture-sensitive reactions, such as those involving organometallics or strong bases, the presence of water can quench reagents, catalyze side reactions, or hydrolyze products, leading to lower yields. While some processes benefit from a controlled amount of water (e.g., 2-4% in certain extraction processes), it is crucial to use anhydrous NMP for most synthetic applications.[1]

Q2: What is the optimal temperature range for running reactions in NMP?

A2: There is no single optimal temperature; it is highly dependent on the specific reaction being performed. NMP's high boiling point makes it an excellent solvent for reactions requiring significant thermal energy to overcome activation barriers.[4] Many polymerizations and nucleophilic aromatic substitution reactions are run in the 100-180 °C range. However, it's important to be aware that side reactions and solvent degradation can increase with temperature.[6][13] Always start with conditions reported in the literature for similar transformations and optimize as needed.

Q3: Can NMP participate in the reaction instead of just acting as a solvent?

A3: Yes, under certain conditions, NMP can participate in reactions. In the presence of strong bases (like NaOH) and high temperatures, the lactam ring of NMP can undergo hydrolysis to form sodium N-methyl-4-aminobutyrate.[5][13] It can also act as a reducing agent in some nanoparticle syntheses, particularly at elevated temperatures.[14][15] Researchers should be aware of these possibilities, especially when using harsh reaction conditions.

Q4: What are the best practices for storing NMP?

A4: To maintain its purity, NMP should be stored in a tightly sealed container to prevent moisture absorption. To prevent slow oxidation, which can cause yellowing, it is best stored under an inert atmosphere (like nitrogen or argon) and protected from light.[9] Storing in a cool, dry place is also recommended.

Data & Protocols

Data Summary

Table 1: Effect of Alumina Treatment on NMP Purity

This table summarizes the effectiveness of a specific alumina type in removing impurities from N-Methyl-2-pyrrolidone, as measured at 4 bed volumes treated.

Impurity Type% Removed
Amine Impurities~80%
APHA Color~60%

Data adapted from a purification method using alumina that desorbs less than 100 µmol/g of isobutylene in a standard test.[3]

Experimental Protocols

Protocol 1: General Purification of NMP by Vacuum Distillation

This protocol describes a general method for purifying NMP to remove water and other less volatile impurities.

Materials:

  • N-Methyl-2-pyrrolidone (technical grade)

  • Drying agent (e.g., CaH₂, P₂O₅)

  • Vacuum distillation apparatus with a short path head

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle and magnetic stirrer

Procedure:

  • Pre-drying (Optional but Recommended): Stir the NMP over a suitable drying agent (e.g., calcium hydride) overnight. This will remove the bulk of the water.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Distillation:

    • Decant the pre-dried NMP into the distillation flask.

    • Begin stirring and apply vacuum. Use a cold trap to protect the vacuum pump.

    • Slowly heat the flask using the heating mantle.

    • Discard the initial fraction (forerun), which may contain more volatile impurities.

    • Collect the main fraction distilling at a stable temperature and pressure (e.g., ~70-80°C at 10 mbar).[2]

  • Storage: Collect the purified NMP in a clean, dry flask and store it under an inert atmosphere (e.g., over molecular sieves in a bottle sealed with a septum) to prevent re-absorption of moisture.

Visual Guides

Diagrams

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis reagents Prepare Reactants & Purify NMP setup Assemble Dry Glassware Under Inert Atmosphere reagents->setup add_reagents Add Reagents & NMP to Reaction Flask setup->add_reagents heat Heat to Optimized Temperature add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool extract Dilute & Perform Aqueous Extraction cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column / Recrystallization) concentrate->purify analyze Analyze Final Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for a typical NMP-mediated organic synthesis experiment.

G start Low Yield Observed check_purity Are Reagents & NMP Pure/Anhydrous? start->check_purity check_conditions Are Temp. & Time Optimized? check_purity->check_conditions Yes purify_nmp Action: Purify NMP (e.g., Vacuum Distillation) check_purity->purify_nmp No check_workup Is Product Lost During Workup? check_conditions->check_workup Yes optimize Action: Optimize Conditions (Run test reactions) check_conditions->optimize No modify_workup Action: Modify Extraction (e.g., different solvent, more washes) check_workup->modify_workup Yes end_node Yield Improved check_workup->end_node No purify_nmp->check_conditions optimize->check_workup modify_workup->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

References

troubleshooting side reactions in N-Methyl lactam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methyl Lactam Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-methyl lactams.

Frequently Asked Questions (FAQs)

Q1: My N-methylation reaction is showing low to no conversion of the starting lactam. What are the common causes?

A1: Low or no conversion in N-methylation reactions can stem from several factors, primarily related to reagent activity and reaction conditions.

  • Inactive Base or Insufficient Deprotonation: For methods requiring a base (e.g., classical alkylation with NaH/MeI), incomplete deprotonation of the lactam is a frequent issue. Ensure your base is fresh and handled under strictly anhydrous conditions, as strong bases like sodium hydride are highly sensitive to moisture. The choice of a sufficiently strong base to deprotonate the lactam amide is critical.

  • Reagent Quality: The purity and reactivity of the methylating agent are paramount. Methyl iodide, for instance, can degrade over time and should be stored properly. Ensure all reagents are of high purity and suitable for the reaction.

  • Inadequate Temperature: Some N-methylation methods require specific temperature ranges to proceed efficiently. For instance, reactions with dimethyl carbonate (DMC) often necessitate higher temperatures (90-160 °C) to achieve a reasonable reaction rate. Conversely, classical alkylation is often initiated at 0 °C and then warmed to room temperature.

  • Poor Solubility: The starting lactam and reagents must be adequately dissolved in the chosen solvent for the reaction to occur. If solubility is an issue, consider a different solvent system.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is typically due to side reactions such as over-methylation, hydrolysis of the lactam ring, or elimination reactions.

  • Over-methylation: While less common for lactams compared to primary amines, the formation of quaternary ammonium salts can occur, especially with highly reactive methylating agents like methyl iodide if reaction conditions are not carefully controlled.[1]

  • Hydrolysis: The lactam ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, or if there is residual water in the reaction mixture. This will lead to the formation of the corresponding amino acid.

  • Elimination Reactions: Depending on the structure of the lactam, elimination reactions can occur, leading to the formation of unsaturated byproducts.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation requires careful control over reaction conditions.

  • Control Stoichiometry: Use the correct stoichiometry of reagents. An excess of the methylating agent can increase the likelihood of over-methylation.

  • Temperature Control: Maintain the optimal temperature for your specific reaction. For exothermic reactions, ensure adequate cooling to prevent runaway reactions and the formation of degradation products.

  • Anhydrous Conditions: For reactions sensitive to water, such as those using strong bases, ensure all glassware is flame-dried and solvents are anhydrous to prevent hydrolysis.

  • Choice of Method: Consider the stability of your substrate. For sensitive molecules, a milder method like the Eschweiler-Clarke reaction or the use of dimethyl carbonate might be preferable to classical alkylation with a strong base.

Q4: My final product is difficult to purify. What are the recommended purification techniques?

A4: Purification of N-methyl lactams often involves removing unreacted starting materials and side products.

  • Aqueous Workup: An initial aqueous workup can remove many impurities. For example, an acidic wash can remove unreacted amines, while a basic wash can remove acidic byproducts.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired this compound from closely related impurities.

  • Distillation: For volatile N-methyl lactams, distillation under reduced pressure can be an effective purification method, particularly for large-scale synthesis.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.

Troubleshooting Guides

Problem 1: Low Yield in Classical N-Alkylation (e.g., NaH/MeI)
Symptom Possible Cause Suggested Solution
Low or no product formation, starting material recovered. Incomplete deprotonation of the lactam due to inactive NaH or presence of moisture.Use fresh NaH from a new container. Ensure all glassware is flame-dried and solvents are anhydrous.
Low reactivity of methyl iodide.Use freshly distilled or purchased methyl iodide. Store it over copper wire to stabilize it.
Formation of a complex mixture of products. Reaction temperature too high, leading to side reactions.Maintain the reaction temperature at 0 °C during the addition of NaH and MeI, and then allow it to slowly warm to room temperature.
Presence of impurities in the starting lactam.Purify the starting lactam by recrystallization or distillation before use.
Problem 2: Side Product Formation in Eschweiler-Clarke Reaction
Symptom Possible Cause Suggested Solution
Presence of N-formyl lactam as a byproduct. Incomplete reduction of the intermediate iminium ion.Ensure a sufficient excess of formic acid is used. Increase the reaction time or temperature moderately.
Low yield and recovery of starting material. Insufficient reaction temperature or time.The Eschweiler-Clarke reaction often requires heating (80-100 °C) for an extended period (12-24 hours). Ensure these conditions are met.
Product is contaminated with colored impurities. Decomposition of reagents or product at high temperatures.Avoid excessive heating. Purify the crude product by column chromatography.
Problem 3: Issues with Green Methylation using Dimethyl Carbonate (DMC)
Symptom Possible Cause Suggested Solution
Very slow or incomplete reaction. Insufficient temperature.DMC is less reactive than traditional methylating agents and typically requires higher temperatures (120-150 °C) and a sealed reaction vessel to proceed efficiently.
Ineffective catalyst.Ensure the base catalyst (e.g., K₂CO₃, TMEDA) is active and present in the correct amount.
Formation of methoxycarbonyl lactam byproduct. Reaction with the carbonate moiety of DMC.Optimize the reaction conditions, such as temperature and catalyst, to favor N-methylation.

Data Presentation

Table 1: Comparison of Common N-Methylation Methods for Lactams

Parameter Classical Alkylation (NaH/MeI) Eschweiler-Clarke Reaction Green Methylation (DMC)
Methylating Agent Methyl Iodide (MeI)Formaldehyde (CH₂O)Dimethyl Carbonate (DMC)
Co-reagent/Catalyst Strong Base (e.g., NaH)Formic Acid (HCOOH)Base Catalyst (e.g., K₂CO₃)
Typical Temperature 0 °C to Room Temperature80 - 100 °C90 - 160 °C
Typical Reaction Time 1 - 6 hours12 - 24 hours8 - 24 hours
Reported Yields 70 - 95%60 - 90%65 - 95%
Common Byproducts Iodide salts, potential for over-methylation products.Carbon dioxide (CO₂), water.Methanol, Carbon dioxide (CO₂).
Safety Profile Poor: MeI is toxic and a suspected carcinogen. NaH is highly flammable.[2]Moderate: Formic acid and formaldehyde are corrosive and toxic.Excellent: DMC is non-toxic and biodegradable.

Experimental Protocols

Protocol 1: Classical N-Methylation using Sodium Hydride and Methyl Iodide
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting lactam (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Eschweiler-Clarke Reductive N-Methylation
  • In a round-bottom flask, combine the starting lactam (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Cool the mixture to room temperature and add water and 1M HCl.

  • Extract the aqueous mixture with dichloromethane (DCM) to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).

  • Extract the basified solution with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Green N-Methylation using Dimethyl Carbonate (DMC)
  • In a sealed vessel, combine the starting lactam (1.0 eq), dimethyl carbonate (5.0 eq), and a catalytic amount of potassium carbonate (0.1 eq).

  • Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess DMC under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway Lactam Lactam Lactam_Anion Lactam Anion Lactam->Lactam_Anion Deprotonation Base Base (e.g., NaH) N_Methyl_Lactam This compound Lactam_Anion->N_Methyl_Lactam SN2 Attack Side_Product Side Products (e.g., O-Alkylation) Lactam_Anion->Side_Product Side Reaction MeI Methyl Iodide (CH3I)

Caption: Classical N-methylation pathway and potential side reaction.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Start->Check_Conditions Incomplete_Conversion Incomplete Conversion? Check_Conditions->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Optimize_Time_Temp Increase Reaction Time/Temp Incomplete_Conversion->Optimize_Time_Temp Yes Optimize_Stoichiometry Adjust Reagent Stoichiometry Side_Products->Optimize_Stoichiometry Yes Purification Improve Purification Strategy Side_Products->Purification No Change_Method Consider Alternative Method (e.g., Eschweiler-Clarke) Optimize_Stoichiometry->Change_Method If still problematic Method_Selection Start Select N-Methylation Method Substrate_Sensitive Is the substrate sensitive to strong bases? Start->Substrate_Sensitive Classical Classical Alkylation (NaH/MeI) Substrate_Sensitive->Classical No Green_Priority Is green chemistry a priority? Substrate_Sensitive->Green_Priority Yes Eschweiler Eschweiler-Clarke Green_Priority->Eschweiler No DMC Dimethyl Carbonate Green_Priority->DMC Yes

References

purification techniques for N-Methyl lactam from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methyl lactams from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-Methyl lactams?

Q2: My purified N-Methyl lactam is colored. What is the likely cause and how can I fix it?

A2: A colored sample, often appearing yellow or brown, typically indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products.[2] Re-purification is recommended. If column chromatography was used, ensure careful separation of the product from colored bands. In some cases, treating the crude product with activated charcoal before final purification can help remove colored impurities.[3]

Q3: What are some of the common impurities I might encounter?

A3: Common impurities can include unreacted starting materials (e.g., the parent lactam, methylating agent), solvents, and byproducts specific to the synthetic route used. For instance, in the Eschweiler-Clarke reaction, residual formaldehyde and formic acid may be present.[4] When using strong bases like sodium hydride with methyl iodide, over-methylation to form quaternary ammonium salts is a possibility.[4]

Q4: How can I monitor the progress of my purification?

Troubleshooting Guides

Distillation

Troubleshooting Common Distillation Issues

Problem Potential Cause Solution
Product will not distill - Vacuum is not low enough.- Temperature is too low.- Presence of high-boiling impurities.- Check for leaks in the vacuum system.- Gradually increase the heating bath temperature.- Consider a pre-purification step like extraction to remove non-volatile impurities.
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Too rapid heating.- Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly.
Product co-distills with impurities - Boiling points of the product and impurity are very close.- Use a fractional distillation column with a higher number of theoretical plates.- Consider an alternative purification method like column chromatography.
Product decomposition - Distillation temperature is too high.- Use vacuum distillation to lower the boiling point.[1][5]- For thermally sensitive compounds, consider non-thermal purification methods.
Column Chromatography

Troubleshooting Common Column Chromatography Issues

Problem Potential Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A good starting point is a solvent system that gives the product an Rf value of 0.2-0.4 on TLC.[2]
Cracking or channeling of the silica gel bed - Improperly packed column.- Pack the column using a slurry method to ensure a uniform bed.[6] Avoid letting the column run dry.
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent.
Streaking of spots on TLC - Compound is too concentrated.- Compound is acidic or basic.- Dilute the sample before loading onto the column.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape.

Experimental Protocols

General Extraction Protocol for this compound Synthesis

This protocol is a general guideline and may require optimization based on the specific reaction.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.[4]

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.

    • Wash with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.[4]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Column Chromatography Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, even bed.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[6]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification reaction_mixture Crude Reaction Mixture extraction Extraction & Washing reaction_mixture->extraction Quench & Dilute drying Drying extraction->drying Separate Organic Layer concentration Concentration drying->concentration Filter final_purification Final Purification (Distillation or Chromatography) concentration->final_purification Crude Product pure_product Pure this compound final_purification->pure_product

Caption: General workflow for the purification of N-Methyl lactams.

troubleshooting_logic start Purification Attempt check_purity Is the product pure? start->check_purity impure Identify Impurity Type check_purity->impure No end Pure Product check_purity->end Yes select_method Select Appropriate Purification Method impure->select_method distillation Distillation select_method->distillation Volatile Impurities chromatography Chromatography select_method->chromatography Polarity Differences crystallization Crystallization select_method->crystallization Solid Product distillation->start chromatography->start crystallization->start

Caption: Logical workflow for troubleshooting this compound purification.

References

Technical Support Center: Strategies to Minimize Byproduct Formation in Lactam Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during lactam alkylation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, complete with data summaries, detailed experimental protocols, and visualizations to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing significant O-alkylation alongside my desired N-alkylation product. How can I improve the N-selectivity?

Answer: The competition between N-alkylation and O-alkylation is a common issue, as the enolate form of the deprotonated lactam presents two nucleophilic sites (the nitrogen and the oxygen).[1] Selectivity is influenced by the hardness/softness of the electrophile and nucleophile, the counter-ion (from the base), and the solvent.

Troubleshooting Steps:

  • Choice of Base: The counter-ion of the base plays a crucial role. Alkali metal bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) are generally preferred for N-alkylation.[2] The resulting sodium or potassium cation associates more loosely with the oxygen atom, leaving the softer nitrogen atom more available for attack. In contrast, silver salts can favor O-alkylation.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP) are recommended.[2] These solvents effectively solvate the cation, promoting the dissociation of the ion pair and favoring the Sₙ2 reaction at the nitrogen.[2]

  • Alkylating Agent: While often dictated by the desired product, be aware that harder alkylating agents might slightly increase the proportion of O-alkylation.

Question 2: My reaction is producing di- or poly-alkylated products. How can I ensure mono-alkylation?

Answer: Polyalkylation occurs when the mono-alkylated lactam product reacts further with the alkylating agent. This can happen if the product is of similar or greater reactivity than the starting lactam.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of the lactam relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[3]

  • Controlled Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of a second alkylation event.[4]

  • Temperature Control: Perform the addition at a lower temperature to moderate the reaction rate, which can improve selectivity for mono-alkylation.[4]

Question 3: I am seeing a significant amount of alkene byproduct from my alkyl halide. How can I minimize this elimination reaction?

Answer: Elimination (typically E2 or E1) is a common side reaction, especially when using secondary or tertiary alkyl halides as alkylating agents. The base used to deprotonate the lactam can also act as a base to promote elimination.

Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. Lowering the reaction temperature significantly favors the substitution (alkylation) pathway over elimination.[3] Consider running the reaction at 0 °C or even lower.

  • Use a Milder/Bulkier Base: While a strong base is needed to deprotonate the lactam, an excessively strong or sterically unhindered base can promote elimination. Consider using a weaker base like K₂CO₃ or a bulkier base which may be less effective at abstracting a proton from the alkyl halide.[2][4]

  • Choice of Alkylating Agent: If possible, use a primary alkyl halide, as they are much less prone to elimination reactions than secondary or tertiary halides.

Question 4: What are the best general starting conditions for a lactam N-alkylation?

Answer: A good starting point for optimizing lactam N-alkylation involves a strong base in a polar aprotic solvent.

Recommended Starting Conditions:

  • Base: Sodium Hydride (NaH, ~1.1 equivalents) is a common and effective choice for generating the lactam anion. Alternatives include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are milder and easier to handle.[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a widely used solvent that facilitates the Sₙ2 reaction.[2] Anhydrous acetonitrile (ACN) is another excellent option.

  • Temperature: Start by deprotonating the lactam at 0 °C, then allow the reaction to slowly warm to room temperature after adding the alkylating agent. For less reactive alkylating agents, gentle heating (e.g., 50-80 °C) may be necessary.[2]

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base and anion by moisture.

Data Presentation: Impact of Reaction Parameters on Selectivity

The following table summarizes the qualitative effects of different reaction parameters on the outcome of lactam alkylation.

ParameterVariationEffect on N-AlkylationEffect on O-AlkylationEffect on EliminationNotes
Base NaH, Cs₂CO₃, K₂CO₃FavorableMinimizedModerateStrong bases ensure complete deprotonation.[2]
Ag₂OLess FavorablePotentially FavoredLowSilver salts can coordinate with oxygen, promoting O-alkylation.
Solvent DMF, ACN (Polar Aprotic)FavorableMinimizedModerateSolvates the cation, favoring Sₙ2 at the nitrogen.[2]
Benzene (Non-polar)Less FavorableCan IncreaseCan IncreaseLower reaction rates and potential for side reactions.[5]
Alcohols (Protic)UnfavorableUnfavorableCan IncreaseThe solvent will be deprotonated by strong bases.
Temperature Low (e.g., 0 °C)Controlled RateMinimizedMinimizedCrucial for minimizing elimination with sensitive alkyl halides.[3][6]
High (e.g., >80 °C)Faster RateCan IncreaseSignificantly IncreasedIncreases risk of elimination and other decomposition pathways.[7]
Alkyl Halide Primary (R-CH₂-X)FavorablePossibleMinimalIdeal substrate for minimizing elimination.
Secondary (R₂-CH-X)PossiblePossibleIncreased RiskElimination becomes a significant competing reaction.
Tertiary (R₃-C-X)DifficultPossibleMajor ByproductElimination is often the dominant pathway.[3]
Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Lactam using NaH

This protocol describes a standard method for the N-alkylation of a lactam such as 2-pyrrolidinone using an alkyl halide.

  • Preparation: Dry all glassware in an oven at >100 °C overnight and allow to cool in a desiccator.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask. Cool the suspension to 0 °C using an ice bath.

  • Lactam Addition: Dissolve the lactam (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back down to 0 °C. Add the alkyl halide (1.0-1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC/MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[2][8]

Protocol 2: Microwave-Assisted Solvent-Free N-Alkylation

This method offers a rapid and environmentally benign alternative to traditional heating.[9]

  • Reagent Preparation: In a mortar, grind potassium hydroxide (KOH, 4.0 eq.) and thoroughly mix with potassium carbonate (K₂CO₃, 4.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and the lactam (1.0 eq.).

  • Reaction Mixture: Transfer the solid mixture to an open conical flask or a dedicated microwave reaction vessel.

  • Alkylation: Add the alkyl halide (1.5 eq.) dropwise and briefly stir the mixture with a spatula.

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a reduced power setting (e.g., 300W) for 55-150 seconds. Monitor the reaction temperature and progress carefully.[9]

  • Workup: After cooling, extract the reaction mixture with a solvent like dichloromethane.

  • Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization or Kugelrohr distillation.[9]

Visualizations

troubleshooting_workflow start Problem: Low Yield or Byproduct Formation byproduct_type Identify Primary Byproduct start->byproduct_type o_alkylation O-Alkylated Product byproduct_type->o_alkylation Oxygen attack poly_alkylation Poly-Alkylated Product byproduct_type->poly_alkylation Multiple additions elimination Alkene Byproduct byproduct_type->elimination Proton abstraction from alkyl halide sol_o_alk Solution: • Use NaH or K₂CO₃ as base • Use polar aprotic solvent (DMF, ACN) o_alkylation->sol_o_alk sol_poly_alk Solution: • Add alkylating agent slowly • Use excess lactam poly_alkylation->sol_poly_alk sol_elim Solution: • Lower reaction temperature (e.g., 0°C) • Use primary alkyl halide if possible elimination->sol_elim

Caption: Troubleshooting workflow for identifying and solving common byproduct issues in lactam alkylation.

reaction_pathway cluster_reactants Reactants lactam Lactam lactam_anion Lactam Anion (Resonance Stabilized) lactam->lactam_anion + Base - H₂ base Base (e.g., NaH) alkyl_halide Alkyl Halide (R-X) n_product Desired Product: N-Alkylated Lactam lactam_anion->n_product + R-X (N-attack) Favored by polar aprotic solvent o_product Byproduct: O-Alkylated Lactam (Imino Ether) lactam_anion->o_product + R-X (O-attack)

Caption: Competing N-alkylation vs. O-alkylation pathways after deprotonation of the lactam.

References

Technical Support Center: Overcoming Low Reactivity of Substrates in N-Methyl Lactam Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low substrate reactivity in N-Methyl lactam solvents, primarily focusing on N-Methyl-2-pyrrolidone (NMP).

Troubleshooting Guides

Low reactivity in chemical syntheses can stem from a multitude of factors, ranging from suboptimal reaction conditions to inherent substrate properties. N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent known for its high boiling point, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[1][2][3] These properties often make it a suitable choice for reactions involving poorly soluble or unreactive substrates. However, even in NMP, reactions can be sluggish. This section provides structured guidance for troubleshooting common issues.

Issue 1: Slow or Incomplete Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. When these reactions exhibit low conversion rates in NMP, a systematic approach to optimization is necessary.

Possible Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that the solvent is thoroughly degassed.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands are often more effective.

  • Inappropriate Base Selection: The choice of base is critical and highly dependent on the specific reaction and substrates. For instance, in Buchwald-Hartwig aminations, the base must be strong enough to deprotonate the amine without causing side reactions.[4][5]

  • Low Reaction Temperature: While NMP's high boiling point allows for a wide range of temperatures, some reactions require significant thermal energy to overcome activation barriers. Cautiously increasing the temperature can improve reaction rates.

Quantitative Data for Optimization:

The following tables provide illustrative data from studies on optimizing cross-coupling reactions, which can be adapted for reactions conducted in NMP.

Table 1: Effect of Base on Buchwald-Hartwig Amination Yield

EntryBaseSolventYield (%)
1Cs₂CO₃Toluene>95
2K₃PO₄Toluene75
3NaOtBuToluene>95
4K₂CO₃Toluene60
5DBUToluene<5

Data is illustrative and based on trends observed in studies on Buchwald-Hartwig aminations. Actual yields will vary depending on the specific substrates and reaction conditions.[4][5]

Table 2: Effect of Catalyst Loading on Sonogashira Coupling

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
11298
20.5495
30.11285
40.052470

Illustrative data demonstrating the general trend of catalyst loading on reaction time and conversion.[6]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling in NMP

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling of a challenging heteroaryl halide.

Materials:

  • Heteroaryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the heteroaryl halide, arylboronic acid, palladium catalyst, and base.

  • Add anhydrous NMP via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Troubleshooting Sluggish Cross-Coupling Reactions

Troubleshooting_Workflow start Low Conversion in Cross-Coupling Reaction check_atmosphere Verify Inert Atmosphere and Degassed Solvent start->check_atmosphere optimize_ligand Screen Different Ligands (e.g., bulky, electron-rich) check_atmosphere->optimize_ligand If atmosphere is inert end_success Reaction Optimized check_atmosphere->end_success If conversion improves optimize_base Screen Different Bases (e.g., Cs2CO3, K3PO4, NaOtBu) optimize_ligand->optimize_base If conversion still low optimize_ligand->end_success If conversion improves optimize_temp Increase Reaction Temperature Incrementally optimize_base->optimize_temp If conversion still low optimize_base->end_success If conversion improves check_reagents Check Reagent Purity and Activity optimize_temp->check_reagents If conversion still low optimize_temp->end_success If conversion improves check_reagents->end_success If conversion improves end_fail Consider Alternative Synthetic Route check_reagents->end_fail If all else fails

Troubleshooting workflow for cross-coupling reactions.
Issue 2: Low Yields in Amide Bond Formation with Sterically Hindered or Electron-Deficient Substrates

Amide bond formation is a cornerstone of medicinal chemistry. NMP is often used for these reactions due to its ability to dissolve polar substrates. However, sterically hindered or electron-deficient amines and carboxylic acids can be challenging to couple.

Possible Causes and Solutions:

  • Ineffective Coupling Reagent: Standard coupling reagents may not be sufficiently reactive for challenging substrates. Consider more potent activators or specialized reagents.

  • Side Reactions: High temperatures required to drive the reaction can sometimes lead to side reactions or decomposition. A balance between reactivity and stability must be found.

  • Base Incompatibility: The choice of base is crucial to avoid side reactions like epimerization of chiral centers. Non-nucleophilic, hindered bases are often preferred.

Experimental Protocol: Amide Coupling of a Sterically Hindered Carboxylic Acid and an Electron-Deficient Amine

This protocol utilizes an in situ generation of an acyl fluoride, which is a highly reactive intermediate.

Materials:

  • Sterically hindered carboxylic acid (1.0 equiv)

  • Electron-deficient amine (1.2 equiv)

  • Cyanuric fluoride (0.5 equiv)

  • Pyridine (1.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous NMP.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C and slowly add cyanuric fluoride.

  • Allow the reaction to stir at room temperature for 1 hour to form the acyl fluoride.

  • Add the electron-deficient amine to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.[7][8][9]

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

A generalized catalytic cycle for cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is N-Methyl-2-pyrrolidone (NMP) a good solvent for reactions with unreactive substrates?

A1: NMP possesses a combination of properties that make it an excellent choice for challenging reactions. Its high boiling point (202-204 °C) allows for a wide range of reaction temperatures, enabling reactions to overcome high activation energies.[2][3] As a polar aprotic solvent, it can dissolve a broad spectrum of organic and inorganic compounds, including many poorly soluble substrates and reagents.[1][3] Its high thermal and chemical stability ensures it remains inert under many reaction conditions.[3]

Q2: Can additives be used to improve reactivity in NMP?

A2: Yes, additives can significantly enhance reaction rates and yields. Common additives include:

  • Phase-transfer catalysts: For reactions involving immiscible phases or solid-liquid interfaces.

  • Lewis acids or bases: To activate substrates or reagents.

  • Co-solvents: To modify the polarity and solvating properties of the reaction medium.

Q3: Are there any known incompatibilities of NMP with common reagents?

A3: NMP is generally a stable and unreactive solvent. However, it can be susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures. It is also important to use anhydrous NMP for moisture-sensitive reactions.

Q4: Can NMP be used for enzymatic reactions?

A4: While less common than aqueous media, NMP can be used as a solvent for some enzymatic reactions. The low water content can shift the equilibrium of hydrolysis-prone reactions towards synthesis. However, the polarity of NMP can sometimes lead to enzyme denaturation. The activity and stability of the enzyme in NMP should be carefully evaluated.[10][11]

Q5: What are some greener alternatives to NMP?

A5: Due to regulatory concerns, there is growing interest in finding more sustainable alternatives to NMP. Some potential replacements include dihydrolevoglucosenone (Cyrene), gamma-valerolactone (GVL), and dimethyl sulfoxide (DMSO), although their performance may vary depending on the specific reaction.

Q6: How can I effectively remove NMP after my reaction?

A6: NMP has a high boiling point, which can make its removal by simple evaporation challenging. Common methods for removing NMP include:

  • Aqueous workup: NMP is miscible with water, so it can often be removed by washing the organic layer with water or brine.

  • High-vacuum distillation: For temperature-sensitive compounds, distillation under high vacuum can be effective.

  • Lyophilization (freeze-drying): If the product is non-volatile and stable, lyophilization can be used to remove NMP.

References

refinement of protocols for functionalization of N-[(silyl)methyl]-beta-lactam carbanions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the refinement of protocols for the functionalization of N-[(silyl)methyl]-β-lactam carbanions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or no yield of the desired functionalized β-lactam.

  • Question: I am not observing the formation of my desired product after reacting the N-[(silyl)methyl]-β-lactam with an electrophile. What could be the issue?

  • Answer: A low or no yield can stem from several factors related to the deprotonation and trapping steps. The choice of base is critical for efficient carbanion formation. For N-[bis(silyl)methyl]-β-lactams, nBuLi/TMEDA at -100 °C or sBuLi/TMEDA at -78 °C are effective. For monosilylated β-lactams, tBuLi/TMEDA is the base of choice.[1] Weaker bases like LDA or LHMDS may result in incomplete deprotonation, leading to low conversions. Additionally, ensure that the reaction is conducted under strictly anhydrous and anaerobic conditions, as the lithiated carbanions are highly reactive towards moisture and oxygen. The temperature for the trapping reaction can also be critical; for some electrophiles, the reaction must be maintained at low temperatures (-78 °C) throughout the process.

Issue 2: Formation of unexpected side products.

  • Question: I am observing the formation of an unexpected methylated product instead of the expected acylated product when using benzyl chloroformate. Why is this happening?

  • Answer: The formation of a methylated product when using benzyl chloroformate as the electrophile can occur when TMEDA is present in the reaction mixture. This is due to the formation of a TMEDA/ClCO₂Bn complex that acts as a methylating agent. To obtain the desired acylated product, it is recommended to use a TMEDA-free alkyllithium base, such as sBuLi, for the deprotonation step.

  • Question: My reaction with trimethylsilyl isocyanate yields a nitrile instead of the expected amide. What is causing this?

  • Answer: The outcome of the reaction with trimethylsilyl isocyanate is highly dependent on the temperature at which the trapping reaction is performed. If the reaction mixture is allowed to warm to room temperature, the formation of the nitrile is favored. To selectively obtain the desired amide, the trapping reaction and the subsequent quenching must be conducted entirely at -78 °C.

Issue 3: Incomplete reaction or recovery of starting material.

  • Question: The deprotonation of my β-lactam seems to be incomplete, and I am recovering a significant amount of starting material. What can I do to improve the conversion?

  • Answer: Incomplete deprotonation is a common issue. The choice of base is crucial; for instance, tBuLi is ineffective for deprotonating N-[bis(silyl)methyl]-β-lactams, resulting in only residual deuteration and recovery of the starting material. For these substrates, nBuLi/TMEDA or sBuLi/TMEDA are more appropriate. Using weaker bases like LDA or LHMDS can also lead to partial deprotonation, even with an excess of the base. Ensure you are using the correct base for your specific substrate (di- or monosilylated) and that the reagents are of high quality and appropriate concentration. The steric environment of the β-lactam can also hinder deprotonation; for example, certain substitutions can create steric hindrance that prevents the base from accessing the α'-proton.

Frequently Asked Questions (FAQs)

Q1: What is the role of the silyl group in the functionalization of these β-lactams?

A1: The N-[(silyl)methyl] group plays a crucial role in stabilizing the α'-carbanion through the "α-effect". This stabilization makes the protons on the methyl group acidic enough to be removed by a strong base, forming a stable lithiated intermediate that can then be functionalized with various electrophiles.[1]

Q2: Are these N-[(silyl)methyl]-β-lactam carbanions stable?

A2: Yes, compared to other nonenolate N-benzyl-β-lactams, the α'-lithiated derivatives of N-[(silyl)methyl]-β-lactams are remarkably stable. They show no significant tendency for side reactions such as nucleophilic ring opening or ring-cycloexpansion to form pyrrolidones.

Q3: What types of electrophiles can be used to trap the carbanion?

A3: A variety of carbon electrophiles can be successfully employed. These include alkyl halides (e.g., MeI, BnBr), carbon dioxide, benzyl chloroformates, and isocyanates. The reaction with carbon dioxide and related electrophiles often leads to spontaneous desilylation, directly yielding functionalized N-methyl-β-lactams.

Q4: What is the visual indicator of successful carbanion formation?

A4: The formation of the α'-lithiated carbanion is often accompanied by the development of a characteristic deep color, which can range from deep purple, red, or green, particularly when an α-benzyl group is present on the β-lactam ring. In contrast, carbanions derived from α-isobutyl β-lactams typically show a pale-yellow or pale-brown color.

Q5: Can this methodology be applied to both di- and monosilylated β-lactams?

A5: Yes, the functionalization protocol is applicable to both N-[bis(silyl)methyl]- and N-[(monosilyl)methyl]-β-lactams. However, the optimal choice of base for deprotonation differs between the two. nBuLi/TMEDA is generally used for disilylated compounds, while tBuLi/TMEDA is preferred for monosilylated ones.

Experimental Protocols

General Protocol for the Deprotonation and Functionalization of N-[(silyl)methyl]-β-lactams

  • Preparation: A solution of the N-[(silyl)methyl]-β-lactam is prepared in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to the appropriate temperature (-78 °C or -100 °C).

  • Deprotonation: The selected base (e.g., nBuLi/TMEDA or tBuLi/TMEDA, typically 1.3 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred for a specified time (e.g., 30 minutes) to ensure complete carbanion formation.[2]

  • Trapping: The electrophile (typically 2 equivalents) is then added to the solution containing the lithiated carbanion.[2]

  • Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a set period (e.g., 5 hours), unless otherwise specified for temperature-sensitive reactions.[2] The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.

Data Presentation

Table 1: Deprotonation and Trapping of N-[(silyl)methyl]-β-lactams with Various Electrophiles

Entryβ-Lactam SubstrateBase/ConditionsElectrophileProductYield (%)
1N-[bis(silyl)methyl]-β-lactam (10)sBuLi/TMEDA, -78 °CMeODDeuterated product>95% conversion
2N-[bis(silyl)methyl]-β-lactam (10)sBuLi/TMEDA, -78 °CMeIα'-Methylated product (19)65
3N-[bis(silyl)methyl]-β-lactam (10)nBuLi/TMEDA, -100 °CMeIα'-Methylated product (19)75
4N-[bis(silyl)methyl]-β-lactam (10)sBuLi/TMEDA, -78 °CBnBrα'-Benzylated product (20)68
5N-[bis(silyl)methyl]-β-lactam (10)nBuLi/TMEDA, -100 °CBnBrα'-Benzylated product (20)80
6N-[(monosilyl)methyl]-β-lactam (14)tBuLi/TMEDA, -78 °CMeODDeuterated product>95% conversion

Data summarized from Palomo et al., J. Org. Chem. 2006, 71, 17, 6368-6373.

Table 2: Functionalization with Carbon Dioxide and Related Electrophiles

Entryβ-Lactam SubstrateBase/ConditionsElectrophileProductYield (%)
1N-[bis(silyl)methyl]-β-lactam (10)nBuLi/TMEDA, -100 °CCO₂N-Carboxymethyl-β-lactam (26)64
2N-[bis(silyl)methyl]-β-lactam (10)nBuLi/TMEDA, -100 °CClCO₂Bnα'-Methylated product (19)55
3N-[bis(silyl)methyl]-β-lactam (10)sBuLi (TMEDA-free), -78 °CClCO₂BnN-Benzyloxycarbonylmethyl-β-lactam (27)62
4N-[bis(silyl)methyl]-β-lactam (11)nBuLi/TMEDA, -100 °CMe₃SiNCONitrile product (30)70
5N-[bis(silyl)methyl]-β-lactam (11)nBuLi/TMEDA, -100 °C, then -78 °CMe₃SiNCOAmide product (31)65

Data summarized from Palomo et al., J. Org. Chem. 2006, 71, 17, 6368-6373.

Visualizations

experimental_workflow start Start: N-[(silyl)methyl]-β-lactam in anhydrous THF deprotonation Deprotonation (e.g., nBuLi/TMEDA, -100°C) start->deprotonation 1. Add Base carbanion Formation of α'-lithiated carbanion deprotonation->carbanion trapping Trapping with Electrophile (E+) carbanion->trapping 2. Add E+ product Functionalized β-lactam trapping->product 3. Warm to RT & Quench end Purification product->end

Caption: General experimental workflow for the functionalization of N-[(silyl)methyl]-β-lactam carbanions.

troubleshooting_logic start Low/No Product Yield check_base Is the correct base used for the substrate (mono- vs. di-silyl)? start->check_base check_conditions Are reaction conditions strictly anhydrous/anaerobic? check_base->check_conditions Yes solution_base Solution: Use appropriate base (e.g., nBuLi/TMEDA for di-silyl, tBuLi/TMEDA for mono-silyl) check_base->solution_base No solution_conditions Solution: Ensure dry solvents and inert atmosphere. check_conditions->solution_conditions No unexpected_product Unexpected Product Formation check_conditions->unexpected_product Yes check_electrophile Is the electrophile benzyl chloroformate with TMEDA? unexpected_product->check_electrophile check_temp Is the electrophile trimethylsilyl isocyanate? check_electrophile->check_temp No solution_tmeda Solution: Use TMEDA-free base (e.g., sBuLi) to avoid methylation. check_electrophile->solution_tmeda Yes solution_temp Solution: Maintain trapping and quenching at -78°C for amide. check_temp->solution_temp Yes

Caption: Troubleshooting decision tree for common issues in β-lactam functionalization.

References

Validation & Comparative

N-Methyl Lactams vs. N-Methyl-2-pyrrolidone (NMP): A Comparative Guide for Solvent Selection in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of N-Methyl-2-pyrrolidone (NMP) and alternative N-Methyl lactams as solvents, supported by physicochemical data and standardized experimental protocols.

N-Methyl-2-pyrrolidone (NMP) is a widely utilized polar aprotic solvent in the pharmaceutical industry, valued for its exceptional solvency for a broad range of active pharmaceutical ingredients (APIs) and excipients.[1][2][3] However, growing concerns over its reproductive toxicity have prompted regulatory scrutiny and a search for safer alternatives.[1] This guide provides a comparative analysis of NMP against other N-Methyl lactams, specifically N-Methyl-ε-caprolactam (NMC) and N-Methyl-2-piperidone (NMPip), to aid researchers in making informed solvent selection decisions.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent is critical in drug development, impacting solubility, stability, and manufacturability. The following table summarizes the key physicochemical properties of NMP, NMC, and NMPip.

PropertyN-Methyl-2-pyrrolidone (NMP)N-Methyl-ε-caprolactam (NMC)N-Methyl-2-piperidone (NMPip)
CAS Number 872-50-42556-73-2931-20-4
Molecular Formula C₅H₉NOC₇H₁₃NOC₆H₁₁NO
Molecular Weight 99.13 g/mol 127.18 g/mol 113.16 g/mol
Appearance Colorless to light yellow liquidColorless to almost colorless liquidLiquid
Boiling Point 202 - 204 °C106-108 °C @ 6 mmHg105-106 °C @ 12 mmHg
Melting Point -24 °CN/AN/A
Density 1.028 g/mL at 25 °C0.991 g/mL at 25 °C0.997 g/mL at 25 °C
Flash Point 91 °C103 °C91 °C
Water Solubility MiscibleMiscibleN/A
logP (Octanol/Water) -0.400.2N/A

Performance and Applications Overview

While direct comparative experimental data on the solubility of specific drugs in these N-Methyl lactams is limited in publicly available literature, their solvent characteristics and known applications can provide insights into their potential performance.

FeatureN-Methyl-2-pyrrolidone (NMP)N-Methyl-ε-caprolactam (NMC)N-Methyl-2-piperidone (NMPip)
Solvency Excellent for a wide range of polar and nonpolar compounds, including many polymers.[1][2]Good solvency for polymers like cellulose derivatives, polyamides, and polyurethanes.Used as a solvent in organic synthesis.
Key Applications Drug formulation, solubilizer for poorly soluble drugs, penetration enhancer, synthesis, extraction, and purification.[1][2][3]Intermediate and solvent for organic synthesis, potential for polymer processing.Intermediate in organic synthesis.
Reported Drug Solubility Enhances solubility of drugs like itraconazole, griseofulvin, naproxen, and ibuprofen.[1][4]Limited publicly available data on specific drug solubilities.Limited publicly available data on specific drug solubilities.

Toxicity and Safety Profile

A critical consideration in solvent selection is the toxicity profile. NMP is classified as a reproductive toxicant, which is a primary driver for seeking alternatives.

HazardN-Methyl-2-pyrrolidone (NMP)N-Methyl-ε-caprolactam (NMC)N-Methyl-2-piperidone (NMPip)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child)H302 (Harmful if swallowed), H312 (Harmful in contact with skin)H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Reproductive Toxicity Known reproductive toxicant.Data not widely available, but generally considered to have a more favorable toxicological profile.Data not widely available.
General Toxicity Low acute toxicity via oral, dermal, and inhalation routes.Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin.Irritating to skin, eyes, and respiratory system.

Experimental Protocol: Determining and Comparing Solvent Solubility

To facilitate a direct comparison of solvent performance for a specific API, the following generalized experimental protocol based on the widely accepted shake-flask method is provided.

Objective: To determine the equilibrium solubility of a drug in NMP, NMC, and NMPip at a specified temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • N-Methyl-2-pyrrolidone (NMP), analytical grade

  • N-Methyl-ε-caprolactam (NMC), analytical grade

  • N-Methyl-2-piperidone (NMPip), analytical grade

  • Sealed glass vials

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of sealed glass vials, each containing a known volume of one of the test solvents (NMP, NMC, or NMPip).

    • Ensure there is undissolved solid API at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered samples with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the API in each diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis and Reporting:

    • Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.

    • Report the mean solubility and standard deviation for each solvent.

Visualizing Workflows and Relationships

To further clarify the processes and considerations in solvent selection, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results API Select API Vials Prepare Vials with Excess API and Solvent API->Vials Solvents Select Solvents (NMP, NMC, NMPip) Solvents->Vials Shake Agitate at Constant Temperature (24-72h) Vials->Shake Sample Collect and Filter Supernatant Shake->Sample Dilute Dilute Sample Sample->Dilute Analyze Analyze Concentration (HPLC/UV-Vis) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate Compare Compare Solvent Performance Calculate->Compare

Fig. 1: Experimental workflow for solubility determination.

solvent_properties cluster_properties Solvent Properties cluster_performance Performance & Suitability Polarity Polarity Solubility API Solubility Polarity->Solubility influences Viscosity Viscosity Process Processability Viscosity->Process affects BP Boiling Point BP->Process affects Toxicity Toxicity Safety Safety in Handling Toxicity->Safety determines Stability Formulation Stability Solubility->Stability impacts

Fig. 2: Relationship of solvent properties to performance.

Conclusion

N-Methyl-2-pyrrolidone remains a powerful and versatile solvent in pharmaceutical development due to its broad solvency. However, its reproductive toxicity necessitates the exploration of safer alternatives. N-Methyl-ε-caprolactam and N-Methyl-2-piperidone present as structurally related alternatives with potentially more favorable safety profiles. While a direct comparison of their performance in solubilizing a wide range of APIs is hampered by a lack of published experimental data, their physicochemical properties suggest they may be suitable for various applications.

For drug development professionals, the choice of a solvent requires a careful balance of performance, safety, and regulatory considerations. It is recommended that researchers conduct in-house solubility studies, following the protocol outlined in this guide, to determine the most suitable solvent for their specific API and formulation needs. This data-driven approach will ensure the selection of a solvent that is not only effective but also aligns with modern safety and environmental standards.

References

A Comparative Guide to the Synthetic Routes of N-Methylated Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylated lactams are crucial structural components in numerous pharmaceuticals and biologically active molecules. The addition of a methyl group to the lactam nitrogen can profoundly influence a compound's physicochemical properties, such as solubility, metabolic stability, and target binding affinity—a phenomenon often dubbed the "magic methyl effect"[1]. This guide offers a comparative analysis of three prevalent synthetic methodologies for N-methylation of lactams: Classical N-Alkylation, the Eschweiler-Clarke Reaction, and a green chemistry approach with Dimethyl Carbonate (DMC).

Comparative Data of N-Methylation Methods

The following table provides a summary of the key quantitative and qualitative features of the selected synthetic routes. The yields and conditions are representative and may differ based on the specific lactam substrate and reaction scale.

ParameterClassical Alkylation (NaH/MeI)Eschweiler-Clarke ReactionGreen Methylation (DMC)
Methylating Agent Methyl Iodide (MeI)Formaldehyde (CH₂O)Dimethyl Carbonate (DMC)
Co-reagent/Catalyst Strong Base (e.g., NaH)Formic Acid (HCOOH)Base Catalyst (e.g., K₂CO₃, TMEDA) or Zeolites
Typical Temperature 0 °C to Room Temperature80 - 100 °C90 - 160 °C
Typical Reaction Time 1 - 6 hours12 - 24 hours8 - 24 hours
Reported Yields 70 - 95%Moderate to High70 - 95%
Key Advantages High yields, well-establishedTolerant of various functional groupsLow toxicity, environmentally friendly
Key Disadvantages Requires stringent anhydrous conditions, hazardous reagentsHigh temperatures, long reaction timesHigh temperatures, requires sealed vessel

Methodology and Experimental Protocols

Classical N-Alkylation using Sodium Hydride and Methyl Iodide

This highly effective method involves the deprotonation of the lactam nitrogen with a strong base, followed by a nucleophilic attack on methyl iodide. However, it necessitates strict anhydrous conditions and careful handling of hazardous reagents[1].

Experimental Protocol:

A solution of the starting lactam (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added in portions to the stirred solution[1]. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete deprotonation. The reaction is cooled again to 0 °C, and methyl iodide (MeI, 1.5 eq) is added dropwise via a syringe[1]. The reaction is stirred at room temperature for 2-4 hours, with its progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl)[1]. The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-methylated lactam.

Reaction Pathway:

Classical N-Alkylation Pathway Lactam Lactam Lactam_Anion Lactam Anion Lactam->Lactam_Anion + NaH - H₂ N_Methylated_Lactam N-Methylated Lactam Lactam_Anion->N_Methylated_Lactam + MeI - NaI NaH NaH MeI MeI H2 H₂ (gas) NaI NaI

Classical N-Alkylation Pathway
Eschweiler-Clarke Reaction

This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that is tolerant of a wide range of functional groups.

Experimental Protocol:

To the secondary amine (lactam, 1.0 eq) in a round-bottom flask, add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq)[1]. The reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling to room temperature, water and 1M HCl are added[1]. The aqueous mixture is extracted with dichloromethane (DCM) to remove any non-basic impurities. The aqueous phase is then basified to pH 11 with a suitable base (e.g., NaOH pellets or solution). The basified solution is extracted three times with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure N-methylated lactam[1].

Reaction Pathway:

Eschweiler-Clarke Reaction Pathway Lactam Lactam Iminium_Ion Iminium Ion Intermediate Lactam->Iminium_Ion + CH₂O N_Methylated_Lactam N-Methylated Lactam Iminium_Ion->N_Methylated_Lactam + HCOOH - CO₂ Formaldehyde CH₂O Formic_Acid HCOOH CO2 CO₂ (gas)

Eschweiler-Clarke Reaction Pathway
Green Methylation with Dimethyl Carbonate (DMC)

This approach employs the environmentally benign reagent dimethyl carbonate as the methyl source, often in the presence of a base catalyst. It is considered a greener alternative to traditional methods that use toxic alkyl halides.

Experimental Protocol:

In a sealed vessel, the starting lactam (1.0 eq), dimethyl carbonate (DMC, 5.0 eq), and a catalytic amount of a base such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq) or potassium carbonate (K₂CO₃) are combined[1]. The vessel is sealed, and the mixture is heated to 120-150 °C with vigorous stirring for 8-12 hours. Reaction progress should be monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature[1]. The solvent (excess DMC) is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine[1]. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the pure N-methylated lactam[1].

Reaction Pathway:

Green Methylation with DMC Pathway Lactam Lactam Intermediate Carbamate Intermediate Lactam->Intermediate + DMC (Catalyst) N_Methylated_Lactam N-Methylated Lactam Intermediate->N_Methylated_Lactam Heat - Byproducts DMC Dimethyl Carbonate Catalyst Base Catalyst Byproducts CO₂ + CH₃OH

Green Methylation with DMC Pathway

Logical Workflow for Method Selection

The selection of an appropriate N-methylation strategy hinges on several factors, including the substrate's sensitivity, safety considerations, and environmental impact. The following diagram outlines a decision-making process for selecting a suitable method.

Decision Tree for N-Methylation Method Selection Start Start: Need to N-Methylate a Lactam Sensitive_Substrate Is the substrate sensitive to strong bases or harsh conditions? Start->Sensitive_Substrate Green_Chemistry Are green chemistry principles a high priority? Sensitive_Substrate->Green_Chemistry No Eschweiler_Clarke Consider Eschweiler-Clarke Reaction Good functional group tolerance. Sensitive_Substrate->Eschweiler_Clarke Yes Classical_Alkylation Consider Classical Alkylation (NaH/MeI) High yield, fast reaction. Green_Chemistry->Classical_Alkylation No DMC_Methylation Consider Green Methylation with DMC Environmentally benign. Green_Chemistry->DMC_Methylation Yes

Decision tree for selecting an N-methylation method.

References

Navigating the Post-NMP Landscape: A Comparative Guide to Safer Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imperative to replace N-Methyl-2-pyrrolidone (NMP) in organic synthesis is no longer a matter of if, but when. Driven by mounting regulatory pressure and a growing awareness of its reproductive toxicity, the chemical community is actively seeking safer, more sustainable alternatives that do not compromise synthetic efficiency. This guide provides a comprehensive evaluation of prominent NMP alternatives, presenting a head-to-head comparison of their performance in key organic reactions, supported by available experimental data and detailed protocols.

N-Methyl-2-pyrrolidone, a high-performance polar aprotic solvent, has long been a workhorse in various chemical transformations due to its excellent solvency and stability.[1] However, its classification as a substance of very high concern (SVHC) by agencies like the European Chemicals Agency (ECHA) has necessitated a paradigm shift towards greener and less hazardous options.[1] This guide focuses on several promising alternatives: Dihydrolevoglucosenone (Cyrene™), γ-Valerolactone (GVL), Dimethyl Sulfoxide (DMSO), and 2,5,7,10-Tetraoxaundecane (TOU).

Physicochemical Properties: A Side-by-Side Comparison

The suitability of a solvent is fundamentally dictated by its physical and chemical properties. The following table summarizes key parameters for NMP and its alternatives, offering a basis for initial selection.

PropertyN-Methyl-2-pyrrolidone (NMP)Dihydrolevoglucosenone (Cyrene™)γ-Valerolactone (GVL)Dimethyl Sulfoxide (DMSO)2,5,7,10-Tetraoxaundecane (TOU)
CAS Number 872-50-453716-82-8108-29-267-68-54431-83-8
Boiling Point (°C) 202227207189218
Melting Point (°C) -24N/A-3118.5-30
Density (g/mL at 20°C) 1.0281.251.051.100.97
Viscosity (cP at 25°C) 1.6713.92.252.001.90
Polarity (Dielectric Constant) 32.2N/A36.547.2N/A
Safety Profile Reproductive ToxicantGenerally considered low toxicityGenerally considered low toxicityLow toxicity, skin penetrantFavorable safety profile

Performance in Key Organic Reactions: A Data-Driven Evaluation

The true test of an NMP alternative lies in its performance in a range of chemical transformations critical to organic synthesis and drug development. This section presents available quantitative data from comparative studies.

Amide Bond Formation

The formation of amide bonds is one of the most fundamental and frequently performed reactions in pharmaceutical and fine chemical synthesis.

Table 2: Comparison of Solvents in the Synthesis of Amides from Acid Chlorides and Amines [2]

AmineProductYield in Cyrene™ (%)
Pyrrolidine498
Aniline588
Benzylamine695

Reaction Conditions: Acid chloride (1.0 equiv.), amine (1.0 equiv.), triethylamine (1.1 equiv.) in Cyrene™ (1 M) at 0 °C to room temperature for 1 hour.

Table 3: Comparison of Solvents in HATU-Mediated Amide Coupling [3]

Carboxylic AcidAmineProductYield in Cyrene™ (%)
p-Toluic acidAniline3a85
4-Fluorobenzoic acidBenzylamine3b92
Boc-Phe-OHH-Gly-OMe·HCl5a88
Z-Val-OHH-Ala-OtBu·HCl5b75

Reaction Conditions: Carboxylic acid (1 equiv.), amine (1.1 equiv.), HATU (1.2 equiv.), DIPEA (3 equiv.) in Cyrene™ (0.2 M) at room temperature for 1 hour.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals. A recent study demonstrated the utility of Cyrene™ as a solvent for the SNAr of nicotinic esters, highlighting its ability to outperform traditional solvents like DMF and DMSO in certain cases, with the added benefit of a simplified aqueous workup.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and adoption of new synthetic procedures.

General Experimental Protocol for Amide Synthesis in Cyrene™[2]

To a stirred solution of an acid chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1 M) at 0 °C, triethylamine (0.55 mmol, 1.1 equiv.) and a primary amine (0.5 mmol, 1.0 equiv.) were added. The resulting mixture was allowed to warm to room temperature over 1 hour. Water (5 mL) was then added, and the mixture was stirred until the product precipitated. The precipitate was filtered and washed with water to yield the pure amide.

General Experimental Protocol for HATU-Mediated Amide Coupling in Cyrene™[3]

To a solution of the carboxylic acid (1 equiv., 0.25 mmol), amine (1.1 equiv., 0.275 mmol), and HATU (1.2 equiv., 0.3 mmol) in Cyrene™ (1.25 mL, 0.2 M) was added DIPEA (3 equiv., 0.75 mmol). The reaction mixture was stirred at room temperature for 1 hour. The product was isolated via an aqueous workup followed by trituration with diethyl ether.

Visualizing the Path Forward: Workflows and Comparisons

To aid in the decision-making process, the following diagrams illustrate a general workflow for solvent screening and a logical comparison of the key attributes of NMP and its alternatives.

G cluster_0 Solvent Screening Workflow Define Reaction Define Reaction Identify Alternatives Identify Alternatives Define Reaction->Identify Alternatives Reaction Type Physicochemical Properties Physicochemical Properties Identify Alternatives->Physicochemical Properties Filter Small-Scale Screening Small-Scale Screening Physicochemical Properties->Small-Scale Screening Select Candidates Performance Analysis Performance Analysis Small-Scale Screening->Performance Analysis Yield, Purity, Time Performance Analysis->Identify Alternatives Poor Results Scale-Up & Optimization Scale-Up & Optimization Performance Analysis->Scale-Up & Optimization Promising Results Final Selection Final Selection Scale-Up & Optimization->Final Selection

A general workflow for selecting an alternative solvent.

G Solvent Solvent NMP NMP Solvent->NMP Cyrene Cyrene Solvent->Cyrene GVL GVL Solvent->GVL DMSO DMSO Solvent->DMSO TOU TOU Solvent->TOU Performance Performance NMP->Performance High Safety Safety NMP->Safety Poor Sustainability Sustainability NMP->Sustainability Poor Cyrene->Performance Good Cyrene->Safety Good Cyrene->Sustainability Excellent GVL->Performance Good GVL->Safety Good GVL->Sustainability Excellent DMSO->Performance High DMSO->Safety Moderate DMSO->Sustainability Moderate TOU->Performance Good TOU->Safety Good TOU->Sustainability Good

A comparison of key attributes of NMP and its alternatives.

Conclusion

The transition away from NMP is a critical step towards a more sustainable and safer future for organic synthesis. While a single, universal "drop-in" replacement for NMP across all applications remains elusive, promising alternatives like Cyrene™, GVL, DMSO, and TOU have demonstrated their efficacy in a variety of important chemical transformations. The data presented in this guide indicates that in many cases, comparable or even improved performance can be achieved with these greener solvents. As the body of research on NMP alternatives continues to grow, it is incumbent upon the scientific community to share detailed experimental data and protocols to facilitate their broader adoption and to continue the journey towards a more sustainable chemical industry.

References

N-Methyl Lactam (NMP) as a Green Solvent: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to adopt greener, more sustainable practices in chemical research and pharmaceutical development has placed traditional solvents under intense scrutiny. N-Methyl-2-pyrrolidone (NMP), a member of the N-Methyl lactam family, has long been a versatile and powerful aprotic solvent, widely used for its exceptional ability to dissolve a broad range of materials.[1] However, significant concerns over its reproductive toxicity have led to increasing regulatory pressure, including its classification as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations.[2][3] This has catalyzed the search for safer, more sustainable alternatives that can match its performance without compromising safety and environmental standards.

This guide provides an objective comparison of NMP's performance against several prominent green solvent alternatives, supported by experimental data. We will delve into their physicochemical properties, safety profiles, and performance in key applications relevant to the pharmaceutical and chemical industries.

Comparative Analysis of Physicochemical Properties

The fundamental properties of a solvent dictate its suitability for specific applications, from reaction chemistry to formulation. The following table summarizes key physicochemical data for NMP and its selected green alternatives.

PropertyN-Methyl-2-pyrrolidone (NMP)Cyrene™ (Dihydrolevoglucosenone)Dimethyl Sulfoxide (DMSO)γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)N-Butylpyrrolidone (NBP)Rhodiasolv® PolarClean
Molecular Weight ( g/mol ) 99.13[1]128.13[4]78.13100.12[2]86.13[5]141.21~187.24[6]
Boiling Point (°C) 202 - 204[1]227[7]189207 - 208[8]80.2[5]244278 - 282
Density (g/cm³ @ 20°C) 1.028[1]~1.25[7]1.101.05[2]~0.854[5]0.9581.043[6]
Flash Point (°C) 91[1]108[9]87 - 8996-11107146[10]
Water Solubility Miscible[1]Miscible[4]MiscibleMiscible[2]Limited (14.4 g/100g @ 19.3°C)[5]Miscible[11]Soluble[10]
Source PetrochemicalBio-based (Cellulose)[4]Petrochemical/ByproductBio-based (Lignocellulose)[12]Bio-based (Corncobs, Bagasse)[13]PetrochemicalByproduct of Nylon-66 Synthesis

Green & Safety Metrics: A Comparative Overview

The "greenness" of a solvent is a multi-faceted concept encompassing its toxicity, environmental fate, and safety in handling. NMP's primary drawback is its reproductive toxicity, a key driver for its replacement.

MetricN-Methyl-2-pyrrolidone (NMP)Cyrene™ (Dihydrolevoglucosenone)Dimethyl Sulfoxide (DMSO)γ-Valerolactone (GVL)2-Methyltetrahydrofuran (2-MeTHF)N-Butylpyrrolidone (NBP)Rhodiasolv® PolarClean
Classification Reproductive Toxicant (H360D)[1]Not classified as hazardousGenerally low toxicityNot classified as hazardousFlammable liquid, Eye/Skin IrritantHarmful if swallowedNot classified as hazardous
Oral LD50 (rat, mg/kg) 3598 - 4150[14][15]>200014,500 - 28,300[1][16]>5000>300 - <2000[17][18]>300 - <2000[11]>2000
Biodegradability Readily biodegradable[19]Readily biodegradable (99% in 14 days)[4]Inherently biodegradable[20]Readily biodegradable[2][21]Readily biodegradableNot readily biodegradableInherently biodegradable[3]

Performance in Key Applications

The ultimate test of a green solvent is its ability to perform as a viable substitute in established chemical processes. This section compares the performance of NMP and its alternatives in applications critical to drug discovery and development.

Application 1: Active Pharmaceutical Ingredient (API) Solubility

High solubility of APIs is crucial for formulation, reaction kinetics, and purification. While comprehensive comparative data is still emerging, studies show promising results for alternatives. For example, Cyrene™ has demonstrated comparable solubilizing power to DMSO for a range of antibacterial drugs.[15]

Note: Specific solubility values are highly dependent on the specific API and conditions (temperature, pH). The following is a representative example.

SolventRepresentative API Solubility
NMP High solubility for a wide range of polar and non-polar APIs.[5]
Cyrene™ Demonstrated comparable solubility to DMSO for levofloxacin.[15]
DMSO Excellent solubilizing agent for a vast array of organic chemicals, often outperforming NMP.[22]
GVL Effective in dissolving various bioactive compounds.[23]
Application 2: Performance in Chemical Synthesis

Solvents play a critical role in reaction outcomes, influencing yields, rates, and purity.

Solid-Phase Peptide Synthesis (SPPS): NMP is a standard solvent in SPPS.[24] However, studies have shown that N-Butylpyrrolidone (NBP) can perform on par with traditional solvents for the synthesis of complex peptides and is considered a safer, non-toxic alternative.[25] γ-Valerolactone (GVL) has also been evaluated, showing good results but with some potential for side reactions depending on the amino acid sequence.[14][26]

Cross-Coupling Reactions (e.g., Suzuki-Miyaura): These are fundamental reactions in drug discovery. While the Suzuki-Miyaura reaction is often tolerant to a wide range of solvents, performance can vary.[13] N-Butylpyrrolidone (NBP) has been successfully used as a substitute for NMP in iron-catalyzed cross-coupling reactions, in some cases matching or exceeding the performance of NMP.[20] Cyrene™ has been used in Suzuki-Miyaura couplings, though its instability under certain basic conditions can be a limitation.[13][27]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential.

Protocol 1: Determination of API Equilibrium Solubility

This protocol is adapted from the "shake flask" method recommended by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[2][7]

  • Preparation: Add an excess amount of the Active Pharmaceutical Ingredient (API) to a known volume (e.g., 10 mL) of the solvent to be tested in a sealed flask. The amount of API should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample from the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Calculate the solubility (e.g., in mg/mL or g/L) by comparing the sample's response to a standard curve of the API.

  • Replication: Perform the experiment in triplicate for each solvent to ensure statistical validity.

Protocol 2: Comparative Analysis of Solvent Performance in a Chemical Reaction

This protocol provides a general framework for comparing solvent efficacy in a representative chemical reaction (e.g., a Suzuki-Miyaura cross-coupling).

  • Reaction Setup: In parallel reaction vessels, charge each vessel with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: To each vessel, add an equal volume (e.g., 5 mL) of the respective solvents to be tested (NMP, Cyrene™, DMSO, GVL, etc.).

  • Reaction Conditions: Stir the reaction mixtures under an inert atmosphere (e.g., Nitrogen or Argon) at a controlled temperature (e.g., 80°C) for a set period (e.g., 4 hours).

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to determine the conversion of the starting material and the formation of the product.

  • Work-up and Isolation: Upon completion, cool the reactions to room temperature. Perform a standardized aqueous work-up procedure for all reactions. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Yield Determination: Purify the crude product by flash column chromatography. Determine the isolated yield of the pure product for each reaction and compare the results.

Visualizing Workflows and Relationships

To better illustrate the processes and logic involved in solvent selection, the following diagrams are provided.

G A Define Application (e.g., API Solubility, Synthesis) B Select Solvents for Screening (NMP + Green Alternatives) A->B C Physicochemical & Safety Data Review B->C D Execute Standardized Experimental Protocol (e.g., Solubility, Reaction Yield) B->D F Compare Performance vs. Safety Profile C->F E Analyze Quantitative Performance Data D->E E->F G Select Optimal Green Solvent F->G

Caption: General workflow for comparative validation of a green solvent.

G cluster_criteria Evaluation Criteria cluster_solvents Solvent Candidates A Performance (Solubility, Yield, Rate) Decision Optimal Solvent Selection A->Decision Meets/Exceeds Benchmark? B Safety (Toxicity, Handling) B->Decision Improved Profile? C Environment (Biodegradability, Source) C->Decision Sustainable Attributes? D Process (Boiling Point, Viscosity, Recovery) D->Decision Practical for Scale-up? NMP NMP (Benchmark) NMP->A NMP->B NMP->C NMP->D ALT Green Alternatives (Cyrene, DMSO, GVL, etc.) ALT->A ALT->B ALT->C ALT->D

Caption: Decision framework for green solvent substitution.

Conclusion

The transition away from hazardous solvents like NMP is a critical step towards a more sustainable future in the chemical and pharmaceutical industries. While NMP has been a reliable workhorse, the data indicates that several green alternatives, particularly bio-derived solvents like Cyrene™, GVL, and 2-MeTHF, as well as safer synthetic options like NBP, present viable performance profiles with significantly improved safety and environmental credentials.

The choice of a specific replacement will always be application-dependent, requiring a careful evaluation of performance, safety, and process considerations as outlined in this guide. As research continues and more comparative data becomes available, the toolbox of green solvents will undoubtedly expand, enabling scientists and developers to make choices that are both scientifically sound and environmentally responsible.

References

Beta-Lactam Toxicity: A Comparative Guide for Clinical and Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beta-lactam antibiotic toxicity as observed in clinical practice and investigated in research settings. It aims to bridge the gap between clinical manifestations and experimental findings, offering valuable insights for drug development and safer clinical use. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Executive Summary

Beta-lactam antibiotics are among the most widely used antibacterial agents, generally considered safe and effective. However, they are associated with a range of toxicities, including neurotoxicity, nephrotoxicity, hepatotoxicity, and hypersensitivity reactions. The presentation and incidence of these toxicities can differ between the controlled environment of preclinical research and the complex biological landscape of clinical practice. Understanding these differences is crucial for the development of safer beta-lactam derivatives and for the effective management of patients. This guide explores these toxicities through a comparative lens, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Beta-Lactam Toxicity

The following tables summarize key quantitative data on the toxicity of various beta-lactam antibiotics, comparing findings from clinical and research settings where available.

Table 1: Neurotoxicity of Beta-Lactam Antibiotics

AntibioticClinical ManifestationsClinically Relevant ConcentrationsIn Vitro/In Vivo Research Findings (IC50 for GABA-A Receptor Inhibition)
Penicillins Seizures, encephalopathy, myoclonusHigh doses, especially with renal impairment.Penicillin G: 1.3 x 10⁻³ M (non-competitive inhibition)[1]
Cephalosporins Encephalopathy, non-convulsive status epilepticus, seizures[2]Cefepime trough concentrations >22 mg/L associated with 50% risk of neurotoxicity[3]Cefotiam: 2.9 x 10⁻⁴ M (competitive inhibition)[1]
Carbapenems Seizures (especially with imipenem), confusion, delirium[4][5]Meropenem trough concentrations >64 mg/L associated with 50% risk of neurotoxicity[3]Imipenem: 9.6 x 10⁻⁴ M (competitive inhibition)[1]
Monobactams Lower risk of neurotoxicity compared to other beta-lactams.Aztreonam: 2.5 x 10⁻³ M[1]

Table 2: Nephrotoxicity of Beta-Lactam Antibiotics

Antibiotic/CombinationClinical Incidence of Acute Kidney Injury (AKI)Research Findings/Proposed Mechanisms
Piperacillin-Tazobactam Incidence of 9.5% as monotherapy, increasing to 18% with concomitant vancomycin[6]In a rat model, piperacillin/tazobactam alone did not show significant nephrotoxicity[7]
Piperacillin-Tazobactam + Vancomycin Odds Ratio for AKI of 3.12 compared to other beta-lactams with vancomycin[8]The combination is associated with an increased incidence of AKI in clinical settings[9]
Cefepime Incidence of AKI around 15% when used with vancomycin[10]
Meropenem Lower incidence of AKI compared to piperacillin-tazobactam when combined with vancomycin.
Cephaloridine (historical) High rates of acute tubular necrosis.Induces oxidative stress and mitochondrial injury in renal tubular cells[11]

Table 3: Hepatotoxicity of Beta-Lactam Antibiotics

Antibiotic/CombinationClinical Incidence of Drug-Induced Liver Injury (DILI)Pathological Pattern
Amoxicillin 5.24 cases per 10,000 exposed[12]Predominantly hepatocellular.
Amoxicillin-Clavulanate 8.15 cases per 10,000 exposed[12]Usually cholestatic or mixed hepatocellular-cholestatic.
Flucloxacillin 1.8 cases of acute liver injury per 100,000 prescriptions[13]Predominantly cholestatic.
Ampicillin Extremely rare.Hepatocellular.

Experimental Protocols

Understanding the methodologies used in research is key to interpreting toxicity data. Below are descriptions of key experimental protocols for assessing beta-lactam toxicity.

Neurotoxicity Assessment

1. In Vivo Seizure Models:

  • Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to evaluate the proconvulsive potential of beta-lactams.

    • Protocol Outline:

      • Animals (commonly mice or rats) are pre-treated with a beta-lactam antibiotic at various doses.

      • A sub-convulsive dose of PTZ, a GABA-A receptor antagonist, is administered.

      • The animals are observed for the onset and severity of seizures, often using a standardized scoring system.

      • A significant lowering of the seizure threshold by the beta-lactam indicates a proconvulsive effect.

2. In Vitro Electrophysiology (Patch-Clamp Technique):

  • This technique directly measures the effect of beta-lactams on the function of GABA-A receptors in isolated neurons.

    • Protocol Outline:

      • Pyramidal neurons are freshly dissociated from the cerebral cortex of rats.

      • A nystatin-perforated patch recording mode under voltage-clamp conditions is used to record the chloride current induced by GABA.

      • The beta-lactam antibiotic is applied to the neuron at varying concentrations.

      • The inhibition of the GABA-induced current is measured to determine the IC50 (the concentration of the drug that inhibits 50% of the maximal response) and the mechanism of inhibition (competitive or non-competitive).[1]

Nephrotoxicity Assessment

1. In Vivo Animal Models:

  • Rat Model of Nephrotoxicity:

    • Protocol Outline:

      • Male Sprague-Dawley rats are administered high doses of the beta-lactam antibiotic (e.g., intravenously or intraperitoneally) for a set number of days.[7]

      • Blood and urine samples are collected to measure biomarkers of kidney injury, such as serum creatinine and blood urea nitrogen (BUN).[14]

      • At the end of the study, the kidneys are harvested for histopathological examination to assess for tubular necrosis, interstitial nephritis, and other signs of damage.[7]

2. In Vitro Cellular Assays:

  • Renal Cell Cytotoxicity Assay:

    • Protocol Outline:

      • A renal cell line (e.g., NRK-52E) is cultured in vitro.[7]

      • The cells are exposed to varying concentrations of the beta-lactam antibiotic.

      • Cell viability is assessed using assays such as the alamarBlue® assay, which measures metabolic activity.

      • A dose-dependent decrease in cell viability indicates a cytotoxic effect.

Hepatotoxicity Assessment

1. Clinical Causality Assessment:

  • Roussel Uclaf Causality Assessment Method (RUCAM): This is a widely used method in clinical settings to establish the likelihood that a drug is the cause of liver injury. It involves a scoring system based on:

    • Time to onset of liver injury after drug administration.

    • Course of liver enzyme elevation after drug discontinuation.

    • Exclusion of other potential causes of liver injury (e.g., viral hepatitis, alcohol).

    • Previous reports of hepatotoxicity for the drug.

2. In Vitro Hepatocyte Cytotoxicity Assays:

  • Primary Human Keratinocyte Cultures: While not hepatocytes, these have been used to assess the cytotoxicity of various drugs, including beta-lactams.

    • Protocol Outline:

      • Primary human keratinocytes are cultured.

      • The cells are exposed to a range of concentrations of the beta-lactam antibiotic.

      • The IC50 is determined by measuring cell viability, often using a neutral red uptake assay.[15]

Signaling Pathways and Mechanisms of Toxicity

Visualizing the molecular interactions and cellular events that lead to toxicity can provide a deeper understanding of these adverse effects.

Beta-Lactam Induced Neurotoxicity via GABA-A Receptor Antagonism

The primary mechanism of beta-lactam-induced neurotoxicity is the antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4] This leads to a reduction in inhibitory signaling and a state of neuronal hyperexcitability, which can manifest as seizures.[2][4]

GABAA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Hyperexcitability Neuronal Hyperexcitability (Seizures) GABA_A_Receptor->Hyperexcitability Inhibition Blocked Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->GABA_A_Receptor Antagonizes (Competitive/Non-competitive) GABA->GABA_A_Receptor Binds

Caption: Beta-lactam antagonism of the GABA-A receptor blocks inhibitory neurotransmission.

Immediate (Type I) Hypersensitivity to Beta-Lactams

This IgE-mediated allergic reaction is responsible for immediate and potentially life-threatening reactions like anaphylaxis.[16]

TypeI_Hypersensitivity cluster_reexposure Re-exposure Beta_Lactam Beta-Lactam (Antigen) B_Cell B-Cell Beta_Lactam->B_Cell Initial Exposure Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE Antigen-Specific IgE Plasma_Cell->IgE Production Mast_Cell Mast Cell IgE->Mast_Cell Binds to Surface IgE_Mast Mediators Release of Histamine, Leukotrienes, etc. Symptoms Urticaria, Angioedema, Anaphylaxis Mediators->Symptoms Beta_Lactam_Re Beta_Lactam_Re Beta_Lactam_Re->IgE_Mast Cross-links IgE IgE_Mast->Mediators Degranulation

Caption: IgE-mediated mast cell degranulation in Type I beta-lactam hypersensitivity.

Delayed (Type IV) Hypersensitivity to Beta-Lactams

These T-cell mediated reactions manifest hours to days after drug exposure and can range from mild rashes to severe systemic syndromes.[17]

TypeIV_Hypersensitivity Beta_Lactam Beta-Lactam (Hapten) Carrier_Protein Carrier Protein (e.g., Albumin) Beta_Lactam->Carrier_Protein Covalently Binds Hapten_Carrier Hapten-Carrier Complex Carrier_Protein->Hapten_Carrier APC Antigen Presenting Cell (APC) Hapten_Carrier->APC Uptake & Processing MHC MHC Molecule APC->MHC Presents Antigen T_Cell T-Cell MHC->T_Cell TCR Recognition Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activation & Proliferation Cytokines Cytokine Release (e.g., IFN-γ, TNF-α) Activated_T_Cell->Cytokines Inflammation Inflammation & Tissue Damage (e.g., Maculopapular Rash) Cytokines->Inflammation

Caption: T-cell activation in Type IV beta-lactam hypersensitivity (Hapten model).

Conclusion

The toxicity of beta-lactam antibiotics is a multifaceted issue with significant implications for both drug development and clinical practice. While research settings provide invaluable insights into the mechanisms of toxicity and allow for the quantification of toxic potential, clinical observations highlight the influence of patient-specific factors such as renal function, age, and co-morbidities. A thorough understanding of both perspectives is essential for the rational design of safer antibiotics and for the implementation of strategies to mitigate the risks associated with beta-lactam therapy. This guide serves as a foundational resource for professionals in the field, encouraging a more integrated approach to the study and management of beta-lactam toxicity.

References

Unveiling the Influence of Solvents on N-Methyl Lactam Conformation: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of molecules in different environments is paramount. N-Methyl lactams, key structural motifs in many biologically active compounds and important industrial solvents, exhibit conformational flexibility that is significantly influenced by the surrounding solvent. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) solvent effects on the conformation of N-methyl lactams, supported by experimental data and detailed protocols.

The conformation of N-methyl lactams is primarily dictated by two key structural features: the puckering of the lactam ring and the rotational isomerism around the N-C(O) amide bond, which can exist in either a cis or trans conformation. The equilibrium between these conformers is sensitive to the solvent environment, a phenomenon that can be readily investigated using NMR spectroscopy. Changes in solvent polarity, hydrogen bonding capabilities, and aromaticity can induce measurable shifts in the NMR signals of the lactam protons and carbons, providing valuable insights into the preferred conformation in a given medium.

Comparative Analysis of Solvent-Induced NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-methyl-2-pyrrolidone (NMP), a representative N-methyl lactam, in a variety of deuterated solvents. The data is compiled from publicly available spectral databases and literature sources. These shifts, particularly for the N-methyl group and the protons and carbons adjacent to the nitrogen and carbonyl groups, are sensitive indicators of conformational changes.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of N-Methyl-2-pyrrolidone in Various Deuterated Solvents [1][2][3]

Deuterated SolventN-CH₃α-CH₂ (to C=O)β-CH₂γ-CH₂ (to N)
CDCl₃2.862.372.023.23
Acetone-d₆2.722.271.913.17
DMSO-d₆2.632.181.833.12
Acetonitrile-d₃2.702.311.943.20
Methanol-d₄2.782.361.983.28
D₂O2.812.452.043.39

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of N-Methyl-2-pyrrolidone in Various Deuterated Solvents [1][2][3]

Deuterated SolventN-CH₃C=Oα-C (to C=O)β-Cγ-C (to N)
CDCl₃29.1174.931.318.249.3
Acetone-d₆28.8174.131.418.449.4
DMSO-d₆28.6173.331.118.149.0
Acetonitrile-d₃29.0174.931.518.449.4
Methanol-d₄29.4176.531.818.650.0
D₂O29.0177.531.718.249.6

Experimental Protocols

The following provides a generalized methodology for studying the solvent effects on this compound conformation by NMR spectroscopy.

1. Sample Preparation:

  • Prepare solutions of the this compound in a range of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆, CD₃OD, D₂O) at a consistent concentration, typically between 10-50 mM.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra for each sample on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, employ proton decoupling (e.g., WALTZ-16) to obtain singlet peaks for all carbon atoms.

  • To study dynamic processes such as ring inversion or amide bond rotation, variable temperature (VT) NMR experiments can be performed.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

  • Assign all proton and carbon signals using standard 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC).

  • Analyze the changes in chemical shifts and coupling constants as a function of the solvent.

  • For dynamic processes, coalescence temperature and line-shape analysis can be used to determine the energy barriers of conformational exchange.

Visualization of Solvent Effects

The interplay between solvent properties and the conformational equilibrium of N-methyl lactams can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this relationship.

G Solvent Influence on this compound Conformation cluster_solvent Solvent Properties cluster_lactam This compound Conformation cluster_nmr NMR Observables Solvent Solvent Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Aromaticity Aromaticity Solvent->Aromaticity Amide_Equilibrium Amide Cis/Trans Equilibrium Polarity->Amide_Equilibrium Stabilizes more polar conformer Ring_Conformation Ring Puckering Polarity->Ring_Conformation Influences dipole moment H_Bonding->Amide_Equilibrium Affects C=O and N lone pair availability Chemical_Shifts Chemical Shifts (δ) Aromaticity->Chemical_Shifts Anisotropic effects Amide_Equilibrium->Chemical_Shifts Coupling_Constants Coupling Constants (J) Amide_Equilibrium->Coupling_Constants Ring_Conformation->Chemical_Shifts Ring_Conformation->Coupling_Constants

Caption: Solvent properties influencing this compound conformation.

References

A Comparative Guide to the Efficacy of N-Methyl Lactam (NMP) in Dissolving Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2-pyrrolidone (NMP), a five-membered lactam, is a powerful, polar aprotic solvent widely recognized for its exceptional ability to dissolve a broad spectrum of organic and inorganic compounds, including numerous high-performance polymers.[1][2][3] Its high boiling point, thermal stability, and miscibility with water make it an effective solvent in various industrial applications, from petrochemical processing and electronics manufacturing to the production of engineering polymers and coatings.[1][4][5] Specifically in the polymer and pharmaceutical industries, NMP is invaluable for surface treatments, paint stripping, and in the formulation of drugs for both oral and transdermal delivery.[2]

However, growing regulatory scrutiny due to health and environmental concerns has necessitated a thorough evaluation of its performance against safer, more sustainable alternatives.[6][7] This guide provides an objective comparison of NMP's efficacy in dissolving polymers against other common solvents, supported by experimental data and detailed methodologies to aid researchers in making informed solvent selection decisions.

Mechanism of Polymer Dissolution

The dissolution of a polymer is a multi-step process that begins with the diffusion of solvent molecules into the polymer matrix. This initial step causes the polymer to swell. Subsequently, individual polymer chains are freed from the bulk material and diffuse into the solvent, eventually leading to a homogeneous solution if the solubility limit is not surpassed.[8][9] The efficacy of this process depends on several factors, including the chemical nature of the polymer and solvent, polymer molecular weight, degree of crystallinity, and temperature.[8]

Comparative Efficacy of NMP and Alternative Solvents

NMP's effectiveness stems from its ability to overcome the intermolecular forces within a wide range of polymers.[2] However, several alternatives are being evaluated for their performance. Common substitutes include Dimethyl Sulfoxide (DMSO), Dihydrolevoglucosenone (Cyrene), γ-Valerolactone (GVL), 1,3-Dioxolane, and 2,5,7,10-Tetraoxaundecane (TOU).[6][7][10]

Quantitative Comparison of Solvent Performance

The following tables summarize the performance of NMP and its alternatives in dissolving various polymers.

Table 1: Solubility of Polyvinylidene Fluoride (PVDF)

SolventHansen Solubility Parameter (MPa½)ObservationsReference
N-Methyl-2-pyrrolidone (NMP) 22.9Excellent solvent, widely used in battery fabrication for dissolving PVDF binder.[2]
Dimethylformamide (DMF) 24.8Good solubility, often used interchangeably with NMP.[2]
Dimethyl Sulfoxide (DMSO) 23.6Effective solvent, but phase separation can occur at different rates compared to NMP.[6][11]
Cyrene (Dihydrolevoglucosenone) 24.5Identified as a viable bio-based alternative to dipolar aprotic solvents like NMP.[10]

Table 2: Dissolution of Plasticized Polyvinyl Chloride (P-PVC)

A study on the dissolution kinetics of plasticized PVC (P-PVC) in various solvents at 60°C demonstrated NMP's superior performance.

SolventTime to Reach Plateau ConcentrationMaximum Solubility (approx. wt%)Reference
N-Methyl-2-pyrrolidone (NMP) ~15 minutes>10%[12]
Cyclohexanone ~30 minutes>10%[12]
Methyl Ethyl Ketone (MEK) ~60 minutes~8.5%[12]
2-Methyltetrahydrofuran (2-MeTHF) ~60 minutes~9.5%[12]

Table 3: Performance in Polyurethane Dispersion (PUD) Synthesis

SolventEffect on Synthesis & PropertiesReference
N-Methyl-2-pyrrolidone (NMP) Standard toxic solvent used in PUD synthesis.[10]
Cyrene (Dihydrolevoglucosenone) Excellent, sustainable alternative with no significant negative effect on polymer structure or properties.[10]
γ-Valerolactone (GVL) Excellent, sustainable alternative with no significant negative effect on polymer structure or properties.[10]

Experimental Protocols for Evaluating Polymer Solubility

Accurate assessment of a solvent's efficacy requires standardized experimental protocols. Below are methodologies commonly employed in polymer solubility studies.

1. Standard Gravimetric Solubility Test

This method provides a quantitative measure of polymer solubility.

  • Objective: To determine the mass of a polymer that can be dissolved in a given volume of solvent at a specific temperature.

  • Procedure:

    • An excess amount of the polymer is added to a known volume of the solvent in a sealed container (e.g., a test tube with a stopper).[13]

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a predetermined period (typically 24-48 hours) at a constant temperature to ensure equilibrium is reached.[13] For slowly dissolving polymers, gentle heating in a water bath can be used to accelerate the process.[14]

    • After the dissolution period, the solution is filtered to remove any undissolved polymer.

    • A known volume of the saturated filtrate is taken, and the solvent is carefully evaporated to dryness.

    • The mass of the remaining polymer residue is measured to calculate the solubility, often expressed in g/100 mL or wt%.[13]

2. Differential Scanning Calorimetry (DSC) for Solubility Determination

DSC-based methods are used to determine the solubility of a compound in a polymer at elevated temperatures.

  • Objective: To measure the dissolution temperature of a physical mixture of a substance and a polymer.

  • Procedure:

    • Prepare several physical mixtures of the polymer and the substance (in this context, another polymer or compound) at different weight ratios.

    • Each mixture is heated in a DSC instrument at a controlled rate.

    • The temperature at which the dissolution is complete is identified by the end of the melting or dissolution endotherm in the DSC thermogram.

    • By plotting the dissolution temperatures against the weight fractions, a solubility curve can be constructed. This data can then be extrapolated to lower temperatures using thermodynamic models like the Flory-Huggins model.[15]

3. Dissolution Rate Analysis

This protocol measures how quickly a polymer dissolves.

  • Objective: To quantify the rate of polymer mass loss or concentration increase in a solvent over time.

  • Procedure:

    • A known quantity of the polymer (e.g., a thin film or powder of a specific particle size) is introduced into a stirred vessel containing the solvent at a constant temperature.[12]

    • Samples of the solution are withdrawn at regular time intervals.

    • The concentration of the dissolved polymer in each sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by gravimetric analysis after solvent evaporation.[13]

    • The dissolution rate is determined by plotting the polymer concentration versus time.[16]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Polymer Solubility Testing

The following diagram illustrates a typical workflow for determining the solubility of a polymer in a solvent.

G cluster_prep 1. Preparation cluster_dissolution 2. Dissolution cluster_analysis 3. Analysis cluster_result 4. Result P1 Weigh Polymer & Solvent P2 Combine in Sealed Vessel P1->P2 D1 Agitate at Constant Temp (e.g., 24-48h) P2->D1 D2 Allow Undissolved Polymer to Settle D1->D2 A1 Filter Supernatant D2->A1 A2 Evaporate Solvent from Known Volume of Filtrate A1->A2 A3 Weigh Dried Polymer Residue A2->A3 R1 Calculate Solubility (e.g., g / 100mL) A3->R1

A standard workflow for determining polymer solubility via the gravimetric method.

Factors Influencing Polymer Dissolution Efficacy

The relationship between solvent properties, polymer characteristics, and dissolution outcomes is complex. This diagram illustrates the key influencing factors.

G cluster_inputs Influencing Factors cluster_solvent Solvent Properties cluster_polymer Polymer Properties cluster_process Process Conditions cluster_outputs Dissolution Outcomes S1 Polarity & H-Bonding PC1 Temperature PC2 Agitation / Mixing O1 Solubility Limit S1->O1 Thermodynamic Compatibility S2 Solubility Parameter S2->O1 Thermodynamic Compatibility S3 Viscosity O2 Dissolution Rate S3->O2 Kinetic Factors S4 Molecular Size S4->O2 Kinetic Factors P1 Molecular Weight P1->O2 Kinetic Factors P2 Crystallinity P2->O2 Kinetic Factors P3 Chemical Structure (Polarity, Branching) P3->O1 Thermodynamic Compatibility PC1->O1 PC1->O2 PC2->O1 PC2->O2

References

A Comparative Analysis of the Reactivity of N-Methyl Lactams and Unsubstituted Cyclic Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of N-methylated lactams and their unsubstituted cyclic amide counterparts. Understanding these differences is crucial for applications ranging from solvent selection in chemical synthesis to the design of novel pharmaceuticals and polymers. This document summarizes key reactivity parameters, presents available quantitative data, and provides detailed experimental protocols for further investigation.

Executive Summary

The introduction of a methyl group on the nitrogen atom of a lactam ring significantly influences its chemical reactivity. This guide explores these differences through the lens of three primary reaction types: hydrolysis, ring-opening polymerization, and reduction. While N-methylation generally increases the stability of the amide bond towards hydrolysis, it can also modulate the kinetics and mechanisms of other important reactions. This comparison aims to provide a clear, data-driven overview to inform experimental design and material selection.

Comparative Reactivity Analysis

The reactivity of cyclic amides is fundamentally influenced by factors such as ring strain, the nature of substituents, and the reaction conditions. The presence of an N-methyl group introduces steric and electronic effects that differentiate their behavior from unsubstituted lactams.

Hydrolysis

Amide hydrolysis, the cleavage of the endocyclic amide bond by water, is a critical reaction for assessing the stability of lactams. This reaction can be catalyzed by either acid or base.

General Trends: N-methyl lactams are generally more resistant to hydrolysis under neutral conditions compared to their unsubstituted counterparts[1]. However, under strongly acidic or basic conditions, the ring-opening to the corresponding N-methyl amino acid occurs[2]. The stability of N-methyl-2-pyrrolidone (NMP) is notable, as it is resistant to hydrolysis over a pH range of 2-10, even at elevated temperatures[1].

Quantitative Comparison of Hydrolysis Rates: A direct quantitative comparison of hydrolysis rates under identical conditions is not readily available in the literature. However, a study on the acid-catalyzed hydrolysis of unsubstituted lactams of varying ring sizes provides valuable insights into the effect of ring strain.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Unsubstituted Lactams

LactamRing SizeRelative Rate (k_rel)
β-Propiolactam4Very High
γ-Butyrolactam51.0
δ-Valerolactam613.1
ε-Caprolactam73.8

Data adapted from a study on acid-catalyzed hydrolysis. The rates are relative to γ-butyrolactam.

It is important to note that N-alkylation has been reported to make the lactam more resistant to hydrolysis. This suggests that the corresponding N-methyl lactams would exhibit slower hydrolysis rates compared to the values in Table 1.

Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a key reaction for the synthesis of polyamides (nylons). Anionic ring-opening polymerization (AROP) is a common method for this transformation.

General Trends: In anionic ROP, N-substituted lactams, including N-methyl lactams, can act as activators, influencing the polymerization kinetics[3]. A comparative theoretical study on the enzymatic ring-opening polymerization of ε-caprolactam versus ε-caprolactone suggests that the enzymatic polymerization of the lactam is energetically less favorable due to a disfavored proton transfer step during the formation of the acyl-enzyme complex[4][5]. This suggests that the nature of the amide bond, which is present in both substituted and unsubstituted lactams, plays a crucial role.

While direct comparative kinetic data for the AROP of N-methyl lactams and their unsubstituted analogs under identical non-enzymatic conditions is scarce, the role of N-acyl lactams as activators suggests that the N-substituent significantly impacts the electronic nature of the carbonyl group and thus the susceptibility to nucleophilic attack by the lactam anion, which is a key step in the propagation phase of AROP[3].

Reduction

The reduction of the amide functional group in lactams to the corresponding cyclic amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.

General Trends: Both N-methyl lactams and unsubstituted lactams can be reduced by strong reducing agents like LiAlH₄ to yield the corresponding cyclic amines[6]. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

Qualitative Comparison: While extensive quantitative comparative studies are not readily available, the general mechanism of reduction is similar for both classes of compounds. The choice of reducing agent and reaction conditions can influence the selectivity and yield. For instance, milder reducing agents may selectively reduce other functional groups in the presence of a lactam. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) has been reported for the facile reduction of N-alkyl lactams[7].

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The basicity of the lactam nitrogen is a key parameter influencing its reactivity. The pKa of the conjugate acid can be determined by potentiometric titration.

Principle: A solution of the lactam is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve[8][9][10][11].

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Nitrogen inlet (for inert atmosphere)

Reagents:

  • Lactam sample (e.g., N-methyl-2-pyrrolidone or 2-pyrrolidone)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Standardized sodium hydroxide solution (e.g., 0.1 M) for back-titration if needed

  • Potassium chloride solution (e.g., 0.15 M) to maintain constant ionic strength

  • High-purity water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a solution of the lactam of known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl)[8].

  • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a small amount of 0.1 M HCl[8].

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. If the sample is sensitive to air, purge the solution with nitrogen.

  • Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches the alkaline range (e.g., pH 12-12.5)[9].

  • Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point can be determined from the first or second derivative of the titration curve.

  • Perform the titration in triplicate to ensure reproducibility.

Kinetic Analysis of Lactam Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a chemical reaction by separating and quantifying the reactants and products over time.

Principle: The hydrolysis of a lactam is initiated under acidic or basic conditions. At specific time intervals, aliquots of the reaction mixture are taken, the reaction is quenched, and the sample is analyzed by HPLC. The concentrations of the remaining lactam and the formed amino acid product are determined by comparing their peak areas to calibration curves[12][13][14][15].

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • Thermostatted reaction vessel

  • Syringes and vials for sampling and analysis

Reagents:

  • Lactam sample

  • Acidic or basic solution for hydrolysis (e.g., 1 M HCl or 1 M NaOH)

  • Quenching solution (to neutralize the catalyst and stop the reaction)

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile and an aqueous buffer)

  • Standards of the lactam and the expected amino acid product for calibration

Procedure:

  • Method Development: Develop an HPLC method capable of separating the lactam from its hydrolysis product. This involves selecting an appropriate column, mobile phase composition, flow rate, and detection wavelength.

  • Calibration: Prepare a series of standard solutions of the lactam and the amino acid product at known concentrations. Inject these standards into the HPLC to generate calibration curves (peak area vs. concentration).

  • Reaction Setup: In a thermostatted vessel, dissolve a known amount of the lactam in the acidic or basic hydrolysis medium. Start the reaction by bringing the solution to the desired temperature.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a neutralizing solution. For example, if the hydrolysis is base-catalyzed, add a stoichiometric amount of acid.

  • Analysis: Dilute the quenched sample if necessary and inject it into the HPLC system.

  • Data Analysis: Record the peak areas for the lactam and the amino acid product at each time point. Use the calibration curves to determine their concentrations.

  • Kinetic Analysis: Plot the concentration of the lactam versus time. From this data, the reaction order and the rate constant (k) can be determined.

Kinetic Study of Ring-Opening Polymerization by Dilatometry

Dilatometry is a classical method for studying the kinetics of polymerization by measuring the volume change that accompanies the conversion of monomer to polymer.

Principle: The density of a polymer is generally higher than that of its corresponding monomer. This difference in density leads to a volume contraction during polymerization. By conducting the polymerization in a sealed vessel with a precision-bore capillary (a dilatometer), the change in volume can be monitored by the change in the height of the liquid in the capillary[16][17].

Apparatus:

  • Glass dilatometer with a graduated capillary

  • Constant temperature bath

  • Cathetometer or a camera with a macro lens for precise measurement of the liquid level

  • Vacuum line and nitrogen source for inert atmosphere

Reagents:

  • Lactam monomer (e.g., ε-caprolactam or N-methyl-ε-caprolactam)

  • Initiator and/or activator for anionic polymerization

  • Solvent (if not a bulk polymerization)

Procedure:

  • Dilatometer Calibration: Determine the volume of the dilatometer and the volume per unit length of the capillary.

  • Reaction Mixture Preparation: Prepare the reaction mixture by dissolving the initiator and/or activator in the molten monomer or a solution of the monomer under an inert atmosphere.

  • Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The liquid level should be adjusted to a starting position within the graduated capillary.

  • Polymerization: Immerse the dilatometer in the constant temperature bath to initiate the polymerization.

  • Data Collection: Record the height of the liquid in the capillary at regular time intervals. The initial change may be due to thermal expansion, which should be accounted for. The subsequent decrease in height is due to polymerization.

  • Data Analysis: The fractional conversion of the monomer at a given time (p(t)) can be calculated using the following equation: p(t) = (h₀ - hₜ) / (h₀ - h∞) where h₀ is the initial height, hₜ is the height at time t, and h∞ is the final height at 100% conversion (which can be calculated from the densities of the monomer and polymer).

  • Kinetic Analysis: Plot the conversion as a function of time. From this data, the polymerization rate and rate constants can be determined.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental procedures and the fundamental reaction pathways.

Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Lactam Solution (known concentration, constant ionic strength) A->B D Titrate with NaOH B->D in titration vessel C Prepare Standard Titrant (e.g., 0.1 M NaOH) C->D E Record pH vs. Volume D->E stepwise addition F Plot Titration Curve (pH vs. Volume) E->F G Determine Inflection Point F->G H Calculate pKa G->H

Caption: Workflow for the determination of pKa by potentiometric titration.

General Hydrolysis Pathway

Hydrolysis_Pathway Lactam Cyclic Amide (Lactam) Intermediate Tetrahedral Intermediate Lactam->Intermediate + H₂O (H⁺ or OH⁻ catalysis) Product Amino Acid Intermediate->Product Ring Opening

Caption: Generalized pathway for the hydrolysis of a lactam.

Anionic Ring-Opening Polymerization (AROP) Mechanism

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 Lactam Monomer Anion Lactam Anion Monomer1->Anion Base Strong Base Base->Monomer1 deprotonation Activator Activator (e.g., N-Acyl Lactam) Anion->Activator nucleophilic attack ActivatedMonomer Activated Monomer Activator->ActivatedMonomer GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain Monomer2 Lactam Monomer GrowingChain->Monomer2 reaction with LongerChain Elongated Polymer Chain Monomer2->LongerChain

Caption: Simplified mechanism of anionic ring-opening polymerization.

Conclusion

The N-methylation of lactams imparts distinct reactivity profiles compared to their unsubstituted analogs. While generally enhancing stability against hydrolysis, the N-methyl group's influence on other reactions, such as ring-opening polymerization, is more nuanced and warrants further quantitative investigation. The experimental protocols provided in this guide offer a starting point for researchers to generate the comparative data needed to fully elucidate these differences. A deeper understanding of these structure-reactivity relationships will undoubtedly facilitate the rational design of new materials and molecules with tailored properties for a wide range of scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal Procedures for N-Methyl Lactam (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of N-Methyl lactam (N-Methyl-2-pyrrolidone), ensuring the safety of laboratory personnel and environmental protection.

This compound, commonly known as N-Methyl-2-pyrrolidone (NMP), is a versatile solvent widely used in research and drug development. Proper handling and disposal are critical to mitigate potential health and environmental risks. This guide provides detailed procedures for the safe disposal of NMP waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. NMP is an eye irritant, and overexposure to vapors can cause nausea, headaches, and dizziness.[1]

  • Eye Protection: Always wear chemical splash goggles.[1] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[1][2]

  • Hand Protection: Use butyl rubber or FEP Teflon gloves for the best resistance.[1]

  • Protective Clothing: A butyl rubber apron is recommended for splash protection. Note that PVC coatings on protective clothing can be dissolved by NMP.[1]

  • Respiratory Protection: In case of inadequate ventilation or when dealing with vapors, use an appropriate respirator.[3]

Spill Management

In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.

  • Remove Ignition Sources: NMP is a combustible liquid; therefore, all sparks, flames, and other sources of ignition must be removed from the area.[2][4][5]

  • Ensure Adequate Ventilation: Ventilate the affected area to disperse any vapors.[2][3]

  • Contain the Spill: Prevent the spill from entering drains or water sources by using dikes or other containment methods.[1][2][4]

  • Absorb the Liquid: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binder to soak up the spilled NMP.[3][4][6]

  • Collect and Store Waste: Place the absorbent material into a sealable, properly labeled container for disposal.[1][4]

This compound (NMP) Properties and Safety Data

The following table summarizes key quantitative data for NMP, essential for safe handling and storage prior to disposal.

PropertyValueCitations
Flash Point 204°F (95.5°C)[4]
Boiling Point 396°F (202°C) at 760 mmHg[4]
Melting Point -9°F (-22.7°C)[4]
Vapor Density 3.4 (Heavier than air)[4]
Specific Gravity 1.03 at 77°F (25°C) (Denser than water)[4]
Aquatic Toxicity (Fish) LC50 / 96 hours / Golden orfe - > 500 mg/L[2]
Aquatic Toxicity (Daphnia) EC50 / 24 hours / Water flea - 1,000 mg/L[2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on the quantity, concentration, and available facilities. Always adhere to federal, state, and local regulations.[7]

Waste Collection and Storage
  • Segregate Waste: Do not mix NMP waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Use Appropriate Containers: Store waste NMP in approved, safety-type disposal cans made of polyethylene or steel.[1]

  • Label Containers Clearly: All waste containers must be clearly labeled with "Waste N-Methyl-2-pyrrolidone" and any associated hazards.[1]

  • Store Safely: Keep waste containers tightly closed in a cool, dry, and well-ventilated area, away from sources of ignition.[2]

Disposal Options

Several disposal routes are available for NMP waste. The selection of the most appropriate method should be made in consultation with your EHS department and in compliance with regulatory requirements.

  • Licensed Waste Disposal Service: The most common and recommended method for laboratory-scale waste is to contact a licensed professional waste disposal service.[2][5][8][9] These services are equipped to handle and dispose of chemical waste in a compliant manner.

  • Incineration: This combustible material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This is often handled by a licensed disposal company.

  • Biotreatment: NMP is highly biodegradable and can be treated in an industrial or municipal wastewater treatment facility using activated sludge.[1] Important: Do not dispose of NMP down the drain without prior approval from the operators of the treatment facility.[1]

  • Recycling and Recovery: For larger quantities of NMP waste, recycling can be a viable option. Companies specialize in the distillation and recovery of spent NMP, which can then be reused.[6][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NMP_Disposal_Workflow cluster_waste_generation Waste Generation & Collection cluster_assessment Waste Assessment cluster_spill_response Spill Response cluster_disposal_options Disposal Pathways cluster_final_disposition Final Disposition waste_gen NMP Waste Generated collect Collect in Labeled, Approved Container waste_gen->collect is_spill Spill or Routine Waste? collect->is_spill contain Contain Spill is_spill->contain Spill disposal_service Contact Licensed Waste Disposal Service is_spill->disposal_service Routine absorb Absorb with Inert Material contain->absorb collect_spill Collect in Sealed Container for Disposal absorb->collect_spill collect_spill->disposal_service incineration Incineration disposal_service->incineration biotreatment Biotreatment (with approval) disposal_service->biotreatment recycling Recycling/Recovery disposal_service->recycling final_disposal Compliant Final Disposal incineration->final_disposal biotreatment->final_disposal recycling->final_disposal

Caption: A workflow diagram illustrating the procedural steps for this compound (NMP) waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyl Lactam

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of N-Methyl lactam in laboratory settings. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe research environment.

Proper handling of this compound, a combustible liquid that can cause skin, eye, and respiratory irritation, is paramount to mitigating risks.[1] Adherence to the following guidelines will help in minimizing exposure and ensuring safe operational conduct.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.

PPE CategoryItemSpecifications
Hand Protection GlovesFull Contact: Butyl rubber, 0.7 mm thickness, >480 minutes breakthrough time.[1] Splash Contact: Latex, 0.6 mm thickness, >60 minutes breakthrough time.[1]
Eye Protection Safety Glasses/GogglesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Respiratory Protection RespiratorRequired when vapors are generated.[1] Recommended filter type: A-(P2).[1]
Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]

Experimental Protocol: Safe Handling of this compound

Following a systematic procedure is crucial for minimizing risks during the handling and use of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1]

2. Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Avoid inhaling the substance and the generation of vapors or aerosols.[1]

  • Wear the appropriate PPE as detailed in the table above.[1][3]

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[1][3]

  • Store in a locked-up area accessible only to qualified or authorized personnel.[1][3]

  • Protect from moisture, as the substance is moisture-sensitive.[1]

4. Spill Management:

  • In case of a spill, evacuate the area.

  • Use personal protective equipment during cleanup.[3]

  • Absorb the spill with an inert material (e.g., sand, Chemizorb®) and collect it in a suitable, closed container for disposal.[1][3]

  • Do not let the product enter drains.[1][3]

5. First Aid:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3][4]

  • In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes and seek medical attention.[3][4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[1][3][4]

  • If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.[3][4]

6. Disposal:

  • Dispose of waste material in accordance with national and local regulations.[1]

  • Do not mix with other waste.[1]

  • Handle uncleaned containers as you would the product itself.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet B Ensure Proper Ventilation (Fume Hood) A->B C Verify Eyewash/Shower Accessibility B->C D Don Appropriate PPE C->D E Dispense this compound D->E F Perform Experimental Procedure E->F G Close Container Tightly After Use F->G H Decontaminate Work Area G->H I Dispose of Waste per Regulations H->I J Remove and Dispose of PPE Properly I->J K Wash Hands Thoroughly J->K L Spill O Evacuate and Contain Spill L->O M Exposure N Follow First Aid Protocols M->N

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl lactam
Reactant of Route 2
N-Methyl lactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.